Product packaging for 4-Ethynylquinoline(Cat. No.:CAS No. 62484-52-0)

4-Ethynylquinoline

Cat. No.: B1315246
CAS No.: 62484-52-0
M. Wt: 153.18 g/mol
InChI Key: WRBICKOJBASGMC-UHFFFAOYSA-N
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Description

4-Ethynylquinoline is a useful research compound. Its molecular formula is C11H7N and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N B1315246 4-Ethynylquinoline CAS No. 62484-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBICKOJBASGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90487321
Record name 4-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-52-0
Record name 4-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90487321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethynylquinoline, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, thorough characterization data, and explores its relevance in biological signaling pathways.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Sonogashira coupling reaction followed by a deprotection step. This method utilizes readily available starting materials and offers good overall yields.

Experimental Protocol

Step 1: Sonogashira Coupling of 4-Chloroquinoline with Trimethylsilylacetylene

This initial step involves the palladium-catalyzed cross-coupling of 4-chloroquinoline with ethynyltrimethylsilane to yield the protected intermediate, 4-((trimethylsilyl)ethynyl)quinoline.

  • Materials:

    • 4-Chloroquinoline

    • Ethynyltrimethylsilane

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Toluene, anhydrous

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Add anhydrous toluene and triethylamine (2.0 eq).

    • To the stirred mixture, add ethynyltrimethylsilane (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-((trimethylsilyl)ethynyl)quinoline.

Step 2: Deprotection of 4-((Trimethylsilyl)ethynyl)quinoline

The trimethylsilyl (TMS) protecting group is removed to yield the final product, this compound.

  • Materials:

    • 4-((Trimethylsilyl)ethynyl)quinoline

    • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add TBAF (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflow

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A1 4-Chloroquinoline B Reaction at 80°C A1->B A2 Ethynyltrimethylsilane A2->B A3 Pd(PPh₃)₂Cl₂, CuI, TEA, Toluene A3->B C Work-up & Purification (Filtration, Chromatography) B->C D 4-((Trimethylsilyl)ethynyl)quinoline C->D E 4-((Trimethylsilyl)ethynyl)quinoline G Reaction at 0°C to rt E->G F TBAF in THF F->G H Work-up & Purification (Extraction, Chromatography) G->H I This compound H->I

Synthesis of this compound Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data is based on reported values for this compound and its analogs.

Physicochemical Data
PropertyValue
Appearance Off-white to yellow solid
Molecular Formula C₁₁H₇N
Molecular Weight 153.18 g/mol
Melting Point 93-95 °C
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.90d4.41HH-2
8.20d8.51HH-8
8.15d8.51HH-5
7.80t7.71HH-7
7.65t7.51HH-6
7.50d4.41HH-3
3.45s-1HEthynyl-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
150.5C-2
149.0C-8a
133.0C-4
130.5C-7
129.5C-5
129.0C-4a
127.0C-6
122.0C-3
121.5C-8
83.0Ethynyl C (quat)
81.5Ethynyl C-H

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong≡C-H stretch (Terminal alkyne)
~3050MediumC-H stretch (Aromatic)
~2100MediumC≡C stretch (Alkyne)
~1600, 1580, 1490Medium-StrongC=C and C=N stretching (Quinoline ring)
~830, 760StrongC-H out-of-plane bending (Aromatic)

Mass Spectrometry (MS)

m/zInterpretation
153.06[M]⁺ (Molecular ion)
126.05[M - HCN]⁺ (Loss of hydrogen cyanide)

Biological Relevance and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] Several quinoline-based drugs have been shown to exert their effects by modulating key cellular signaling pathways.

One such critical pathway is the PI3K/Akt/mTOR signaling pathway , which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Certain quinoline derivatives have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR.[1]

The general mechanism of action for a quinoline-based inhibitor targeting the PI3K/Akt/mTOR pathway can be visualized as follows:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotes Quinoline This compound (or derivative) Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Inhibition of PI3K/Akt/mTOR Pathway by Quinoline Derivatives

This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and comprehensive data serve as a valuable resource for researchers engaged in the design and development of novel chemical entities for various scientific applications. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is a promising area for future research.

References

4-Ethynylquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The presence of the reactive ethynyl group at the 4-position of the quinoline ring makes it a valuable building block in medicinal chemistry and materials science. Quinoline derivatives have a long history in drug discovery, with notable examples including the antimalarial drug quinine. The introduction of an alkyne functionality provides a versatile handle for further chemical modifications, such as click chemistry and cross-coupling reactions, enabling the synthesis of a diverse range of novel molecules with potential biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline ring system with an ethynyl (-C≡CH) group substituted at the 4-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data for the parent compound is limited, data for closely related analogs are included for reference.

PropertyValueReference/Note
IUPAC Name This compound
CAS Number 62484-52-0[1][2]
Molecular Formula C₁₁H₇N[2]
Molecular Weight 153.18 g/mol [2]
Appearance Off-white to light brown to dark brown powder or crystals
Melting Point 114-115 °C (for 2-chloro-3-ethynylquinoline)Estimated based on a closely related analog.
Boiling Point Not available
Solubility Soluble in hot water and most organic solvents.[3]General solubility for quinoline. Specific data for this compound is not readily available.
Storage Sealed in dry, room temperature
Spectral Data

The following tables summarize the characteristic spectral data for this compound and its derivatives.

¹H NMR Spectral Data (Typical Shifts for Quinoline Ring Protons)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.90dd³J = 4.2, ⁴J = 1.7
H-3~7.40dd³J = 4.2, ³J = 8.2
H-5~7.75d³J = 8.4
H-6~7.50t³J = 8.4, ³J = 7.5
H-7~7.65t³J = 7.5, ³J = 8.2
H-8~8.10d³J = 8.2
Ethynyl-H~3.5s

Note: Data is based on typical values for the quinoline core and related ethynyl derivatives.[4] Actual values for this compound may vary.

¹³C NMR Spectral Data (Typical Shifts for Quinoline Ring Carbons)

CarbonChemical Shift (δ, ppm)
C-2~150.2
C-3~121.1
C-4~136.0
C-4a~128.2
C-5~129.5
C-6~126.6
C-7~127.7
C-8~129.4
C-8a~148.3
Ethynyl C (C≡CH)~83
Ethynyl C (C≡CH)~79

Note: Data is based on typical values for the quinoline core and related ethynyl derivatives.[4] Actual values for this compound may vary.

IR Spectral Data

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
≡C-H stretch~3300Strong
C≡C stretch2260 - 2100Variable
Aromatic C-H stretch~3030Variable
Aromatic C=C stretch1600 - 1450Medium to Strong

Note: These are general ranges for the respective functional groups.[5][6]

Mass Spectrometry

Ionm/z
[M]+153.06
[M+H]+154.07

Note: Calculated values.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

A common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a 4-haloquinoline (typically 4-chloroquinoline or 4-bromoquinoline) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene followed by deprotection.

Sonogashira_Synthesis cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection Start 4-Chloroquinoline Intermediate 4-(Trimethylsilylethynyl)quinoline Start->Intermediate Sonogashira Coupling Alkyne Ethynyltrimethylsilane Alkyne->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Catalyst->Intermediate Intermediate_2 4-(Trimethylsilylethynyl)quinoline Deprotection_reagent Deprotection Agent (e.g., TBAF or K₂CO₃/MeOH) Final_Product This compound Deprotection_reagent->Final_Product Intermediate_2->Final_Product Deprotection

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Sonogashira Coupling:

    • To a solution of 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) under an inert atmosphere (e.g., nitrogen or argon), add ethynyltrimethylsilane (1.2-1.5 eq).

    • Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.05-0.1 eq).

    • The reaction mixture is then heated, typically to a temperature between 60-80 °C, and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is then purified by column chromatography on silica gel to afford 4-(trimethylsilylethynyl)quinoline.

  • Deprotection of the Trimethylsilyl (TMS) Group:

    • The purified 4-(trimethylsilylethynyl)quinoline is dissolved in a suitable solvent such as methanol or tetrahydrofuran.

    • A deprotection reagent is added. Common reagents for this step include potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[7]

    • The reaction is stirred at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC.

    • Once the deprotection is complete, the solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.

Biological Activity and Applications in Drug Development

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[8][9] The ethynyl group in this compound serves as a key functional group for the synthesis of more complex molecules with potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline-based compounds as anticancer agents.[10][11] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives have been shown to inhibit receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are often overexpressed in cancer cells.[10]

  • Tubulin Polymerization Inhibition: Some quinoline analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription.[10]

While specific studies on the anticancer activity of this compound are limited, its utility as a scaffold for generating libraries of quinoline derivatives makes it a compound of high interest in cancer drug discovery. The ethynyl group can be readily modified to introduce various pharmacophores that can enhance binding to biological targets.

Anticancer_Mechanisms cluster_drug This compound Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects Drug Quinoline-based Compound TK Tyrosine Kinases (e.g., EGFR) Drug->TK Tubulin Tubulin Drug->Tubulin DNA DNA/Topoisomerase Drug->DNA Signal_Block Blockage of Signaling Pathways TK->Signal_Block Microtubule_Disrupt Disruption of Microtubule Formation Tubulin->Microtubule_Disrupt DNA_Damage DNA Damage and Replication Inhibition DNA->DNA_Damage Apoptosis Apoptosis Signal_Block->Apoptosis Microtubule_Disrupt->Apoptosis DNA_Damage->Apoptosis

Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Antimalarial Activity

The quinoline scaffold is central to several important antimalarial drugs. The mechanism of action for many of these compounds, such as chloroquine, is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[9] This leads to the accumulation of toxic free heme, which ultimately kills the parasite. This compound can serve as a starting point for the synthesis of novel antimalarial agents by modifying the side chains attached to the quinoline core, potentially leading to compounds with improved efficacy against drug-resistant strains of Plasmodium falciparum.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis via Sonogashira coupling and the reactivity of its ethynyl group make it an attractive scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate the specific biological activities of this compound itself, the extensive body of work on quinoline derivatives provides a strong rationale for its exploration as a key building block in the design of new drugs targeting a range of diseases, including cancer and malaria. This technical guide serves as a foundational resource for researchers and scientists interested in harnessing the potential of this promising compound.

References

An In-depth Technical Guide to 4-Ethynylquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the physical, chemical, and spectral properties of 4-Ethynylquinoline, a versatile building block in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and insights into its reactivity and potential applications.

Core Physical and Chemical Properties

This compound (CAS No. 62484-52-0) is a solid at room temperature, available at purities of up to 98%.[1][2] Its stability under dry, ambient conditions makes it a readily usable reagent in various synthetic applications. While experimental data for some physical properties remains elusive in publicly available literature, its characteristics can be inferred from its structure and data from related compounds.

PropertyValueCitation
Molecular Formula C₁₁H₇N[3]
Molecular Weight 153.18 g/mol [4]
Physical Form Off-white to light brown to dark brown powder or crystals[2]
Melting Point Data not available (solid at room temperature)[1]
Boiling Point Data not available[5]
pKa Data not available
Solubility Data not available[6]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral data can be predicted based on the analysis of similar ethynylquinoline derivatives.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the quinoline ring protons and the ethynyl proton. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants determined by their position on the quinoline ring. The ethynyl proton will likely appear as a singlet in the range of δ 3.0-3.5 ppm.[7]

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm). The two sp-hybridized carbons of the ethynyl group are expected to have characteristic chemical shifts in the range of δ 80-90 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

  • ≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

  • C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹.

  • C=C and C=N stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H bending (aromatic): Bands in the 600-900 cm⁻¹ region, which can provide information about the substitution pattern of the quinoline ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 153. Fragmentation patterns would likely involve the loss of the ethynyl group (C₂H) and fragmentation of the quinoline ring system.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction involves the reaction of a 4-haloquinoline (typically 4-chloro- or 4-iodoquinoline) with a terminal alkyne, such as acetylene or a protected form like (trimethylsilyl)acetylene.

General Experimental Protocol: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling to synthesize aryl alkynes, which can be adapted for this compound.

Materials:

  • 4-Haloquinoline (e.g., 4-chloroquinoline or 4-iodoquinoline)

  • (Trimethylsilyl)acetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the 4-haloquinoline in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the base.

  • To this mixture, add (trimethylsilyl)acetylene and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, work up the reaction by removing the solvent and purifying the crude product.

  • If using (trimethylsilyl)acetylene, the trimethylsilyl protecting group can be removed using a base such as potassium carbonate in methanol to yield the terminal alkyne, this compound.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_products Products A 4-Haloquinoline F 4-((Trimethylsilyl)ethynyl)quinoline A->F B (Trimethylsilyl)acetylene B->F C Pd(0) Catalyst C->F Pd-catalyzed coupling D Cu(I) Salt D->F co-catalyst E Base E->F activates alkyne G This compound F->G H Deprotection (e.g., K2CO3, MeOH) H->G

Caption: Sonogashira coupling for this compound synthesis.

Chemical Reactivity and Stability

This compound is a stable solid that should be stored in a dry environment at room temperature.[4] The chemical reactivity of this compound is dominated by the terminal alkyne functionality, making it a valuable precursor for a variety of chemical transformations.

  • Click Chemistry: The terminal alkyne is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of this compound to molecules containing an azide group, facilitating the synthesis of more complex structures.

  • Further Sonogashira Couplings: The ethynyl proton can be removed to form an acetylide, which can then participate in further Sonogashira coupling reactions to create disubstituted alkynes.

  • Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, providing access to a diverse range of heterocyclic systems.

Reactivity_of_4_Ethynylquinoline This compound This compound Click Chemistry (CuAAC) Click Chemistry (CuAAC) This compound->Click Chemistry (CuAAC) + R-N3 [Cu] catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling + R'-X [Pd], [Cu], Base Cycloaddition Cycloaddition This compound->Cycloaddition + Diene/Dipole 1,4-Disubstituted\n1,2,3-Triazole 1,4-Disubstituted 1,2,3-Triazole Click Chemistry (CuAAC)->1,4-Disubstituted\n1,2,3-Triazole Disubstituted Alkyne Disubstituted Alkyne Sonogashira Coupling->Disubstituted Alkyne Heterocyclic Systems Heterocyclic Systems Cycloaddition->Heterocyclic Systems

Caption: Key reactions of the this compound alkyne group.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of an ethynyl group at the 4-position provides a versatile handle for the synthesis of novel quinoline-based compounds with potential therapeutic applications.

  • Antimalarial Agents: 4-Aminoquinolines are a well-established class of antimalarial drugs. The ethynyl group can be used as a synthon to introduce various side chains to explore new structure-activity relationships (SAR) against drug-resistant malaria strains.

  • Anticancer Agents: Derivatives of 4-alkynyl-quinolines have been investigated as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key signaling proteins in cancer progression.

  • Molecular Probes and Linkers: The reactivity of the ethynyl group in click chemistry makes this compound an excellent building block for the development of molecular probes, imaging agents, and for linking drug molecules to delivery systems or other functional moieties.

Drug_Discovery_Workflow cluster_0 Lead Identification cluster_1 Biological Screening cluster_2 Lead Optimization This compound This compound Synthesis of Derivatives Synthesis of Derivatives This compound->Synthesis of Derivatives Chemical Library Chemical Library Chemical Library->Synthesis of Derivatives In vitro Assays In vitro Assays Synthesis of Derivatives->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Cell-based Assays->Structure-Activity\nRelationship (SAR) ADMET Profiling ADMET Profiling Structure-Activity\nRelationship (SAR)->ADMET Profiling ADMET Profiling->Synthesis of Derivatives Preclinical Candidate Preclinical Candidate ADMET Profiling->Preclinical Candidate

References

4-Ethynylquinoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and stability of 4-Ethynylquinoline. While specific quantitative data for this compound is limited in publicly available literature, this document aggregates information on closely related quinoline derivatives to provide valuable insights. Furthermore, it details robust experimental protocols to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

This compound is an organic compound featuring a quinoline core substituted with an ethynyl group at the 4-position. Its physical and chemical characteristics are foundational to understanding its behavior in various systems.

PropertyValueSource
CAS Number 62484-52-0[1][2][3][4]
Molecular Formula C₁₁H₇N[1][2][3][4]
Molecular Weight 153.18 g/mol [2][3][4]
Appearance Off-white to light brown or dark brown powder or crystals[1]
Melting Point 96-97 °C[3]
Boiling Point (Predicted) 282.4 ± 13.0 °C[3]
Density (Predicted) 1.13 ± 0.1 g/cm³[3]
pKa (Predicted) 3.85 ± 0.13[3]
Storage Conditions Sealed in dry, room temperature[1][2][3]

Solubility Profile

Solubility Data of Analogous Quinoline Derivatives

The following table summarizes the solubility of structurally similar quinoline compounds, which can serve as a reference for estimating the solubility of this compound.

CompoundSolventTemperature (°C)SolubilityReference
4-Chloro-7-(trifluoromethyl)quinolineChloroformNot Specified25 mg/mL[6]
4,7-DichloroquinolineChloroformNot Specified50 mg/mL[6]
4,7-DichloroquinolineEthanol26.650.0113 (mole fraction)[6]
4,7-DichloroquinolineEthanol30.050.0145 (mole fraction)[6]
4,7-DichloroquinolineEthanol34.950.0224 (mole fraction)[6]
4,7-DichloroquinolineEthanol40.150.0364 (mole fraction)[6]
4,7-DichloroquinolineEthanol44.950.0564 (mole fraction)[6]
4,7-DichloroquinolineEthanol50.050.0886 (mole fraction)[6]
4,7-DichloroquinolineEthanol55.150.1353 (mole fraction)[6]
4,7-DichloroquinolineEthanol60.250.2083 (mole fraction)[6]
Unsubstituted QuinolineWaterAmbient~60,000 µg/mL (slightly soluble)[7]
Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is through the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC)[6][8].

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Preparation of Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution.

    • Prepare a series of calibration standards by performing serial dilutions of the stock solution[6].

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent to create a supersaturated solution[6].

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium[6][7].

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid[6].

    • Carefully collect an aliquot of the supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles[6].

  • Quantification:

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve[6].

    • Analyze the diluted samples and the calibration standards using a validated HPLC method[6].

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards.

    • Determine the concentration of the dissolved this compound in the diluted samples from the calibration curve.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L[6].

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards quantify Quantify (HPLC) standards->quantify sample Prepare Supersaturated Sample equilibrate Equilibrate (24-48h) sample->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate separate->quantify calculate Calculate Solubility quantify->calculate

A generalized workflow for the experimental determination of compound solubility.

Stability Profile

The stability of this compound is a critical parameter, especially for its application in drug development and materials science. Stability studies typically involve subjecting the compound to various stress conditions to understand its degradation pathways.

Factors Influencing Stability of Quinoline Derivatives

The stability of quinoline derivatives can be influenced by several factors, including:

  • pH: The basicity of the quinoline nitrogen (predicted pKa of 3.85 for this compound) suggests that its stability may be pH-dependent[3][9].

  • Temperature: Thermal degradation can occur at elevated temperatures[10][11].

  • Light: Aromatic heterocyclic compounds can be susceptible to photodegradation[12][13][14][15].

  • Oxidizing Agents: The presence of oxidizing agents may lead to degradation.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products, thus allowing for accurate quantification of stability.

Materials:

  • This compound

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • Buffers of various pH values

  • HPLC system with a photodiode array (PDA) or UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Method Development:

    • Develop a reverse-phase HPLC method capable of resolving this compound from potential degradants. A C18 column is a common starting point[16].

    • Optimize mobile phase composition (e.g., a gradient of acetonitrile and water/buffer), flow rate, and detection wavelength[16][17].

  • Forced Degradation Studies:

    • Acid and Base Hydrolysis: Dissolve this compound in acidic and basic solutions and heat for a defined period. Neutralize the samples before HPLC analysis.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) for a set duration.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[12][13][15]. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal effects.

  • Sample Analysis:

    • Analyze the stressed samples using the developed HPLC method.

    • The use of a PDA detector can help in assessing peak purity and identifying degradation products by comparing their UV spectra to that of the parent compound.

  • Method Validation:

    • Validate the stability-indicating method for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines[16][17].

G cluster_method Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Assessment dev Develop HPLC Method val Validate Method dev->val acid Acid Hydrolysis base Base Hydrolysis ox Oxidation therm Thermal Stress photo Photostability analyze Analyze Stressed Samples (HPLC) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze assess Assess Degradation & Peak Purity analyze->assess

Factors influencing the solubility and stability of this compound.

Conclusion

This technical guide has summarized the currently available information regarding the solubility and stability of this compound. While specific quantitative data is sparse, the provided data for analogous compounds and detailed experimental protocols offer a solid foundation for researchers to conduct their own investigations. The inherent properties of the quinoline scaffold suggest that solubility in organic solvents is likely to be favorable, while stability will be dependent on environmental factors such as pH, temperature, and light exposure. The methodologies outlined herein provide a clear path for the precise determination of these critical parameters, which are indispensable for the advancement of research and development involving this compound.

References

Unveiling the Photophysical Landscape of 4-Ethynylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its inherent biological activity and versatile photophysical properties. The introduction of an ethynyl group at the 4-position of the quinoline ring system creates a molecule with potential for further functionalization and unique electronic characteristics. This technical guide provides an in-depth overview of the quantum yield of 4-ethynylquinoline derivatives, addressing the core principles of their photophysical behavior and the experimental methodologies for their characterization.

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of the emission process of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of the fluorescence quantum yield is crucial for applications ranging from bioimaging to the development of organic light-emitting diodes (OLEDs).

A common and reliable method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Key Experimental Steps:
  • Selection of a Suitable Standard: A standard with a known and stable quantum yield, and with absorption and emission spectra that overlap with the sample, should be chosen. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a widely used standard for blue-emitting fluorophores.

  • Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent to minimize solvatochromic effects. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption and Emission Spectra Measurement: The UV-Vis absorption and fluorescence emission spectra of all solutions are recorded. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard. The slope of the resulting linear plots is determined.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_standard are the refractive indices of the solvents used for the sample and the standard, respectively.

Synthesis of this compound Derivatives

The introduction of the ethynyl group at the 4-position of the quinoline ring is typically achieved through cross-coupling reactions. The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product 4-Haloquinoline 4-Haloquinoline Reaction Vessel Reaction Vessel 4-Haloquinoline->Reaction Vessel Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Vessel This compound Derivative This compound Derivative Reaction Vessel->this compound Derivative Stirring, Heat Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Vessel Co-catalyst Cu(I) Co-catalyst (e.g., CuI) Co-catalyst->Reaction Vessel Base Base (e.g., NEt₃) Base->Reaction Vessel Solvent Solvent (e.g., THF, Dioxane) Solvent->Reaction Vessel

Caption: General workflow for the synthesis of this compound derivatives via Sonogashira coupling.

Quantum Yield Determination Workflow

The following diagram illustrates the typical experimental workflow for determining the relative quantum yield of a fluorescent compound.

G cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Select Standard (e.g., Quinine Sulfate) B Prepare Stock Solutions (Sample & Standard) A->B C Prepare Serial Dilutions (Abs < 0.1) B->C D Measure UV-Vis Absorbance at Excitation Wavelength C->D E Measure Fluorescence Emission Spectra D->E F Integrate Fluorescence Intensity E->F G Plot Integrated Intensity vs. Absorbance F->G H Determine Slopes of Linear Fits G->H I Calculate Quantum Yield H->I

Caption: Experimental workflow for relative quantum yield determination.

Concluding Remarks

The study of this compound derivatives holds significant promise for the development of novel fluorescent probes and functional materials. While specific quantum yield data for this class of compounds is currently limited, the experimental protocols and synthetic methodologies outlined in this guide provide a solid foundation for researchers entering this exciting field. Future research focused on the systematic synthesis and photophysical characterization of a library of this compound derivatives will be instrumental in unlocking their full potential. The interplay between the electronic nature of substituents on the quinoline ring and the ethynyl moiety is expected to yield a rich and tunable range of photophysical properties, paving the way for tailored applications in drug discovery and materials science.

4-Ethynylquinoline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Ethynylquinoline, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and known biological activities, presenting a consolidated resource for laboratory and research applications.

Core Chemical Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 62484-52-0
Molecular Formula C₁₁H₇N
Molecular Weight 153.18 g/mol

Synthesis of this compound

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1] This widely used carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of this compound from a 4-haloquinoline precursor, based on established Sonogashira coupling methodologies.[2][3]

Materials:

  • 4-Iodoquinoline (or 4-Bromoquinoline/4-Chloroquinoline)

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoquinoline (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. The mixture is typically stirred at room temperature for a brief period.

  • Alkyne Addition: Add trimethylsilylacetylene (e.g., 1.2-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Deprotection: Upon completion of the coupling reaction, the trimethylsilyl protecting group is removed in situ by the addition of a desilylating agent, such as TBAF solution. The reaction is stirred until deprotection is complete, as monitored by TLC.

  • Workup: The reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for Sonogashira Synthesis of this compound

G cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_purification Purification A 4-Haloquinoline F Sonogashira Coupling A->F B Trimethylsilylacetylene B->F C Pd(PPh₃)₂Cl₂ (Catalyst) C->F D CuI (Co-catalyst) D->F E Triethylamine (Base) E->F G In situ Deprotection (TBAF) F->G H Aqueous Workup G->H I Column Chromatography H->I J This compound (Product) I->J

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Biological Activities and Potential Applications

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[4][5][6]

While specific biological data for this compound is limited in publicly available literature, the quinoline scaffold itself is a key component in numerous FDA-approved drugs.[7] The ethynyl group at the 4-position offers a reactive handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery.

Anticancer Potential of Quinoline Derivatives

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms of action.[8][9] These include:

  • Inhibition of Tyrosine Kinases: Certain 4-anilinoquinoline derivatives are known to inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met, which are crucial in cancer cell proliferation, angiogenesis, and metastasis.[10]

  • Induction of Autophagy: Some 4,7-disubstituted quinoline derivatives have been shown to induce autophagy in cancer cells by stabilizing the ATG5 protein, leading to tumor growth inhibition.[11]

  • Tubulin Polymerization Inhibition: Quinoline-containing compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.[12]

  • DNA Methyltransferase (DNMT) Inhibition: Novel quinoline compounds have been developed as inhibitors of DNMTs, enzymes that play a crucial role in epigenetic gene regulation and are often dysregulated in cancer.[13]

Signaling Pathways Targeted by Quinoline Derivatives in Cancer

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes A RTK Signaling (EGFR, VEGFR, c-Met) E Inhibition of Proliferation A->E H Inhibition of Angiogenesis & Metastasis A->H B PI3K/AKT/mTOR Pathway B->E C Microtubule Dynamics F Induction of Apoptosis C->F G Cell Cycle Arrest C->G D Epigenetic Regulation (DNMTs) D->E D->F I Quinoline Derivatives I->A Inhibit I->B Inhibit I->C Disrupt I->D Inhibit

Caption: Key signaling pathways in cancer cells targeted by various quinoline derivatives.

Antimalarial and Antibacterial Activities

The 4-aminoquinoline scaffold is the basis for several well-known antimalarial drugs, such as chloroquine.[14][15] The mechanism of action is thought to involve the inhibition of heme detoxification in the malaria parasite.[15] Additionally, various quinoline derivatives have demonstrated potent antibacterial activity against a range of pathogenic bacteria.[16]

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis via the Sonogashira coupling reaction. While direct biological data on this specific compound is not extensively documented, its quinoline core is a well-established pharmacophore in numerous clinically approved drugs. The presence of the reactive ethynyl group makes this compound a highly attractive starting material for the synthesis of novel derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide on the Discovery and History of 4-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylquinoline, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry and chemical biology. Its rigid, planar structure, combined with the reactive terminal alkyne functionality, makes it a versatile building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role in drug development and bioorthogonal chemistry. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The quinoline core, first isolated from coal tar in 1834, has a long and storied history in medicinal chemistry.[1][2] Its derivatives have been at the forefront of therapeutic advancements, most notably with the discovery of quinine, an antimalarial agent isolated from cinchona bark.[3] This discovery spurred extensive research into the synthesis and biological evaluation of a vast array of quinoline-based compounds, leading to the development of numerous drugs for treating malaria, cancer, and various infections.[3][4][5]

While the broader quinoline family has been studied for nearly two centuries, the specific history of this compound is more recent and is intrinsically linked to the development of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The introduction of the ethynyl group at the 4-position of the quinoline ring provides a powerful handle for further chemical modification, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6]

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves a two-step sequence: a Sonogashira coupling reaction followed by a deprotection step. This method offers high yields and tolerates a variety of functional groups.

Step 1: Sonogashira Coupling of a 4-Haloquinoline with a Protected Alkyne

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In the synthesis of this compound, a 4-haloquinoline (typically 4-chloroquinoline or 4-bromoquinoline) is coupled with a protected alkyne, such as trimethylsilylacetylene (TMSA). The silyl group is used to prevent self-coupling of the terminal alkyne (Glaser coupling).[7]

Reaction Scheme:

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) protecting group is readily removed under mild conditions using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF), to yield the terminal alkyne, this compound.[1][8][9][10]

Reaction Scheme:

Experimental Protocols

Synthesis of 4-((Trimethylsilyl)ethynyl)quinoline via Sonogashira Coupling

Materials:

  • 4-Chloroquinoline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • To the stirred solution, add trimethylsilylacetylene (1.5 eq) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)quinoline.

Synthesis of this compound via Deprotection

Materials:

  • 4-((Trimethylsilyl)ethynyl)quinoline

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

Procedure:

  • Dissolve 4-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1 eq) dropwise to the stirred solution.[10]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding deionized water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data and Characterization

PropertyValueReference
CAS Number 62484-52-0[6][8][11][12][13]
Molecular Formula C₁₁H₇N[8][12]
Molecular Weight 153.18 g/mol [12]
Appearance Solid
Melting Point Not definitively reported
Boiling Point Not definitively reported

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.85 (d, J=4.5 Hz, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.75 (t, J=7.8 Hz, 1H), 7.60 (t, J=7.5 Hz, 1H), 7.50 (d, J=4.5 Hz, 1H), 3.45 (s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 150.5, 149.8, 130.3, 129.8, 129.5, 127.2, 126.5, 125.8, 122.1, 83.2, 81.5.

  • IR (KBr, cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1600-1400 (aromatic C=C stretch).[14][15][16][17]

  • Mass Spectrometry (EI): m/z (%) 153 (M⁺).[18]

Key Applications in Drug Development and Research

The unique structure of this compound makes it a valuable tool in several areas of drug discovery and chemical biology.

Anticancer Drug Development

Quinoline derivatives are known to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3] The ethynyl group at the 4-position of the quinoline ring serves as a versatile anchor point for the synthesis of novel derivatives with enhanced potency and selectivity. These derivatives can be designed to target specific biological pathways involved in cancer progression. For instance, they can be used to synthesize compounds that induce apoptosis (programmed cell death) in cancer cells.[11]

anticancer_mechanism Ethynylquinoline This compound Derivative Kinase Tyrosine Kinase Ethynylquinoline->Kinase Inhibition Apoptosis Apoptosis Ethynylquinoline->Apoptosis Induces Signaling Downstream Signaling Kinase->Signaling Phosphorylation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

Bioorthogonal Chemistry and Click Reactions

The terminal alkyne of this compound is a key functional group for "click chemistry," a set of biocompatible reactions that are rapid, selective, and high-yielding. Specifically, it can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage with an azide-modified molecule.[6] This bioorthogonal reaction allows for the specific labeling and tracking of biomolecules in complex biological systems without interfering with native cellular processes.

click_chemistry_workflow Ethynylquinoline This compound (Probe) Triazole Triazole-Linked Conjugate Ethynylquinoline->Triazole AzideMolecule Azide-Modified Biomolecule AzideMolecule->Triazole Copper Cu(I) Catalyst Copper->Triazole Analysis Detection & Analysis Triazole->Analysis

This capability has significant implications for drug development, enabling researchers to:

  • Visualize drug distribution: By attaching a fluorescent dye to this compound, its uptake and localization within cells and tissues can be monitored.

  • Identify drug targets: this compound-based probes can be used to identify the specific proteins or other biomolecules that a drug interacts with.

  • Develop targeted drug delivery systems: The click reaction can be used to conjugate this compound-containing drugs to targeting moieties, such as antibodies, that direct the drug to specific cells or tissues.

Conclusion

This compound has transitioned from a synthetic curiosity to a valuable and versatile tool in modern chemical biology and drug discovery. Its straightforward synthesis, coupled with the reactivity of the terminal alkyne, provides a robust platform for the development of novel therapeutics and sophisticated molecular probes. As our understanding of disease pathways becomes more nuanced, the ability to synthesize and modify complex molecules with precision will be paramount. This compound is well-positioned to play a significant role in these future endeavors, offering a gateway to new classes of targeted therapies and a deeper understanding of biological systems.

References

Methodological & Application

Application Notes and Protocols for 4-Ethynylquinoline Click Chemistry in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a set of powerful, reliable, and selective reactions, has become an indispensable tool in chemical biology and drug development. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out for its efficiency and biocompatibility, enabling the precise conjugation of molecules in complex biological systems.[1][2] This application note provides a detailed protocol for the use of 4-Ethynylquinoline in CuAAC reactions for the labeling of azide-modified proteins.

This compound is a versatile building block that incorporates a quinoline moiety, a privileged scaffold in medicinal chemistry known for its presence in numerous biologically active compounds.[3] The incorporation of a quinoline group through a stable triazole linkage can impart unique properties to proteins, such as altered hydrophobicity, potential for specific interactions, and inherent fluorescence, making it a valuable tool for creating novel bioconjugates for therapeutic and diagnostic applications. These modifications can be instrumental in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and novel protein-based therapeutics.

Principle of the Technology

The labeling of proteins using this compound via CuAAC is a two-step process. First, an azide group is introduced into the target protein. This can be achieved through various methods, such as the site-specific incorporation of azido-containing unnatural amino acids or the chemical modification of specific amino acid residues (e.g., lysine or cysteine) with an azide-bearing reagent. The second step is the click reaction itself, where the terminal alkyne of this compound reacts with the azide group on the protein in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[6][7] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect the protein from oxidative damage.[8][9]

Experimental Workflow

The overall workflow for labeling an azide-modified protein with this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Azide Azide-Modified Protein Mixing Combine Reactants Protein_Azide->Mixing Ethynylquinoline This compound Solution Ethynylquinoline->Mixing Reagents Click Chemistry Reagents (CuSO4, THPTA, Na-Ascorbate) Reagents->Mixing Incubation Incubate at RT Mixing->Incubation Purification Purify Labeled Protein (e.g., Desalting Column) Incubation->Purification Analysis Analyze Conjugate (SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for this compound click chemistry.

Experimental Protocols

Materials and Reagents
  • Azide-modified protein

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., PD-10)

  • Protein concentration assay kit (e.g., BCA)

Preparation of Stock Solutions
ReagentStock ConcentrationSolventStorage
This compound10 mMDMSO-20°C, protected from light
Copper(II) Sulfate100 mMDeionized WaterRoom Temperature
THPTA100 mMDeionized Water-20°C
Sodium Ascorbate500 mMDeionized Water-20°C (prepare fresh)

Note: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh before each experiment for optimal results.[1]

Protocol for Protein Labeling in Solution

This protocol is a starting point and may require optimization for specific proteins and applications.

  • Prepare the Azide-Modified Protein:

    • Dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

  • Prepare the Click Reaction Cocktail:

    • In a microcentrifuge tube, prepare the reaction cocktail by adding the components in the following order. The volumes provided are for a final reaction volume of 100 µL.

ComponentStock ConcentrationVolume to Add (µL)Final Concentration
Azide-Modified Protein (in PBS)1-10 mg/mLX0.5-5 mg/mL
This compound10 mM1100 µM
Copper(II) Sulfate100 mM11 mM
THPTA100 mM55 mM
PBS (pH 7.4)-92 - X-
Total Volume Before Initiation 99
Sodium Ascorbate500 mM15 mM
Final Volume 100
  • Initiate the Click Reaction:

    • Gently mix the components, avoiding vortexing if the protein is sensitive to shear stress.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Mix gently and incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may vary depending on the protein and reactant concentrations.

  • Purification of the Labeled Protein:

    • Remove the excess unreacted reagents and byproducts using a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Analysis of the Conjugate:

    • Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA).

    • Analyze the labeling efficiency by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein. The extent of labeling can be further quantified by mass spectrometry.

Signaling Pathway Diagram

While this compound itself is not part of a signaling pathway, it can be used to label proteins that are. For instance, a kinase involved in a signaling cascade could be labeled to study its localization or interactions. The following diagram illustrates a generic signaling pathway where a target protein could be labeled using this protocol.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor TargetProtein Target Protein (Azide-Modified) Receptor->TargetProtein DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: Generic signaling pathway with a target protein for labeling.

Data Presentation

Quantitative data from labeling experiments should be summarized for clear comparison. Below is a template for presenting such data.

Table 1: Optimization of this compound Labeling Conditions

ParameterCondition 1Condition 2Condition 3
[this compound] (µM) 50100200
[Protein-N₃] (µM) 101010
[CuSO₄] (mM) 111
[THPTA] (mM) 555
[Sodium Ascorbate] (mM) 555
Reaction Time (h) 222
Labeling Efficiency (%) e.g., 65%e.g., 85%e.g., 88%

Labeling efficiency can be determined by techniques such as mass spectrometry or quantitative fluorescence imaging if a fluorescent azide is used as a control.

Conclusion

The use of this compound in copper-catalyzed click chemistry provides a robust method for the modification of proteins. The resulting quinoline-protein conjugates have significant potential in various research and development areas, from fundamental studies of protein function to the creation of novel biotherapeutics and diagnostic tools. The protocol provided here serves as a comprehensive guide for researchers to successfully implement this powerful bioconjugation strategy. Further optimization of the reaction conditions for each specific protein of interest is recommended to achieve the highest labeling efficiency.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery and medicinal chemistry.[2][3] 4-Ethynylquinoline is a key building block that, when coupled with various azides via CuAAC, gives rise to a diverse library of quinoline-triazole hybrids. These hybrid molecules have garnered significant attention due to their broad spectrum of biological activities, including potent anticancer, antimicrobial, and antifungal properties.[4][5] The triazole linker, formed through the click reaction, is not merely a passive spacer but an active contributor to the molecule's bioactivity, often acting as a bioisostere for an amide bond.[6]

These application notes provide detailed protocols for the CuAAC reaction with this compound and summarize the reaction conditions and outcomes. Furthermore, the document explores the biological significance of the resulting quinoline-triazole hybrids, with a focus on their role as inhibitors of key signaling pathways implicated in cancer.

Data Presentation

The following table summarizes typical reaction conditions and yields for the CuAAC reaction of a substituted this compound with various aryl azides. While this data is for a 4-alkoxy-quinoline derivative, it serves as a representative example of the efficiency of this reaction.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition of 4-(prop-2-yn-1-yloxy)-6-phenyl-2-(trifluoromethyl)quinoline with Various Azides

EntryAzide (R-N₃)CatalystSolventTemperature (°C)Time (h)Yield (%)
1Phenyl azideCu(OAc)₂·H₂OMethanol603.575
24-Chlorophenyl azideCu(OAc)₂·H₂OMethanol603.582
34-Bromophenyl azideCu(OAc)₂·H₂OMethanol603.585
44-Iodophenyl azideCu(OAc)₂·H₂OMethanol603.589
5Phenyl azideCuICH₂Cl₂Room Temp3.55
64-Chlorophenyl azideCuICH₂Cl₂Room Temp3.525
74-Bromophenyl azideCuICH₂Cl₂Room Temp3.538
84-Iodophenyl azideCuICH₂Cl₂Room Temp3.551

Experimental Protocols

The following are detailed protocols for performing a CuAAC reaction with this compound.

Protocol 1: In-situ Generation of Cu(I) Catalyst from CuSO₄ and Sodium Ascorbate

This protocol is a widely used and convenient method for performing CuAAC reactions.

Materials:

  • This compound

  • Azide of choice (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • Add the desired azide (1.0 mmol, 1.0 eq.) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Protocol 2: Using a Cu(I) Salt as Catalyst

This protocol utilizes a stable Cu(I) salt directly as the catalyst.

Materials:

  • This compound

  • Azide of choice

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 mmol, 0.05 eq.).

  • Add anhydrous, degassed solvent (10 mL).

  • Add this compound (1.0 mmol, 1.0 eq.) and the desired azide (1.2 mmol, 1.2 eq.) to the flask.

  • Add DIPEA (0.1 mmol, 0.1 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by exposing it to air.

  • Dilute the mixture with the reaction solvent and filter through a short pad of silica gel to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathway Inhibition by Quinoline-Triazole Hybrids

Quinoline-triazole hybrids have been identified as potent anticancer agents that can exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival, such as the EGFR and mTOR pathways.

G Potential Mechanism of Action of Quinoline-Triazole Hybrids in Cancer Cells cluster_0 Quinoline-Triazole Hybrid cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus QT Quinoline-Triazole Hybrid EGFR EGFR QT->EGFR Inhibition mTOR mTOR QT->mTOR Inhibition PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT Akt PI3K->AKT AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/mTOR signaling pathway inhibition by quinoline-triazole hybrids.

Experimental Workflow for CuAAC Reaction

The following diagram illustrates a typical experimental workflow for the synthesis and purification of quinoline-triazole hybrids via a CuAAC reaction.

G Experimental Workflow for CuAAC Synthesis of Quinoline-Triazole Hybrids cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Alkyne This compound Reaction Cu(I) Catalyst Solvent Room Temperature Alkyne->Reaction Azide Azide Azide->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Quinoline-Triazole Hybrid Purification->Product

Caption: General workflow for CuAAC synthesis and purification.

References

Application Notes and Protocols for Labeling Nucleic Acids with 4-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a wide array of applications in molecular biology, diagnostics, and therapeutic development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for attaching reporter molecules, such as fluorescent dyes, to DNA and RNA.[1][2][3] This protocol details the use of 4-Ethynylquinoline, a fluorescent alkyne, for the covalent labeling of azide-modified nucleic acids. The resulting 1,2,3-triazole linkage is highly stable, ensuring a permanent label.[2][3] this compound-labeled nucleic acids can be utilized in various downstream applications, including fluorescence microscopy, flow cytometry, and hybridization-based assays.

Principle of the Method

The labeling strategy involves a two-step process. First, an azide functional group is introduced into the nucleic acid. This can be achieved during solid-phase synthesis using an azide-modified phosphoramidite or post-synthetically by reacting an amino-modified oligonucleotide with an azide-containing N-hydroxysuccinimide (NHS) ester. The second step is the CuAAC reaction, where the azide-modified nucleic acid is reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) ion and enhance reaction efficiency.[1]

Data Presentation

While specific quantitative data for this compound-labeled nucleic acids is not extensively available in the literature, the following table provides typical photophysical properties for related triazole-containing fluorescent probes and key parameters for the labeling reaction. Researchers should experimentally determine the precise characteristics for their specific construct.

ParameterValue/RangeNotes
Excitation Wavelength (λex) ~320 - 350 nmExpected range for quinoline-triazole adducts.
Emission Wavelength (λem) ~400 - 480 nmExpected range for quinoline-triazole adducts.
Molar Extinction Coefficient (ε) Not ReportedCan be determined experimentally using the Beer-Lambert law.
Fluorescence Quantum Yield (Φ) Not ReportedCan be determined relative to a known standard (e.g., quinine sulfate).
Labeling Efficiency >90%Typically high for CuAAC reactions with oligonucleotides.[4][5]
Reaction Time 1 - 4 hoursDependent on substrate concentrations and temperature.
Reaction Temperature Room Temperature to 45°CMild conditions are generally sufficient.

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Oligonucleotides (Post-Synthetic Method)

This protocol describes the modification of an amino-modified oligonucleotide with an azide group.

Materials:

  • Amino-modified oligonucleotide

  • Azidobutyrate NHS Ester

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Ethanol (absolute and 70%)

  • 3 M Sodium Acetate, pH 5.2

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

  • NHS Ester Solution: Prepare a 100 mM stock solution of Azidobutyrate NHS Ester in anhydrous DMF or DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Amino-modified oligonucleotide solution (1 equivalent)

    • 0.1 M Sodium Bicarbonate buffer, pH 8.5 (to a final concentration of 50 mM)

    • Azidobutyrate NHS Ester solution (10-20 equivalents)

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification: Purify the azide-modified oligonucleotide to remove unreacted NHS ester and byproducts using ethanol precipitation or a suitable desalting column.

    • Ethanol Precipitation: Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5-3 volumes of cold absolute ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide. Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.

Protocol 2: Labeling of Azide-Modified Nucleic Acids with this compound

This protocol details the CuAAC reaction between an azide-modified nucleic acid and this compound.

Materials:

  • Azide-modified nucleic acid (from Protocol 1 or direct synthesis)

  • This compound

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous DMSO

  • Nuclease-free water

  • Purification supplies (desalting columns, ethanol, sodium acetate)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified nucleic acid in nuclease-free water to a desired concentration (e.g., 100 µM).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in nuclease-free water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.

    • Prepare a 50 mM stock solution of THPTA in nuclease-free water.

  • Reaction Setup (for a 50 µL total volume):

    • In a sterile microcentrifuge tube, combine the following in order:

      • Azide-modified nucleic acid (e.g., 5 µL of a 100 µM stock for a final concentration of 10 µM)

      • Nuclease-free water (to adjust the final volume)

      • 50 mM THPTA solution (1 µL for a final concentration of 1 mM)

      • 10 mM this compound solution (2.5 µL for a final concentration of 500 µM)

      • 20 mM CuSO₄ solution (1.25 µL for a final concentration of 500 µM)

    • Vortex the mixture gently.

    • Initiate the reaction by adding:

      • 100 mM Sodium Ascorbate solution (2.5 µL for a final concentration of 5 mM)

    • Vortex gently again.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. For potentially slower reactions, the temperature can be increased to 37-45°C.

  • Purification of the Labeled Nucleic Acid: Remove excess reagents and the copper catalyst.

    • Desalting Column: Use a commercially available desalting spin column according to the manufacturer's instructions.

    • Ethanol Precipitation: Perform ethanol precipitation as described in Protocol 1, Step 5. This is effective for removing most reagents but may be less efficient at removing all traces of the catalyst.

Protocol 3: Characterization of Labeled Nucleic Acids

1. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified, labeled oligonucleotide at 260 nm (for the nucleic acid) and at the expected maximum absorbance of the this compound-triazole adduct (around 320-350 nm).

  • The ratio of the absorbance of the dye to the absorbance of the nucleic acid can provide an estimate of the labeling efficiency.

2. Fluorescence Spectroscopy:

  • Excite the purified sample at the determined excitation maximum (e.g., 330 nm).

  • Measure the emission spectrum. A distinct emission peak in the expected range (e.g., 400-480 nm) confirms successful labeling.

3. Mass Spectrometry:

  • For a precise confirmation of labeling, analyze the purified product by ESI-MS or MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of the this compound-triazole moiety.

Mandatory Visualizations

G cluster_0 Step 1: Azide Modification cluster_1 Step 2: Click Chemistry Labeling Amino-Oligo Amino-Oligo Reaction1 NHS Ester Coupling Amino-Oligo->Reaction1 Azide-NHS_Ester Azide-NHS_Ester Azide-NHS_Ester->Reaction1 Purification1 Purification Reaction1->Purification1 Azide-Oligo Azide-Oligo Reaction2 CuAAC Reaction Azide-Oligo->Reaction2 Purification1->Azide-Oligo This compound This compound This compound->Reaction2 Cu(I)_Catalyst Cu(I) Catalyst (CuSO4 + NaAsc + THPTA) Cu(I)_Catalyst->Reaction2 Purification2 Purification Reaction2->Purification2 Labeled-Oligo Labeled-Oligo Purification2->Labeled-Oligo

Caption: Experimental workflow for labeling nucleic acids with this compound.

G cluster_reactants Azide-Nucleic_Acid Azide-Modified Nucleic Acid Plus + Reaction Cu(I) Catalyst (CuSO4, NaAsc, THPTA) Azide-Nucleic_Acid->Reaction This compound This compound This compound->Reaction Labeled_Product This compound Labeled Nucleic Acid (Triazole Linkage) Reaction->Labeled_Product

Caption: Signaling pathway of the CuAAC reaction for nucleic acid labeling.

References

Application Notes and Protocols: 4-Ethynylquinoline for In Vivo Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and visualization of biomolecules in their native environment. These reactions are characterized by their high selectivity and efficiency in complex biological systems, without interfering with endogenous biochemical processes.[1][2][3][4] One of the most prominent classes of bioorthogonal reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry".[5][6][7] These reactions involve the formation of a stable triazole linkage between an azide and an alkyne.

4-Ethynylquinoline is a promising, yet not extensively characterized, bioorthogonal probe that possesses a terminal alkyne group. Its quinoline core is a structural motif found in many biologically active compounds, suggesting potential for favorable cell permeability and pharmacokinetic properties. The ethynyl group serves as a handle for covalent modification with azide-containing reporter molecules, such as fluorophores or affinity tags, enabling a wide range of applications in chemical biology, drug discovery, and diagnostics. This document provides a detailed overview of the application of this compound for in vivo bioorthogonal labeling, including experimental protocols and representative data.

Principle of the Method

The in vivo bioorthogonal labeling strategy using this compound typically involves a two-step process:

  • Metabolic or Covalent Incorporation: this compound is introduced into the biological system. Depending on the experimental design, it can be incorporated into biomolecules through metabolic pathways (e.g., as a building block for DNA, RNA, or protein synthesis) or covalently attached to a specific target via a linker.

  • Click Chemistry Ligation: Following incorporation, an azide-functionalized reporter molecule (e.g., a fluorescent dye, biotin, or a drug molecule) is administered. The azide and the ethynyl group of this compound undergo a highly specific click reaction, leading to the formation of a stable triazole conjugate. This allows for the detection, imaging, or isolation of the labeled biomolecule.

This approach offers high specificity as neither the ethynyl nor the azide group typically reacts with endogenous functional groups found in biological systems.

Data Presentation

The successful application of a bioorthogonal probe is dependent on several key parameters. The following tables provide a summary of hypothetical quantitative data for this compound, benchmarked against a commonly used alkyne probe. These values are intended to serve as a guide for experimental design and evaluation.

Table 1: Comparative Physicochemical and Kinetic Properties

ParameterThis compound (Hypothetical)5-ethynyl-2'-deoxyuridine (EdU)
Molecular Weight ( g/mol ) 155.18252.23
LogP ~2.5-1.1
CuAAC Second-Order Rate Constant (M⁻¹s⁻¹) 10³ - 10⁴10⁴ - 10⁵
SPAAC Second-Order Rate Constant (M⁻¹s⁻¹) Not applicableNot applicable

Table 2: In Vitro Cytotoxicity and Labeling Efficiency

ParameterThis compound (Hypothetical)5-ethynyl-2'-deoxyuridine (EdU)
Cell Line HeLaHeLa
IC50 (µM) for 72h > 100> 200
Optimal Labeling Concentration (µM) 10 - 501 - 10
Labeling Efficiency (%) 75 - 90> 95

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Nascent DNA in Cultured Cells

This protocol describes the metabolic incorporation of this compound into the DNA of proliferating cells, followed by fluorescent detection using CuAAC.

Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail:

    • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Metabolic Labeling: Add this compound to the cell culture medium to a final concentration of 20 µM. Incubate the cells for 1-4 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Fixation: Aspirate the medium, wash the cells twice with PBS, and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Staining and Mounting: Wash the cells twice with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: In Vivo Bioorthogonal Labeling in a Mouse Model

This protocol provides a general framework for the in vivo labeling of a target biomolecule in a mouse model using this compound. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials and Reagents:

  • This compound (formulated for in vivo administration, e.g., in a solution of DMSO and PEG)

  • Azide-functionalized imaging probe (e.g., a near-infrared fluorescent dye azide)

  • Experimental mice

  • Anesthesia

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Administration of this compound: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dosage and timing will depend on the specific application and pharmacokinetic properties of the probe and should be optimized in pilot studies. A typical starting dose might be 10-50 mg/kg.

  • Incubation Period: Allow sufficient time for the probe to be incorporated into the target biomolecule. This can range from hours to days depending on the biological process being studied.

  • Administration of Azide Probe: Administer the azide-functionalized imaging probe. The route and dosage should be optimized to ensure colocalization with the incorporated this compound.

  • Click Reaction In Vivo: The bioorthogonal click reaction will proceed in vivo over time. The kinetics of the in vivo reaction will depend on the concentration and accessibility of the reactants.

  • In Vivo Imaging: At various time points after administration of the azide probe, anesthetize the mice and perform whole-body imaging using an in vivo imaging system to detect the fluorescent signal from the labeled biomolecules.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and harvest tissues of interest for ex vivo imaging, histology, or biochemical analysis to confirm the labeling at the cellular and tissue level.

Visualizations

G cluster_step1 Step 1: Administration & Incorporation cluster_step2 Step 2: Labeling & Detection Probe This compound System In Vivo System (e.g., Mouse) Probe->System Administration Incorporation Biomolecule of Interest (with Alkyne) System->Incorporation Metabolic or Covalent Labeling System2 In Vivo System Reporter Azide-Reporter (e.g., Fluorophore) Reporter->System2 Administration Ligation Labeled Biomolecule System2->Ligation Click Reaction (CuAAC or SPAAC) Detection Detection/Imaging Ligation->Detection Signal

Experimental workflow for in vivo bioorthogonal labeling.

G Metabolite Exogenous This compound Pathway Cellular Metabolic Pathway (e.g., Salvage Pathway) Metabolite->Pathway Incorporation Incorporation into Biopolymer (e.g., DNA, Protein) Pathway->Incorporation Labeled_Biopolymer Alkyne-Modified Biopolymer Incorporation->Labeled_Biopolymer Click_Reaction Click Chemistry (CuAAC) Labeled_Biopolymer->Click_Reaction Azide_Probe Azide-Fluorophore Azide_Probe->Click_Reaction Labeled_Product Fluorescently Labeled Biopolymer Click_Reaction->Labeled_Product Imaging Fluorescence Imaging Labeled_Product->Imaging

Signaling pathway for metabolic labeling and detection.

General scheme of the CuAAC click reaction.

Note: The image placeholders in the DOT script should be replaced with actual image URLs of the chemical structures for proper rendering. Due to the limitations of this environment, images cannot be directly embedded.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescent signal Inefficient metabolic incorporation of this compound.Optimize the concentration and incubation time of this compound. Ensure cells are actively proliferating.
Incomplete click reaction.Ensure the freshness of the click reaction reagents, especially the reducing agent. Optimize the concentration of copper and ligand.
Low abundance of the target biomolecule.Use a more sensitive detection method or enrich the target biomolecule before imaging.
High background fluorescence Non-specific binding of the azide-fluorophore.Increase the number of washing steps after the click reaction. Include a blocking step before the click reaction.
Autofluorescence of cells or tissue.Use a fluorophore with emission in the near-infrared region to minimize autofluorescence.
Cell death or toxicity High concentration of this compound.Perform a dose-response curve to determine the optimal non-toxic concentration.
Toxicity of the copper catalyst in CuAAC.Use a copper-chelating ligand like THPTA to reduce copper toxicity. Alternatively, consider using a copper-free click chemistry (SPAAC) approach if a compatible strained alkyne analog is available.

References

Application Notes and Protocols: Live Cell Imaging Using 4-Ethynylquinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-based fluorescent probes are a versatile class of small molecules widely utilized in bioimaging due to their favorable photophysical properties, including high quantum yields and sensitivity to the cellular microenvironment.[1][2][3] The introduction of a 4-ethynyl group to the quinoline scaffold provides a powerful tool for bioorthogonal chemistry, enabling the precise labeling of target biomolecules in live cells through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5] This technology allows for the specific attachment of the quinoline fluorophore to a variety of azide-modified targets, such as proteins, nucleic acids, and glycans, facilitating their visualization and tracking in real-time.

These application notes provide a comprehensive overview of the use of 4-Ethynylquinoline probes for live cell imaging, including detailed protocols for cellular labeling and quantitative data on probe performance.

Data Presentation

The photophysical properties of this compound probes are crucial for successful imaging experiments. The following table summarizes key quantitative data for a representative this compound probe, "4-EQ Probe," in comparison to other common fluorophores.

Property4-EQ Probe (Hypothetical)Fluorescein (FITC)Cyanine5 (Cy5)
Excitation Max (nm) ~350494649
Emission Max (nm) ~450518670
**Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) **~15,000~70,000~250,000
Quantum Yield (Φ) ~0.60~0.92~0.28
Photostability ModerateLowHigh
Stokes Shift (nm) ~1002421

Note: The data for the "4-EQ Probe" are hypothetical and based on typical values for quinoline-based fluorophores. Actual values may vary depending on the specific molecular structure and cellular environment.

Experimental Protocols

Protocol 1: Synthesis of a this compound Probe

The synthesis of a this compound probe can be achieved through a Sonogashira coupling reaction.[6] This protocol outlines a general procedure for the synthesis of a simple this compound derivative.

Materials:

  • 4-Bromoquinoline

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromoquinoline in anhydrous THF and triethylamine, add ethynyltrimethylsilane, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-((trimethylsilyl)ethynyl)quinoline.

  • Dissolve the purified product in THF and add a solution of TBAF in THF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, this compound, by silica gel column chromatography.

Protocol 2: Live Cell Labeling using this compound Probe via Click Chemistry

This protocol describes the general procedure for labeling azide-modified biomolecules in live cells with a this compound probe.

Materials:

  • Cells expressing an azide-modified protein of interest

  • This compound probe stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

  • Probe Incubation: Treat the cells with the this compound probe at a final concentration of 1-10 µM in cell culture medium. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove excess probe.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 100 µL final volume:

    • 85 µL PBS

    • 2 µL CuSO₄ stock solution (final concentration: 2 mM)

    • 1 µL THPTA stock solution (final concentration: 0.5 mM)

    • 10 µL Sodium ascorbate stock solution (final concentration: 10 mM)

    • 2 µL of an azide-functionalized fluorescent reporter (if performing a two-color experiment)

  • Click Reaction: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Fixation and Permeabilization (Optional): If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Counterstaining (Optional): Stain the cell nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the this compound probe (e.g., DAPI channel) and any other fluorophores used.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging_prep Imaging Preparation cluster_imaging Imaging cell_culture Culture cells on imaging dish probe_incubation Incubate with this compound Probe cell_culture->probe_incubation wash1 Wash with PBS probe_incubation->wash1 prepare_cocktail Prepare Click Reaction Cocktail add_cocktail Add Cocktail to Cells wash1->add_cocktail prepare_cocktail->add_cocktail incubate_click Incubate add_cocktail->incubate_click wash2 Wash with PBS incubate_click->wash2 fixation Fix and Permeabilize (Optional) wash2->fixation counterstain Counterstain Nuclei (Optional) fixation->counterstain mount Mount on Slide counterstain->mount microscopy Fluorescence Microscopy mount->microscopy

Caption: Workflow for live cell imaging with this compound probes.

signaling_pathway probe This compound Probe click_reaction CuAAC (Click Chemistry) probe->click_reaction azide_target Azide-Modified Biomolecule azide_target->click_reaction labeled_target Fluorescently Labeled Target click_reaction->labeled_target microscopy Fluorescence Microscopy labeled_target->microscopy cellular_process Cellular Process (e.g., Protein Trafficking) labeled_target->cellular_process

Caption: Mechanism of this compound probe labeling via click chemistry.

References

Application Notes and Protocols: Metabolic Labeling of Cells with 4-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying cellular processes by introducing a bioorthogonally tagged molecule that is incorporated into a specific metabolic pathway. 4-Ethynylquinoline (4-EQ) is a novel probe containing a terminal alkyne group, allowing for its detection via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). Quinoline derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects, and are the core structures of many therapeutic agents. The metabolic labeling of cells with 4-EQ offers a unique opportunity to trace the uptake, distribution, and metabolism of quinoline-based compounds, providing valuable insights for drug development and cellular biology research.

These application notes provide a comprehensive guide for utilizing 4-EQ in metabolic labeling studies, including detailed protocols for cell labeling, detection, and analysis.

Principle of this compound Metabolic Labeling

The workflow for metabolic labeling with 4-EQ follows a two-step process. First, cells are incubated with 4-EQ, which is taken up and potentially metabolized and incorporated into cellular components. The ethynyl group serves as a bioorthogonal handle that does not interfere with native cellular processes. Following incubation, the cells are fixed and permeabilized. The incorporated 4-EQ is then detected by a click reaction with an azide-functionalized reporter molecule, such as a fluorescent dye, for visualization and quantification.

G cluster_workflow Experimental Workflow A 1. Cell Culture and Incubation with 4-EQ B 2. Cell Harvest and Fixation A->B C 3. Permeabilization B->C D 4. Click Chemistry Reaction (with Azide-Fluorophore) C->D E 5. Washing D->E F 6. Analysis (Microscopy, Flow Cytometry) E->F

Caption: A general workflow for the metabolic labeling of cells using this compound (4-EQ).

Applications

  • Drug Uptake and Distribution Studies: Visualize and quantify the cellular uptake and subcellular localization of a quinoline-based compound.

  • High-Throughput Screening: Screen compound libraries for their ability to modulate the uptake or metabolism of 4-EQ.

  • Toxicity and Efficacy Studies: Correlate the cellular concentration of 4-EQ with its cytotoxic or therapeutic effects.

  • Investigation of Drug Metabolism: Identify and characterize the metabolic products of 4-EQ.

Data Presentation

The following tables provide a template for organizing quantitative data obtained from experiments using 4-EQ.

Table 1: Determination of Optimal 4-EQ Concentration

4-EQ Concentration (µM)Mean Fluorescence Intensity (a.u.)Standard DeviationCell Viability (%)
0 (Control)100
1
5
10
25
50

Table 2: Time-Course of 4-EQ Incorporation

Incubation Time (hours)Mean Fluorescence Intensity (a.u.)Standard Deviation
0
1
4
8
12
24

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells for Fluorescence Microscopy

Materials:

  • This compound (4-EQ)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixation Buffer)

  • 0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Click chemistry reaction cocktail (see below)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope

Click Chemistry Reaction Cocktail (prepare fresh):

  • PBS

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • 4-EQ Labeling: Add 4-EQ to the cell culture medium to achieve the desired final concentration (e.g., 1-25 µM). The optimal concentration should be determined empirically for each cell type.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions for the fluorescent azide. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Washing: Wash the cells a final time with PBS.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Protocol 2: Metabolic Labeling of Suspension Cells for Flow Cytometry

Materials:

  • Same as Protocol 1, excluding glass coverslips.

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Labeling: Culture suspension cells to the desired density and add 4-EQ to the medium at the optimal concentration. Incubate for the desired time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 4% paraformaldehyde and incubate for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Resuspend the cells in 0.5% Triton X-100 in PBS and incubate for 10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Resuspend the cell pellet in the click chemistry reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer.

Potential Effects on Signaling Pathways

Quinoline derivatives have been shown to modulate various signaling pathways. The use of 4-EQ can help elucidate the mechanisms by which these compounds exert their biological effects. For example, some quinoline compounds are known to inhibit the PI3K-Akt-mTOR and NF-κB signaling pathways, which are crucial for cell survival, proliferation, and inflammation.[1][2]

G cluster_pathway Hypothetical Signaling Pathway Inhibition by 4-EQ EQ This compound (4-EQ) PI3K PI3K EQ->PI3K inhibits IKK IKK EQ->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB IkB IκBα IKK->IkB inhibits p65_p50 p65/p50 Inflammation Inflammation p65_p50->Inflammation

Caption: Hypothetical inhibition of PI3K-Akt-mTOR and NF-κB pathways by this compound.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient 4-EQ concentration or incubation time.Optimize concentration and incubation time.
Inefficient click reaction.Use freshly prepared reagents for the click reaction. Ensure the correct ratio of components.
High background Non-specific binding of the fluorescent azide.Increase the number of washing steps. Include a blocking step (e.g., with BSA) before the click reaction.
4-EQ concentration is too high, leading to off-target effects.Perform a dose-response curve to find the optimal concentration with the best signal-to-noise ratio.
Cell death 4-EQ is cytotoxic at the concentration used.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of 4-EQ.

Conclusion

Metabolic labeling with this compound is a promising technique for investigating the cellular biology of quinoline-based compounds. The protocols and information provided here offer a solid foundation for researchers to design and execute experiments aimed at understanding the uptake, distribution, and mechanism of action of this important class of molecules. As with any new probe, empirical optimization of labeling conditions is crucial for achieving reliable and meaningful results.

References

4-Ethynylquinoline: Application Notes for Fluorescent Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of fluorescent probes for bioimaging.[1] Their intrinsic photophysical properties, such as high quantum yields and sensitivity to the cellular microenvironment, make them valuable scaffolds for designing probes to visualize and quantify biological processes within living cells.[1][2] 4-Ethynylquinoline, with its terminal alkyne group, presents a unique functionality. This alkyne moiety can participate in bioorthogonal "click" chemistry reactions, enabling specific labeling of target biomolecules. Furthermore, the quinoline core itself possesses fluorescent properties that can be modulated by its interaction with the local environment, making it a potentially valuable tool for cellular imaging.

This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in microscopy. Due to the limited availability of specific experimental data for this compound, the photophysical data and protocols provided are based on representative quinoline derivatives and general principles of live-cell imaging with fluorescent probes.

Photophysical and Chemical Properties

The photophysical properties of quinoline-based fluorescent probes are crucial for their application in bioimaging.[1] Below is a summary of expected quantitative data for this compound, based on typical values for similar quinoline derivatives.

PropertyRepresentative ValueConditions
Maximum Excitation Wavelength (λex) ~330 - 360 nmIn organic solvents (e.g., DMSO, Ethanol)
Maximum Emission Wavelength (λem) ~380 - 450 nmIn organic solvents (e.g., DMSO, Ethanol)
Molar Absorptivity (ε) 5,000 - 15,000 M⁻¹cm⁻¹In organic solvents
Fluorescence Quantum Yield (Φ) 0.1 - 0.5In organic solvents
Stokes Shift ~50 - 90 nmIn organic solvents
Molecular Weight 153.18 g/mol -
Chemical Formula C₁₁H₇N-

Note: These values are estimates and should be experimentally determined for this compound in the specific solvent and cellular environment used for imaging. The fluorescence properties of quinoline derivatives can be sensitive to solvent polarity and pH.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction.[3][4][5] This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-Iodoquinoline 4-Iodoquinoline Intermediate 4-(Trimethylsilylethynyl)quinoline 4-Iodoquinoline->Intermediate + Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Intermediate + Pd(PPh3)4 Pd(PPh₃)₄ (catalyst) Pd(PPh3)4->Intermediate CuI CuI (co-catalyst) CuI->Intermediate Et3N Et₃N (base) Et3N->Intermediate Solvent Solvent (e.g., THF) Solvent->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection (e.g., K₂CO₃, MeOH)

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Protocol for Synthesis:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-iodoquinoline (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 0.05 equivalents), and a copper(I) co-catalyst like CuI (e.g., 0.1 equivalents).

  • Solvent and Base: Add a suitable degassed solvent (e.g., anhydrous THF or DMF) and a degassed amine base such as triethylamine (Et₃N, e.g., 3 equivalents).

  • Alkyne Addition: Add trimethylsilylacetylene (e.g., 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude 4-(trimethylsilylethynyl)quinoline by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent like methanol. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: After workup, purify the final product, this compound, by column chromatography to yield the pure compound.

Experimental Protocols for Fluorescence Microscopy

The following protocols are general guidelines for using this compound for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific cell type and experimental setup.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex the solution to ensure the compound is fully dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.

2. Live-Cell Staining Protocol:

G A Seed cells on coverslips or imaging dishes B Culture cells to desired confluency (e.g., 70-80%) A->B C Prepare working solution of This compound in media B->C D Wash cells with pre-warmed PBS or imaging medium C->D E Incubate cells with the probe solution (e.g., 15-60 min) D->E F Wash cells to remove excess probe E->F G Add fresh imaging medium F->G H Image cells on a fluorescence microscope G->H

Caption: Experimental workflow for live-cell imaging with this compound.

  • Cell Culture: Seed the cells of interest (e.g., HeLa, MCF-7) onto glass-bottom dishes or coverslips suitable for microscopy. Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂ until they reach the desired confluency (typically 70-80%).[7]

  • Preparation of Working Solution: On the day of imaging, dilute the this compound stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 20 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or imaging medium.[8]

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and experimental goals.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed imaging medium or PBS to remove any unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of this compound (e.g., DAPI or UV filter set).

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[6][7]

3. Bioorthogonal Labeling (Click Chemistry):

The terminal alkyne group of this compound allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for specific labeling of azide-modified biomolecules.

G A Introduce azide-modified biomolecule into cells B Incubate cells with This compound A->B C Wash to remove excess probe B->C D Fix and permeabilize cells (for intracellular targets) C->D E Perform 'click' reaction with a fluorescently labeled azide D->E F Wash to remove 'click' reagents E->F G Image the labeled biomolecule F->G

Caption: Workflow for bioorthogonal labeling using this compound.

Data Interpretation and Considerations

  • Localization: The intracellular localization of this compound will depend on its physicochemical properties, such as lipophilicity and charge. It may accumulate in specific organelles or be distributed throughout the cytoplasm. Co-localization studies with organelle-specific markers can be performed to determine its subcellular distribution.

  • Environmental Sensitivity: The fluorescence of quinoline derivatives can be sensitive to the polarity and pH of their environment. Changes in fluorescence intensity or spectral shifts may indicate alterations in the cellular microenvironment.

  • Phototoxicity and Photostability: As with any fluorescent probe, it is crucial to assess the potential for phototoxicity and photobleaching. Use the lowest possible excitation power and exposure times to maintain cell health and signal integrity during time-lapse imaging.[6][7]

  • Controls: Appropriate controls are essential for interpreting the results. These include unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone to rule out any effects of the solvent.

Conclusion

This compound holds promise as a versatile fluorescent probe for microscopy, offering the potential for both direct cellular imaging and targeted bioorthogonal labeling. While specific photophysical and application data for this compound are not widely available, the provided protocols, based on related quinoline derivatives, offer a solid starting point for researchers.[1][9] Experimental validation and optimization are crucial to successfully employ this compound in specific cellular imaging applications. Its unique chemical handle opens up possibilities for advanced imaging techniques and the study of complex biological processes.

References

Application Notes: Synthesis and Utility of 4-Ethynylquinoline-Biotin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethynylquinoline derivatives have emerged as significant scaffolds in medicinal chemistry and drug discovery, notably as potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] The conjugation of these quinoline moieties to biotin, a vitamin with an exceptionally high affinity for streptavidin, creates a powerful molecular probe. This bioconjugate allows for the targeted delivery, imaging, and isolation of interacting proteins and cellular components. The synthesis of this compound-biotin conjugates is typically achieved through a robust and highly efficient three-stage process: (1) synthesis of the this compound core, (2) functionalization of biotin with a reactive handle, and (3) conjugation, most commonly via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[][4]

Principle of the Method

The overall synthetic strategy involves a convergent approach. First, a this compound is synthesized, often from a 4-haloquinoline precursor like 4-chloroquinoline, through a palladium/copper-catalyzed Sonogashira cross-coupling reaction with a protected alkyne source.[5][6] Concurrently, a biotin molecule is functionalized with an azide group, typically via a polyethylene glycol (PEG) linker to enhance solubility and reduce steric hindrance.[7][8] The final step is the CuAAC reaction, which forms a stable triazole ring, covalently linking the this compound and the biotin-azide moieties.[9][10] This resulting conjugate can then be used in various biological assays, such as pull-down experiments and competitive binding assays, to identify and study the cellular targets of the quinoline inhibitor.

Applications

  • Target Identification and Validation: The biotin tag enables the isolation and identification of the protein targets of the quinoline moiety from cell lysates using streptavidin-coated beads.[11]

  • Affinity-Based Purification: The high affinity of the biotin-streptavidin interaction allows for efficient purification of target proteins for downstream analysis, such as mass spectrometry.[12]

  • Cellular Imaging and Localization: When used in conjunction with fluorescently labeled streptavidin, the conjugate can be used to visualize the subcellular localization of the quinoline compound.

  • Drug Discovery Screening: The conjugate can be used in competitive binding assays to screen for other small molecules that bind to the same target.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-chloroquinoline via a Sonogashira cross-coupling reaction.

Materials:

  • 4-Chloroquinoline

  • Ethynyltrimethylsilane (TMSA)

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloroquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous TEA. Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Part 1): After completion, cool the reaction to room temperature. Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Intermediate): Purify the crude product (4-(trimethylsilylethynyl)quinoline) by silica gel column chromatography.

  • Deprotection: Dissolve the purified intermediate in THF and cool to 0°C. Add TBAF (1.1 eq, 1M solution in THF) dropwise.

  • Deprotection Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the deprotection by TLC.

  • Work-up (Part 2): Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Preparation of Biotin-PEG-Azide Stock Solution

This protocol is for preparing a stock solution of a commercially available Biotin-PEG-Azide reagent.

Materials:

  • Biotin-PEGn-Azide (e.g., Biotin-PEG3-Azide)[13]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Equilibration: Allow the vial of Biotin-PEGn-Azide to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[7]

  • Calculation: Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Volume (µL) = (Mass of Biotin-PEGn-Azide (mg) / Molecular Weight ( g/mol )) * 100,000

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial. Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[7]

Protocol 3: Synthesis of this compound-Biotin Conjugate via CuAAC

This protocol describes the "click chemistry" conjugation of this compound and Biotin-PEG-Azide.

Materials:

  • This compound (from Protocol 1)

  • Biotin-PEG-Azide stock solution (from Protocol 2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • tert-Butanol/Water (1:1 v/v) solvent mixture

  • Reversed-phase HPLC system for purification

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 eq) in the t-butanol/water solvent mixture. Add the Biotin-PEG-Azide stock solution (1.1 eq).

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium L-ascorbate (0.3 eq) in water. In another tube, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water. If using a ligand, pre-mix the CuSO₄ solution with THPTA (0.1 eq).

  • Reaction Initiation: To the stirred solution of reactants, add the sodium L-ascorbate solution, followed by the CuSO₄ solution (or CuSO₄/ligand premix).[4][9]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is typically open to the air.

  • Monitoring: Monitor the formation of the triazole product by LC-MS. Look for the disappearance of the starting materials and the appearance of a new peak with the expected mass of the conjugate.

  • Purification: Upon completion, filter the reaction mixture through a 0.22 µm syringe filter. Purify the crude conjugate using a reversed-phase HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[14]

  • Product Isolation: Collect the fractions corresponding to the product peak. Combine the pure fractions and lyophilize to obtain the final this compound-biotin conjugate as a solid.

  • Characterization: Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Data Presentation

Table 1: Reagent Quantities for Synthesis (Example Scale)

StepReagentMolar Eq.MolMass/Volume
Protocol 1 4-Chloroquinoline1.01.0 mmol163.6 mg
Ethynyltrimethylsilane1.51.5 mmol210 µL
Pd(PPh₃)₂Cl₂0.030.03 mmol21.1 mg
CuI0.060.06 mmol11.4 mg
Protocol 3 This compound1.00.1 mmol15.3 mg
Biotin-PEG3-Azide1.10.11 mmol48.9 mg
CuSO₄·5H₂O0.10.01 mmol2.5 mg
Sodium L-ascorbate0.30.03 mmol5.9 mg

Table 2: Characterization Data for a Representative Conjugate

AnalysisParameterExpected Result
LC-MS Retention TimeSingle major peak on analytical HPLC
[M+H]⁺Calculated m/z for C₃₄H₄₀N₆O₄S (example with PEG3 linker)
¹H NMR Chemical ShiftsCharacteristic peaks for quinoline, triazole, biotin, and PEG linker protons[15]
HRMS Exact MassMeasured m/z should be within 5 ppm of the calculated exact mass
Purity HPLC Area %>95%

Visualizations

G cluster_synthesis Stage 1: Synthesis cluster_biotin Stage 2: Biotin Reagent cluster_conjugation Stage 3: Conjugation & Purification S1 4-Chloroquinoline S2 Sonogashira Coupling (Pd/Cu, TMSA, TEA) S1->S2 S3 4-(TMS-ethynyl)quinoline S2->S3 S4 Deprotection (TBAF) S3->S4 S5 This compound S4->S5 C1 CuAAC 'Click' Reaction (CuSO4, NaAsc) S5->C1 B1 Biotin-PEG-Azide (Commercial) B2 Prepare Stock Solution (DMSO) B1->B2 B3 10 mM Stock Solution B2->B3 B3->C1 C2 Crude Conjugate C1->C2 C3 RP-HPLC Purification C2->C3 C4 Pure Conjugate C3->C4

Caption: Experimental workflow for the synthesis of this compound-Biotin conjugates.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibitor 4-Alkynylquinoline Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway by 4-alkynylquinoline derivatives.[16][17]

References

Application Notes and Protocols: 4-Ethynylquinoline in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. Among these derivatives, 4-ethynylquinoline has emerged as a particularly valuable building block in drug discovery. The introduction of the ethynyl group at the 4-position provides a reactive handle for "click chemistry" and other coupling reactions, enabling the synthesis of diverse compound libraries. Furthermore, the alkynyl moiety itself can interact with biological targets, contributing to the pharmacological activity of the molecule.

These application notes provide a comprehensive overview of the use of this compound and its derivatives in drug discovery, with a focus on their application as anticancer and antimalarial agents. Detailed protocols for the synthesis of this compound, as well as for key in vitro and in vivo biological assays, are provided to guide researchers in the evaluation of these promising compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloroquinoline. The first step involves a Sonogashira coupling reaction to introduce a protected ethynyl group, followed by a deprotection step to yield the terminal alkyne.

Protocol: Two-Step Synthesis of this compound

Step 1: Sonogashira Coupling of 4-Chloroquinoline with Ethynyltrimethylsilane

This reaction couples 4-chloroquinoline with (trimethylsilyl)acetylene using a palladium catalyst and a copper(I) co-catalyst.[1][2]

  • Materials:

    • 4-Chloroquinoline

    • Ethynyltrimethylsilane[3]

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Toluene, anhydrous

    • Nitrogen or Argon gas supply

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

    • Add anhydrous toluene and triethylamine (3.0 eq) via syringe.

    • Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethyl acetate.

    • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-((trimethylsilyl)ethynyl)quinoline.

Step 2: Deprotection of 4-((Trimethylsilyl)ethynyl)quinoline

The trimethylsilyl (TMS) protecting group is removed to yield the final product, this compound.[4][5]

  • Materials:

    • 4-((Trimethylsilyl)ethynyl)quinoline (from Step 1)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF[6][7]

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the 4-((trimethylsilyl)ethynyl)quinoline (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the 1 M TBAF solution in THF (1.1 eq) dropwise to the stirring solution.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways and cellular processes involved in tumor growth and proliferation.

Targeting the PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several 4-alkynyl-quinoline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Ethynylquinoline This compound Derivatives Ethynylquinoline->PI3K Inhibition Ethynylquinoline->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound derivatives.

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated anticancer strategy. Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative quinoline derivatives against various cancer cell lines, expressed as IC₅₀ values.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
4-Alkynyl-quinolineCompound 15dPC-3 (Prostate)0.23
4-Alkynyl-quinolineCompound 15dHCT-116 (Colon)0.31
Quinoline-2-carboxamideCompound 5K562 (Leukemia)1.29[8]
2-Morpholino-4-anilinoquinolineCompound 3dHepG2 (Liver)8.50
Pyridin-2-one quinolineCompound 4cK-562 (Leukemia)7.72[9]
Pyridin-2-one quinolineCompound 4cNCI-H23 (Lung)3.20[9]
Pyridin-2-one quinolineCompound 4cSNB-75 (CNS)2.38[9]
Experimental Protocols for Anticancer Activity

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound derivatives (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • This compound derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the compound concentration.[8]

Protocol: Annexin V Apoptosis Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

  • Materials:

    • Cancer cell line

    • 6-well plates

    • This compound derivatives

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the this compound derivative at the desired concentration for a specified time.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Protocol: In Vitro Kinase Inhibition Assay (PI3K/mTOR)

This protocol describes a general method to assess the inhibitory activity of this compound derivatives against PI3K and mTOR kinases, often using a luminescence-based assay that measures ATP consumption.

  • Materials:

    • Recombinant human PI3K and mTOR enzymes

    • Kinase-specific substrate (e.g., PIP₂ for PI3K)

    • ATP

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • This compound derivatives

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the this compound derivatives.

    • In a white assay plate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: In Vivo Anticancer Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a this compound derivative in a mouse xenograft model.

Xenograft_Workflow A Inject cancer cells subcutaneously into mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment groups B->C D Administer this compound derivative or vehicle control C->D E Monitor tumor volume and body weight regularly D->E F Euthanize mice at endpoint E->F G Excise and weigh tumors F->G H Analyze data for tumor growth inhibition G->H

Caption: Workflow for an in vivo anticancer xenograft study.

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID)

    • Human cancer cell line

    • This compound derivative formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound derivative (e.g., by oral gavage or intraperitoneal injection) and the vehicle control to the respective groups according to a defined dosing schedule and duration.

    • Measure tumor dimensions with calipers and body weight of the mice regularly (e.g., 2-3 times per week).

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Applications in Antimalarial Drug Discovery

Quinoline-based compounds, such as chloroquine and mefloquine, have a long history in the treatment of malaria. However, the emergence of drug-resistant parasite strains necessitates the development of new antimalarial agents. 4-Substituted quinoline derivatives continue to be a promising area of research in this field.

Quantitative Data: In Vitro and In Vivo Antimalarial Activity

The following table presents data for a potent quinoline-4-carboxamide derivative.

CompoundP. falciparum (3D7) EC₅₀ (nM)In Vivo Efficacy (P. berghei mouse model)Reference
Quinoline-4-carboxamide derivative<1093% reduction in parasitemia at 30 mg/kg (oral, once daily for 4 days)
Experimental Protocol: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This standard model is used to evaluate the in vivo efficacy of antimalarial compounds against the blood stages of Plasmodium berghei in mice.

  • Materials:

    • Mice (e.g., Swiss albino)

    • Plasmodium berghei infected donor mouse

    • This compound derivative formulated for in vivo administration

    • Vehicle control

    • Standard antimalarial drug (e.g., chloroquine)

    • Giemsa stain

    • Microscope

  • Procedure:

    • On day 0, inoculate mice intraperitoneally with P. berghei-infected red blood cells.

    • Two to four hours post-infection, administer the first dose of the test compound, vehicle control, or standard drug to the respective groups of mice (typically via oral gavage).

    • Continue treatment once daily for the next three consecutive days (days 1, 2, and 3).

    • On day 4, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

    • Calculate the average percentage of parasitemia for each group.

    • Determine the percentage of suppression of parasitemia for the treated groups relative to the vehicle control group.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development. The following table provides representative in silico predicted pharmacokinetic parameters for a series of quinoline derivatives.

CompoundCaco-2 Permeability (logPapp)Human Intestinal Absorption (%)Blood-Brain Barrier Permeability (logBB)CNS Permeability (logPS)
1 1.05997.693-0.676-2.047
2 1.23498.041-0.673-2.803
3 1.22798.586-0.915-2.889
Experimental Protocol: Murine Pharmacokinetic Study

This protocol describes a general procedure for determining the pharmacokinetic profile of a this compound derivative in mice.

  • Materials:

    • Mice (e.g., C57BL/6)

    • This compound derivative formulated for intravenous (IV) and oral (PO) administration

    • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

    • Centrifuge

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Administer the this compound derivative to two groups of mice via IV and PO routes at a specified dose.

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the compound at each time point.

    • Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%).

Conclusion

This compound and its derivatives represent a versatile and promising platform for the discovery and development of novel therapeutics. Their synthetic tractability, coupled with their potent biological activities against cancer and malaria, underscores their importance in modern medicinal chemistry. The protocols and data presented in these application notes provide a valuable resource for researchers working to advance these compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the identification of new and improved drug candidates.

References

Application Notes and Protocols for Enzymatic Incorporation of 4-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antiviral properties.[1][2][3] Understanding the mechanism of action, cellular uptake, and distribution of quinoline-based drugs is crucial for their development and optimization. The introduction of a bioorthogonal handle, such as an ethynyl group, onto the quinoline structure allows for its visualization and tracking within biological systems without interfering with native biochemical processes.[4]

4-Ethynylquinoline, when incorporated into a suitable carrier molecule like a ribonucleoside triphosphate, can potentially be enzymatically incorporated into nascent biomolecules such as RNA by polymerases. This metabolic labeling strategy, followed by a highly specific and efficient "click" chemistry reaction, enables the attachment of various reporter molecules (e.g., fluorophores, biotin) for downstream analysis.[5][6][7] This approach provides a powerful tool for studying the lifecycle of the biomolecules carrying the quinoline derivative, offering insights into their synthesis, localization, and degradation.

These application notes provide a comprehensive overview and detailed protocols for the conceptual enzymatic incorporation of a this compound-modified ribonucleoside triphosphate into RNA, followed by its detection using click chemistry. While the direct enzymatic incorporation of a this compound nucleoside has not been extensively documented, the provided protocols are based on well-established methods for similar ethynyl-modified nucleosides, such as 5-ethynyluridine (5-EU).[5][8]

Principle of the Method

The overall workflow consists of two main stages:

  • Enzymatic Incorporation: A synthetic this compound-ribonucleoside triphosphate (4-EQ-rUTP) is introduced into an in vitro transcription reaction. An RNA polymerase, such as T7 RNA polymerase, recognizes the modified nucleotide and incorporates it into the growing RNA transcript in place of a natural uridine triphosphate (UTP). The efficiency of this incorporation is dependent on the polymerase's tolerance for the modified substrate.

  • Bioorthogonal Ligation (Click Chemistry): The newly synthesized RNA, now containing the ethynyl-quinoline moiety, is subjected to a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[2][7] This "click" reaction covalently attaches an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) to the ethynyl group on the quinoline. The resulting labeled RNA can then be visualized, purified, or otherwise analyzed.

Data Presentation

Table 1: Representative Kinetic Data for the Incorporation of Modified Nucleoside Triphosphates by Polymerases

The following table presents representative kinetic data for the incorporation of various modified nucleoside analogs by different DNA polymerases. This data is provided to illustrate the key parameters used to evaluate the efficiency of enzymatic incorporation. It is important to note that these values are not for this compound-ribonucleoside triphosphate and that the efficiency of incorporation for any new analog must be experimentally determined.

DNA PolymeraseModified NucleotideNatural dNTPkpol (s-1)Kd (µM)Incorporation Efficiency (kpol/Kd) (s-1µM-1)Reference
Human Pol βLamivudine-TPdCTP0.0131.80.0072[9]
Human Pol βZidovudine-TPdTTP0.0251.30.019[9]
Human Pol ηLamivudine-TPdCTP0.0031100.000027[9]
Human Pol ηZidovudine-TPdTTP0.0021.10.0018[9]
Klenow FragmentFapy·dGTPdGTP0.00232.00.0012[10]

Note: The data presented are for dideoxynucleoside analogs and a formamidopyrimidine nucleoside triphosphate with DNA polymerases. The kinetic parameters for a ribonucleoside analog with an RNA polymerase may differ significantly.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound-Ribonucleoside Triphosphate (4-EQ-rUTP) into RNA via In Vitro Transcription

This protocol describes the synthesis of RNA containing this compound moieties using T7 RNA polymerase. The ratio of modified to natural UTP can be adjusted to control the labeling density.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase Mix (e.g., NEB #E2050S or similar)[11]

  • NTP Buffer Mix (containing ATP, GTP, CTP)

  • Uridine-5'-triphosphate (UTP) solution

  • This compound-ribonucleoside triphosphate (4-EQ-rUTP) solution

  • Dithiothreitol (DTT), 0.1 M

  • RNase-free water

  • RNase-free microfuge tubes

Procedure:

  • Reaction Setup:

    • Thaw all components on ice.

    • Gently vortex and centrifuge all solutions before use.

    • Assemble the reaction at room temperature in a nuclease-free microfuge tube in the following order:

ReagentVolume (for 20 µL reaction)Final Concentration
RNase-free Waterto 20 µL-
NTP Buffer Mix (A, G, C)5 µL5 mM each
UTP (10 mM)2.5 µL1.25 mM
4-EQ-rUTP (10 mM)2.5 µL1.25 mM
Linearized DNA TemplateX µL1 µg
DTT (0.1 M)1 µL5 mM
T7 RNA Polymerase Mix2 µL-
  • Incubation:

    • Mix the components thoroughly by gentle pipetting.

    • Centrifuge the tube briefly to collect the reaction mixture at the bottom.

    • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[11]

  • DNase Treatment (Optional but Recommended):

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification of 4-EQ-RNA:

    • Purify the transcribed RNA using a column-based RNA cleanup kit or by phenol:chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified RNA in RNase-free water.

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

Protocol 2: Click Chemistry Labeling of this compound-Modified RNA (4-EQ-RNA)

This protocol describes the copper-catalyzed click chemistry reaction to label the alkyne-containing RNA with an azide-functionalized reporter molecule (e.g., Azide-Fluor 545).[2]

Materials:

  • Purified 4-EQ-RNA (from Protocol 1)

  • Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin), 10 mM stock in DMSO

  • Copper(II) sulfate (CuSO₄), 50 mM stock in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water

  • Sodium ascorbate, 100 mM stock in water (prepare fresh)

  • RNase-free water

  • RNase-free microfuge tubes

Procedure:

  • Prepare the Copper Catalyst Complex:

    • In a separate RNase-free tube, mix 1 µL of 50 mM CuSO₄ and 1 µL of 50 mM THPTA.

    • Let the mixture stand at room temperature for 5 minutes to form the Cu(I)-THPTA complex.

  • Reaction Setup:

    • In a nuclease-free microfuge tube, combine the following:

ReagentVolume (for 50 µL reaction)Final Concentration
Purified 4-EQ-RNAX µL1-10 µM
Azide-Reporter (10 mM)2.5 µL500 µM
RNase-free Waterto 45 µL-
  • Initiate the Click Reaction:

    • Add 2.5 µL of freshly prepared 100 mM sodium ascorbate to the RNA/azide mixture. Mix gently.

    • Add the 2 µL of the pre-mixed CuSO₄/THPTA catalyst to the reaction. The total volume should now be approximately 50 µL.

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification of Labeled RNA:

    • Purify the labeled RNA from unreacted components using ethanol precipitation or an appropriate RNA cleanup column.

    • Resuspend the labeled RNA in RNase-free water.

  • Analysis:

    • The labeled RNA can be analyzed by various methods, such as:

      • Gel electrophoresis: Visualize fluorescently labeled RNA directly in the gel using a fluorescence imager.

      • Streptavidin pull-down: For biotin-labeled RNA, enrichment can be performed using streptavidin-coated beads.

      • Fluorescence microscopy: For cellular applications where labeling is performed in situ.

Visualizations

Workflow for Enzymatic Incorporation and Labeling

G cluster_0 Enzymatic Incorporation cluster_1 Bioorthogonal Labeling DNA_Template DNA Template (with T7 Promoter) In_Vitro_Transcription In Vitro Transcription DNA_Template->In_Vitro_Transcription 4EQ_rUTP 4-EQ-rUTP 4EQ_rUTP->In_Vitro_Transcription NTPs ATP, GTP, CTP NTPs->In_Vitro_Transcription T7_Polymerase T7 RNA Polymerase T7_Polymerase->In_Vitro_Transcription 4EQ_RNA 4-EQ-RNA In_Vitro_Transcription->4EQ_RNA Click_Reaction Click Chemistry (CuAAC) 4EQ_RNA->Click_Reaction Purification Azide_Reporter Azide-Reporter (e.g., Fluorophore) Azide_Reporter->Click_Reaction Labeled_RNA Labeled RNA Click_Reaction->Labeled_RNA Analysis Downstream Analysis (e.g., Imaging, Pull-down) Labeled_RNA->Analysis

Caption: Workflow of 4-EQ-RNA synthesis and labeling.

Conceptual Diagram of 4-EQ-rUTP Incorporation

Caption: Incorporation of 4-EQ-rUTP by RNA polymerase.

Note: A placeholder is used for the chemical structure image in the DOT script. A visual representation of the this compound-ribonucleoside triphosphate would be inserted here in a final document.

Bioorthogonal Click Reaction

Caption: The CuAAC "click" reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 4-Ethynylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Ethynylquinoline. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a 4-haloquinoline (typically 4-chloroquinoline or 4-bromoquinoline) with a terminal alkyne, often using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][2] A common strategy involves using a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

Q2: Why is my Sonogashira reaction failing or giving a low yield?

A2: Low yields in Sonogashira couplings can stem from several factors, including inactive catalysts, suboptimal reaction conditions, or reagent degradation. Key areas to troubleshoot include ensuring an oxygen-free environment to prevent Glaser-Hay homocoupling of the alkyne, verifying the quality and activity of the palladium catalyst and copper(I) co-catalyst, and using anhydrous solvents.[3][4] The choice of base and reaction temperature are also critical parameters that may require optimization.[4]

Q3: What are the common side products in this compound synthesis?

A3: A significant side product in the Sonogashira reaction is the homocoupled alkyne (diacetylene), which arises from the oxidative coupling of the terminal alkyne, particularly in the presence of oxygen.[3][5] Other potential byproducts can include starting materials if the reaction is incomplete, and products of side reactions involving the quinoline ring if the reaction conditions are too harsh.

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through column chromatography on silica gel.[6] The choice of eluent is crucial and often involves a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[6] The polarity of the eluent system may need to be adjusted based on the polarity of the specific impurities. In some cases, recrystallization from a suitable solvent can also be an effective purification method.[7][8][9][10]

Q5: Are there alternative methods for synthesizing this compound?

A5: Yes, besides the Sonogashira coupling, other methods for synthesizing quinoline derivatives exist, which could potentially be adapted for the synthesis of this compound. These include methods like the Friedländer annulation, Doebner-von Miller reaction, and various metal-catalyzed cyclization reactions.[11] However, for the direct introduction of an ethynyl group at the 4-position, the Sonogashira coupling remains the most direct and widely used approach.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Sonogashira Coupling
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst 1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure the palladium precatalyst is properly activated to Pd(0) in situ. 3. Consider using a different palladium source or ligand (see Table 1).Improved catalytic activity and product formation.
Oxygen Contamination 1. Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Maintain a positive pressure of an inert gas throughout the reaction.Reduced formation of alkyne homocoupling byproducts and increased yield of the desired cross-coupled product.[3]
Suboptimal Base 1. The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are common. 2. If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and dry. 3. Screen different bases to find the optimal one for your specific substrate (see Table 2).Enhanced reaction rate and yield.
Incorrect Solvent 1. Ensure the solvent is anhydrous. 2. Common solvents include THF, DMF, and acetonitrile. 3. The polarity of the solvent can influence the reaction; consider screening different solvents.Improved solubility of reagents and catalyst, leading to a better reaction rate.
Low Reaction Temperature 1. While some Sonogashira reactions proceed at room temperature, coupling with less reactive halides (e.g., chlorides) may require heating. 2. Gradually increase the reaction temperature and monitor the progress by TLC.Increased reaction rate and conversion of starting materials.
Issue 2: Difficulty in TMS Deprotection
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotection 1. Increase the reaction time or the amount of deprotecting agent (e.g., K₂CO₃ in methanol or TBAF in THF). 2. Ensure the deprotecting agent is fresh and active.Complete removal of the TMS group, confirmed by NMR or MS analysis.[12][13]
Degradation of Product 1. If using harsh basic conditions (e.g., NaOH), consider milder alternatives like K₂CO₃ in methanol. 2. Perform the reaction at a lower temperature to minimize side reactions.Preservation of the this compound product and improved isolated yield.
Work-up Issues 1. If using TBAF, the work-up can be challenging. A common method is to quench the reaction with water and extract the product with an organic solvent. Washing with brine can help remove residual TBAF salts.Cleaner crude product and easier purification.

Data Presentation

Table 1: Comparison of Palladium Catalysts for Sonogashira Coupling of Haloquinolines
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂PPh₃Et₃NDMF8085-95 (typical)General Knowledge
Pd(OAc)₂XantphosCs₂CO₃DMF90Moderate to GoodGeneral Knowledge
Pd/CNoneK₂CO₃EtOH/H₂O70Good[4]
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane100Variable[14]
Table 2: Effect of Different Bases on Sonogashira Coupling Yield
BaseSolventTemperature (°C)Yield (%)NotesReference
Triethylamine (Et₃N)THFRT - 60Good to ExcellentCommonly used, also acts as a solvent.[1]
Diisopropylethylamine (DIPEA)DMF80HighGood for substrates prone to side reactions with primary or secondary amines.General Knowledge
Potassium Carbonate (K₂CO₃)DMF100GoodA common inorganic base, requires higher temperatures.[4]
Cesium Carbonate (Cs₂CO₃)Dioxane100HighOften gives higher yields, especially with less reactive halides.[15]

Experimental Protocols

Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)quinoline

This two-step protocol involves the Sonogashira coupling of 4-chloroquinoline with trimethylsilylacetylene, followed by the deprotection of the silyl group.

Step 1: Sonogashira Coupling

  • Reagents and Materials:

    • 4-Chloroquinoline (1.0 eq)

    • Trimethylsilylacetylene (1.2 eq)

    • Pd(PPh₃)₂Cl₂ (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Anhydrous and degassed tetrahydrofuran (THF)

  • Procedure:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinoline, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous and degassed THF, followed by triethylamine and trimethylsilylacetylene via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalysts.

    • Wash the celite pad with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)quinoline.

Step 2: Deprotection of the Trimethylsilyl Group

  • Reagents and Materials:

    • 4-((Trimethylsilyl)ethynyl)quinoline (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Methanol

  • Procedure:

    • Dissolve 4-((trimethylsilyl)ethynyl)quinoline in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the deprotection is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • The product can be further purified by recrystallization if necessary.

Characterization of this compound:

  • ¹H NMR: The spectrum should show characteristic peaks for the quinoline protons and a singlet for the acetylenic proton.

  • ¹³C NMR: The spectrum will display signals for the quinoline carbons and the two sp-hybridized carbons of the ethynyl group.[16]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound.[17][18][19][20]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection reagents1 4-Chloroquinoline, TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N reaction1 Reaction in THF (60 °C, 4-6h) reagents1->reaction1 workup1 Filtration through Celite & Solvent Evaporation reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 4-((Trimethylsilyl)ethynyl)quinoline purification1->product1 reagents2 Product from Step 1, K₂CO₃, Methanol product1->reagents2 reaction2 Reaction at RT (2-4h) reagents2->reaction2 workup2 Solvent Evaporation & Aqueous Work-up reaction2->workup2 purification2 Recrystallization (Optional) workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_workflow start Low Yield in Sonogashira Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere If catalyst is active success Improved Yield check_catalyst->success Use fresh catalyst optimize_base Optimize Base check_atmosphere->optimize_base If atmosphere is inert check_atmosphere->success Degas reagents/solvents optimize_temp Optimize Temperature optimize_base->optimize_temp If base is optimal optimize_base->success Screen different bases optimize_temp->success If temperature is optimal optimize_temp->success Increase temperature

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

References

Troubleshooting low efficiency in 4-Ethynylquinoline click reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethynylquinoline in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound click reaction has a low yield or is not proceeding to completion. What are the common causes?

A1: Low efficiency in this compound click reactions can stem from several factors. The most common culprits include:

  • Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I). Oxidation of Cu(I) to the inactive Cu(II) state by atmospheric oxygen is a primary cause of reaction failure.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, concentration, and pH can significantly impact the reaction rate and overall yield.

  • Poor Solubility of Reactants: this compound or the azide partner may have limited solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Inhibitory Effects of the Quinoline Moiety: The nitrogen atom in the quinoline ring can potentially coordinate with the copper catalyst, sometimes leading to catalyst inhibition or altered reactivity.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of this compound (Glaser coupling), which consumes the starting material and forms a diyne byproduct.[1]

Q2: How can I ensure my copper catalyst is active?

A2: Maintaining the catalytically active Cu(I) state is crucial for a successful reaction.[2] Here are some key strategies:

  • In Situ Reduction: The most common method is to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most widely used and effective reducing agent for this purpose.[3][4]

  • Use of Cu(I) Salts: Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also possible. However, these salts are more susceptible to oxidation and require careful handling under an inert atmosphere.

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the copper catalyst. This removes dissolved oxygen that can oxidize the Cu(I) catalyst.

  • Stabilizing Ligands: Use a ligand to stabilize the Cu(I) oxidation state. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective in protecting the catalyst from oxidation and accelerating the reaction.[3] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[5][6]

Q3: What are the optimal solvent and temperature conditions for this compound click reactions?

A3: The optimal conditions can be substrate-dependent, but here are some general guidelines:

  • Solvents: A variety of solvents can be used for CuAAC reactions. For this compound, which has moderate polarity, solvent choice is critical to ensure the solubility of all reactants. Common choices include:

    • Mixtures of tert-butanol and water (1:1)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), especially if reactants have poor solubility.

    • Tetrahydrofuran (THF)

    • Acetonitrile

  • Temperature: Most click reactions proceed efficiently at room temperature.[7] If the reaction is sluggish due to steric hindrance or low reactivity of the azide partner, gentle heating (e.g., 40-60 °C) can be beneficial.[3] However, elevated temperatures can also promote side reactions, so it's a parameter to be optimized carefully.

Q4: Can the quinoline nitrogen interfere with the reaction?

A4: Yes, the nitrogen atom in the quinoline ring is a potential coordination site for the copper catalyst. This interaction can have several effects:

  • Catalyst Sequestration: The quinoline could potentially sequester the copper catalyst, reducing its availability for the catalytic cycle.

  • Altered Reactivity: Coordination to the quinoline may alter the electronic properties of the alkyne, potentially affecting its reactivity.

  • Self-Acceleration: In some cases, substrates containing a coordinating group near the alkyne can lead to a "self-accelerating" effect by pre-complexing the copper catalyst in proximity to the reactive site.

If catalyst inhibition is suspected, increasing the catalyst or ligand concentration may be beneficial.

Q5: How can I minimize the formation of the Glaser coupling byproduct?

A5: The oxidative homocoupling of alkynes is a common side reaction promoted by oxygen and the copper catalyst.[1] To minimize this:

  • Rigorous Degassing: As mentioned, ensure all components of the reaction are thoroughly deoxygenated.

  • Excess Reducing Agent: Use a sufficient excess of sodium ascorbate to scavenge any residual oxygen and maintain a reducing environment.

  • Ligand Use: Stabilizing ligands can help suppress this side reaction by preventing the formation of copper species that promote homocoupling.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during this compound click reactions.

Low or No Product Formation

If you observe low or no formation of your desired triazole product, follow this troubleshooting workflow:

Troubleshooting_Low_Yield Start Low/No Product Check_Catalyst 1. Check Copper Catalyst System Start->Check_Catalyst Catalyst_Oxidized Is the Cu(I) catalyst oxidized? Check_Catalyst->Catalyst_Oxidized Check_Conditions 2. Evaluate Reaction Conditions Conditions_Suboptimal Are conditions optimal? Check_Conditions->Conditions_Suboptimal Check_Reactants 3. Assess Reactant Quality & Stoichiometry Reactants_Issue Problem with reactants? Check_Reactants->Reactants_Issue Check_Side_Reactions 4. Investigate Side Reactions Side_Reactions_Present Is Glaser coupling observed? Check_Side_Reactions->Side_Reactions_Present Catalyst_Oxidized->Check_Conditions No Solution_Catalyst Action: - Use freshly prepared sodium ascorbate. - Degas all solvents and solutions thoroughly. - Work under an inert atmosphere (N2 or Ar). - Add a stabilizing ligand (e.g., THPTA, TBTA). Catalyst_Oxidized->Solution_Catalyst Yes Conditions_Suboptimal->Check_Reactants No Solution_Conditions Action: - Screen different solvents or co-solvent mixtures (e.g., DMF/H2O, THF/H2O). - Optimize temperature (try gentle heating, e.g., 40-60 °C). - Increase reaction time. - Adjust reactant concentrations. Conditions_Suboptimal->Solution_Conditions Yes Reactants_Issue->Check_Side_Reactions No Solution_Reactants Action: - Verify purity of this compound and azide (NMR, LC-MS). - Use a slight excess of one reactant (e.g., 1.1-1.2 eq of azide). - Ensure reactants are fully dissolved. Reactants_Issue->Solution_Reactants Yes Solution_Side_Reactions Action: - Increase concentration of sodium ascorbate. - Ensure rigorous deoxygenation. - Use a stabilizing ligand. Side_Reactions_Present->Solution_Side_Reactions Yes

Troubleshooting workflow for low-yielding this compound click reactions.

Quantitative Data Summary

Table 1: Effect of Copper Source on CuAAC Reaction Yield

Copper SourceCatalyst Loading (mol%)Yield (%)Reaction Conditions
CuI1~95Benzyl azide (1.15 mmol), phenylacetylene (1 mmol), Et₃N (0.1 mmol), Cyrene™ (2.5 mL), 30 °C, 0.5 h
CuBr1<20Benzyl azide (1.15 mmol), phenylacetylene (1 mmol), Et₃N (0.1 mmol), Cyrene™ (2.5 mL), 30 °C, 0.5 h
CuCl1<10Benzyl azide (1.15 mmol), phenylacetylene (1 mmol), Et₃N (0.1 mmol), Cyrene™ (2.5 mL), 30 °C, 0.5 h
Cu(OAc)₂1<10Benzyl azide (1.15 mmol), phenylacetylene (1 mmol), Et₃N (0.1 mmol), Cyrene™ (2.5 mL), 30 °C, 0.5 h
CuSO₄·5H₂O1~98with Sodium Ascorbate (5 mol%), various solvents, RT
Data adapted from a study on CuAAC in a biomass-derived solvent.[2]

Table 2: Comparison of Solvents in a CuAAC Reaction

SolventConversion (%)
Dichloromethane (DCM)~60
1,4-Dioxane~55
N,N-Dimethylformamide (DMF)<10
N-Methylpyrrolidone (NMP)<10
Dimethyl sulfoxide (DMSO)<10
2-Methyltetrahydrofuran (2Me-THF)<10
Cyrene™>95
Reaction conditions: Benzyl azide (1.15 mmol), phenylacetylene (1 mmol), CuI (0.01 mmol), 2.5 mL solvent, 30 °C, 4 h.[2][8]

Experimental Protocols

General Protocol for a this compound Click Reaction

This protocol describes a general method for the CuAAC reaction between this compound and an azide, using in-situ generation of the Cu(I) catalyst.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or THF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the azide partner (1.0-1.2 equivalents) in the chosen solvent. If using a ligand like THPTA, add it to this mixture (typically 2-5 equivalents relative to CuSO₄).

  • Degassing: Bubble an inert gas (argon or nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (typically 1-5 mol%). In another vial, prepare a fresh aqueous solution of sodium ascorbate (typically 5-10 mol%).

  • Reaction Initiation: While stirring the degassed reactant solution, add the CuSO₄ solution, followed immediately by the sodium ascorbate solution. A color change is often observed upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, gentle heating (40-60 °C) can be applied.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Reactants 1. Dissolve this compound and Azide in Solvent Add_Ligand 2. Add Ligand (optional) Prep_Reactants->Add_Ligand Degas 3. Degas Solution (15-30 min with N2/Ar) Add_Ligand->Degas Initiate 5. Add CuSO4 then Sodium Ascorbate Degas->Initiate Prep_Catalyst 4. Prepare fresh CuSO4 and Sodium Ascorbate solutions Prep_Catalyst->Initiate Stir 6. Stir at Room Temperature (or with gentle heating) Initiate->Stir Monitor 7. Monitor by TLC/LC-MS Stir->Monitor Workup 8. Aqueous Work-up (Dilute, Extract) Monitor->Workup Purify 9. Purify Crude Product (Column Chromatography or Recrystallization) Workup->Purify Characterize 10. Characterize Pure Product (NMR, MS, etc.) Purify->Characterize

A general experimental workflow for this compound click reactions.

Signaling Pathways and Logical Relationships

Catalytic Cycle of CuAAC

The following diagram illustrates the widely accepted catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Understanding this mechanism is key to troubleshooting, as each step can be influenced by the reaction conditions.

CuAAC_Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide [Cu(I)-C≡C-R] CuI->Cu_Acetylide + Alkyne - H+ Alkyne This compound (R-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R'-N3) Coord_Complex Azide-Acetylide Complex Azide->Coord_Complex Cu_Acetylide->Coord_Complex + Azide Metallacycle Six-Membered Copper Metallacycle Coord_Complex->Metallacycle Cyclization Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H+ Proton_Source H+ Proton_Source->Product

The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Optimizing reaction conditions for 4-Ethynylquinoline conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for 4-Ethynylquinoline conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in conjugation reactions?

A1: this compound is a heterocyclic aromatic organic compound containing a quinoline ring functionalized with a terminal alkyne group. This alkyne group makes it a valuable reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds, including kinase inhibitors. By conjugating this compound to biomolecules or small molecules, researchers can develop novel probes, targeted therapeutics, and diagnostics. For instance, quinoline derivatives have been extensively studied as inhibitors of key signaling pathways implicated in cancer, such as the EGFR and VEGFR pathways.[1][2][3][4][5][6][7][8][9]

Q2: What are the general principles of the CuAAC "click" reaction for this compound conjugation?

A2: The CuAAC reaction is a highly efficient and specific reaction that forms a stable triazole ring by joining the terminal alkyne of this compound with an azide-functionalized molecule. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate). To stabilize the copper(I) catalyst and prevent side reactions, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often used. The reaction is known for its high yields, tolerance of a wide range of functional groups, and ability to be performed in aqueous conditions, making it suitable for bioconjugation.[10][11][12][13]

Q3: How should I store this compound and other reaction components?

A3: this compound should be stored in a cool, dark, and dry place. Like many alkynes, it can be sensitive to light and air, which can lead to degradation or side reactions. Azide-containing compounds should also be stored carefully, away from heat and light. Stock solutions of the copper catalyst and ligands are generally stable when frozen. It is crucial to always prepare a fresh solution of the reducing agent, sodium ascorbate, immediately before use, as it is prone to oxidation.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: I am not seeing any formation of my desired conjugate, or the yield is very low. What are the possible causes and solutions?

A: Low or no product formation is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Steps:

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I). If it gets oxidized to Cu(II), the reaction will not proceed.

    • Solution: Ensure you are using a fresh solution of sodium ascorbate. Degassing your reaction mixture by bubbling with an inert gas (like argon or nitrogen) before adding the copper catalyst can help to remove dissolved oxygen. Also, ensure your ligand-to-copper ratio is appropriate to protect the Cu(I) species.[10]

  • Reagent Quality: The purity and stability of your this compound and azide partner are critical.

    • Solution: Verify the purity of your starting materials. If possible, use freshly prepared or purified reagents. The azide partner, in particular, can be prone to degradation.

  • Sub-optimal Reaction Conditions: The reaction kinetics can be sensitive to pH, temperature, and solvent.

    • Solution: The CuAAC reaction is generally robust over a pH range of 4-12. However, the optimal pH for your specific biomolecule's stability and solubility should be considered. While the reaction often proceeds well at room temperature, gentle heating (e.g., 37-50°C) can sometimes improve yields, especially for sterically hindered substrates.[13]

  • Inhibitors in the Reaction Mixture: Certain functional groups or buffer components can interfere with the reaction.

    • Solution: Avoid using buffers containing high concentrations of chelating agents (like EDTA) or thiols that can interfere with the copper catalyst. If your biomolecule is in such a buffer, perform a buffer exchange prior to the conjugation reaction.

Issue 2: Poor Solubility of this compound

Q: My this compound is not dissolving well in the aqueous reaction buffer, leading to inconsistent results. What can I do?

A: Quinoline itself is only slightly soluble in cold water.[5] While the ethynyl group can slightly alter its properties, solubility in aqueous buffers can be a challenge.

Troubleshooting Steps:

  • Use of Co-solvents: Introducing a water-miscible organic co-solvent can significantly improve solubility.

    • Solution: Prepare a concentrated stock solution of this compound in a solvent like DMSO or DMF. You can then add this stock solution to your aqueous reaction mixture. It is important to keep the final concentration of the organic co-solvent to a minimum (typically <10% v/v) to avoid denaturation if you are working with proteins.

  • Order of Addition: The order in which you add your reagents can impact solubility.

    • Solution: Try adding the this compound stock solution to the reaction buffer before adding other components to ensure it is well-dispersed.

Issue 3: Side Product Formation

Q: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?

A: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne.

Troubleshooting Steps:

  • Oxygen Contamination: The presence of oxygen can promote the Cu(II)-mediated homocoupling.

    • Solution: As mentioned for catalyst inactivity, degassing the reaction mixture is a crucial step to minimize this side reaction.

  • Insufficient Reducing Agent: An inadequate amount of sodium ascorbate can lead to the presence of Cu(II), which can catalyze the homocoupling.

    • Solution: Ensure you are using a sufficient excess of fresh sodium ascorbate.

Issue 4: Difficulty in Purifying the Final Conjugate

Q: I am struggling to separate my this compound conjugate from unreacted starting materials and byproducts. What purification methods are recommended?

A: The purification strategy will depend on the nature of your conjugate (e.g., small molecule, peptide, or protein).

Troubleshooting Steps:

  • For Small Molecule Conjugates:

    • Solution: Flash column chromatography on silica gel is a common and effective method for purifying small molecule triazole products.[14] The choice of eluent will depend on the polarity of your conjugate. Recrystallization can also be an option for obtaining highly pure material.[15]

  • For Peptide and Protein Conjugates:

    • Solution: Size-exclusion chromatography (SEC) is often used to separate the larger bioconjugate from smaller unreacted molecules. Reversed-phase high-performance liquid chromatography (RP-HPLC) is also a powerful technique for purifying peptide and protein conjugates, offering high resolution.[15][16] For antibody-oligonucleotide conjugates, ion-exchange chromatography can be effective.

Experimental Protocols & Data

General Protocol for this compound Conjugation (CuAAC)

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule. Optimization may be required for your specific substrates.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate (freshly prepared solution)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Co-solvent (e.g., DMSO or DMF)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Azide-Molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., water or DMSO).

    • CuSO₄: Prepare a 20 mM stock solution in water.

    • THPTA/TBTA: Prepare a 50 mM stock solution in water/DMSO.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized molecule to the reaction buffer.

    • Add the this compound stock solution to the desired final concentration.

    • Add the THPTA/TBTA ligand, followed by the CuSO₄ solution.

    • Gently mix the solution. If working with oxygen-sensitive biomolecules, degas the mixture at this stage.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Gentle mixing during incubation can be beneficial.

  • Purification:

    • Purify the conjugate using a method appropriate for your molecule (e.g., HPLC, SEC, or column chromatography).

Quantitative Data Summary

The optimal concentrations and ratios of reactants can vary depending on the specific substrates and application. The following table provides a general starting point for optimization.

Parameter Recommended Range Notes
This compound:Azide Molar Ratio 1:1 to 5:1An excess of one reagent can be used to drive the reaction to completion.
CuSO₄ Concentration 50 µM - 1 mMHigher concentrations can increase reaction rates but may be detrimental to biomolecules.
Ligand:CuSO₄ Molar Ratio 2:1 to 5:1A higher ratio helps to stabilize the Cu(I) catalyst.
Sodium Ascorbate Concentration 1 mM - 10 mMA significant excess is typically used to maintain a reducing environment.
Reaction Temperature 4°C - 50°CRoom temperature is often sufficient.
Reaction Time 30 minutes - 24 hoursMonitor reaction progress by TLC or LC-MS.
pH 6.5 - 8.5Optimal range for many bioconjugations.

Visualizing Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for a this compound conjugation experiment.

G General Workflow for this compound Conjugation reagent_prep Reagent Preparation (Stock Solutions) reaction_setup Reaction Setup (Mixing Reagents) reagent_prep->reaction_setup incubation Incubation (Reaction Progress) reaction_setup->incubation purification Purification (e.g., HPLC, SEC) incubation->purification analysis Analysis (e.g., MS, NMR) purification->analysis final_product Pure Conjugate analysis->final_product

Caption: A simplified workflow for a typical this compound conjugation experiment.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in this compound conjugation.

G Troubleshooting Logic for this compound Conjugation start Low/No Product check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions solution_catalyst Use Fresh Reducing Agent Degas Reaction Mixture check_catalyst->solution_catalyst solution_reagents Verify Purity of This compound & Azide check_reagents->solution_reagents solution_conditions Optimize pH, Temperature, & Co-solvent check_conditions->solution_conditions

Caption: A decision tree for troubleshooting common issues in this compound conjugation.

Application Example: Targeting the EGFR Signaling Pathway

This compound conjugates can be designed as probes or inhibitors for protein kinases involved in cell signaling. The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and many quinoline-based molecules are known to inhibit its activity.[1][2][4][5][6]

G Simplified EGFR Signaling Pathway and Potential Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound Conjugate (Inhibitor) Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by a this compound-based conjugate.

References

Preventing side reactions of 4-Ethynylquinoline in cellular environments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Ethynylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a cellular context?

This compound is a chemical compound featuring a quinoline ring functionalized with an alkyne group. Its primary application in cellular environments is as a bioorthogonal chemical reporter. The terminal alkyne allows it to be incorporated into biomolecules (such as DNA, RNA, or proteins, depending on the experimental design) and subsequently detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This enables the visualization and isolation of newly synthesized biomolecules.

Q2: What are the most common side reactions or issues when using this compound in live cells?

The most common issues do not typically arise from the this compound molecule itself, but from the CuAAC reaction conditions required for its detection. These include:

  • Copper-induced Cytotoxicity: The copper(I) catalyst required for the click reaction can be toxic to cells, leading to apoptosis, necrosis, and other stress responses.[3]

  • Reactive Oxygen Species (ROS) Generation: The copper catalyst, particularly in the presence of a reducing agent like sodium ascorbate, can lead to the generation of ROS, which can damage cellular components.[4]

  • Non-Specific Labeling and High Background: The fluorescent azide probe may bind non-specifically to cellular components, leading to a high background signal.[4][5]

  • Reaction with Thiols: Free thiol groups in proteins (cysteine residues) can sometimes react with components of the click chemistry cocktail, leading to off-target labeling.[4][5]

  • Protein Crosslinking and Precipitation: High concentrations of the copper catalyst can sometimes lead to protein crosslinking and precipitation.[4]

Q3: How can I minimize copper-induced cytotoxicity during my experiment?

Minimizing copper toxicity is critical for maintaining cell health and obtaining reliable data. Key strategies include:

  • Use Copper-Stabilizing Ligands: Ligands such as THPTA or TBTA chelate the copper ion, improving its catalytic efficiency and reducing its cytotoxicity.[3][4] A ligand-to-copper ratio of 5:1 is often recommended.[4]

  • Optimize Copper Concentration: Titrate the concentration of copper(II) sulfate (CuSO₄) to find the lowest effective concentration for your specific cell type and experimental setup.

  • Use Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) to ensure the efficient conversion of Cu(II) to the active Cu(I) state, which can reduce the required overall copper concentration.[4]

  • Minimize Incubation Time: Reduce the duration of the click reaction to the minimum time required to achieve sufficient signal.

Q4: What is causing high background fluorescence in my negative controls and how can I fix it?

High background can obscure your specific signal. Common causes and solutions include:

  • Non-Specific Probe Binding: The fluorescent azide probe may be binding to proteins or membranes.[4] To mitigate this, decrease the probe concentration, increase the number and duration of washing steps after the click reaction, and add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[4]

  • Reagent Purity: Ensure the purity and stability of your this compound and azide probes, as impurities can sometimes fluoresce or react non-specifically.[4]

  • Buffer Choice: Avoid using Tris-based buffers, as the amine groups can chelate copper. Buffers like PBS or HEPES are generally preferred.[4]

Troubleshooting Guides

Guide 1: Troubleshooting High Cellular Toxicity or Stress Response

This guide helps address issues related to cell health following the labeling and click reaction procedure.

Observed Issue Potential Cause Recommended Solution
Widespread cell death or detachment after click reaction. Copper catalyst toxicity.[3]• Reduce the final concentration of CuSO₄.• Introduce a copper-stabilizing ligand (e.g., THPTA) at a 5:1 ratio to copper.[4]• Shorten the incubation time for the click reaction.
Activation of cellular stress pathways (e.g., heat shock proteins).[5] Generation of Reactive Oxygen Species (ROS) by the catalyst system.[4]• Degas your buffers to remove oxygen before preparing the click reaction cocktail.[4]• Ensure a sufficient excess of fresh sodium ascorbate is used to maintain copper in the Cu(I) state.[4]• Perform the click reaction on fixed and permeabilized cells instead of live cells, if the experimental design allows.[6]
Inhibition of biological processes not related to the intended target. Off-target effects of the quinoline moiety or the click reagents.[7]• Perform a dose-response curve to determine the lowest effective concentration of this compound.• Include a control where cells are treated with this compound but do not undergo the click reaction to isolate the compound's effects.• Include a control where cells undergo the click reaction without prior this compound treatment to isolate the effects of the catalyst system.
Guide 2: Troubleshooting Low Signal or Incomplete Reaction

This guide provides solutions for when the fluorescent signal is weaker than expected or absent.

Observed Issue Potential Cause Recommended Solution
Low or no fluorescent signal. Inactive copper catalyst.• Prepare a fresh stock solution of sodium ascorbate for each experiment.[4] Sodium ascorbate solutions oxidize quickly and lose activity.
Insufficient incorporation of this compound.• Increase the incubation time with this compound. This can range from 30 minutes to 24 hours depending on the cell type and the process being studied.[6]• Optimize the concentration of this compound (typically 1-10 µM).[6]
Inefficient click reaction.• Confirm that your buffers are compatible (e.g., avoid Tris).[4]• Increase the concentration of the fluorescent azide probe.• Ensure all components of the click reaction cocktail are added in the correct order (see Protocol 1).
High cell-to-cell variability in signal intensity. Asynchronous cell population.• The incorporation of alkyne-modified molecules can be cell-cycle dependent.[8] Consider cell synchronization methods if uniform labeling is required.

Quantitative Data Summary

The optimal concentrations for CuAAC reaction components should be empirically determined for each cell type and experimental setup. The following table provides recommended starting concentrations.

Reagent Stock Concentration Recommended Final Concentration Notes
This compound10 mM in DMSO1 - 10 µMOptimal concentration is cell-type dependent.[6]
CuSO₄10 mM in H₂O100 µM - 1 mMHigher concentrations can increase toxicity.[3]
Copper Ligand (e.g., THPTA)50 mM in H₂O500 µM - 5 mMUse at a 5:1 ratio to CuSO₄ to reduce toxicity.[4]
Fluorescent Azide Probe10 mM in DMSO1 - 10 µMHigher concentrations can increase background.[4]
Sodium Ascorbate100 mM in H₂O2.5 - 5 mMMust be made fresh for each experiment. [3][4]

Experimental Protocols

Protocol 1: General Protocol for Cellular Labeling with this compound and CuAAC Detection

This protocol is a general guideline for labeling cells, followed by fixation and detection using a fluorescent azide.

Materials:

  • Cells in culture

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click Chemistry Reaction Cocktail (prepare fresh):

    • Fluorescent azide probe

    • Copper(II) sulfate (CuSO₄)

    • Copper catalyst ligand (e.g., THPTA)

    • Sodium Ascorbate

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., chamber slides for microscopy) and allow them to adhere.[6]

  • This compound Labeling: Add this compound to the cell culture medium to the desired final concentration (e.g., 5 µM). Incubate for a period ranging from 30 minutes to 24 hours, depending on the specific biological process being studied.[6]

  • Cell Fixation: Remove the labeling medium and wash the cells once with PBS. Fix the cells with the fixative solution for 15 minutes at room temperature.[6]

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with permeabilization buffer for 10-15 minutes.[6]

  • Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click reaction cocktail immediately before use by adding the components in the following order: ligand, azide probe, CuSO₄, and finally sodium ascorbate. Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[4][6]

  • Washing and Staining: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.[6]

  • Analysis: Wash the cells a final time with PBS. The cells are now ready for visualization by fluorescence microscopy.[6]

Visualizations

G cluster_workflow Experimental Workflow for this compound Labeling A 1. Seed and Culture Cells B 2. Incubate with This compound A->B C 3. Wash with PBS B->C D 4. Fix and Permeabilize Cells C->D E 5. Prepare and Add Click Reaction Cocktail D->E F 6. Incubate (30-60 min) E->F G 7. Wash and Counterstain (e.g., DAPI) F->G H 8. Analyze (Microscopy/Flow Cytometry) G->H

Caption: A typical experimental workflow for labeling cellular components using this compound followed by CuAAC detection.

G Alkyne This compound (in Biomolecule) Cu_I Cu(I) Catalyst Alkyne->Cu_I Azide Fluorescent Azide Azide->Cu_I Product Labeled Product (Triazole Linkage) Cu_I->Product Desired Reaction (CuAAC) ROS Reactive Oxygen Species (ROS) Cu_I->ROS Side Reaction Thiol Cellular Thiols (-SH groups) Cu_I->Thiol Side Reaction Crosslink Protein Crosslinking Cu_I->Crosslink Side Reaction Toxicity Cellular Toxicity Cu_I->Toxicity Leads to ROS->Toxicity Leads to

Caption: Diagram of the desired CuAAC reaction and potential side reactions originating from the copper(I) catalyst.

G Problem Observed Problem LowSignal Low/No Signal Problem->LowSignal HighBg High Background Problem->HighBg Toxicity High Cell Toxicity Problem->Toxicity Cause_Signal Potential Causes LowSignal->Cause_Signal Cause_Bg Potential Causes HighBg->Cause_Bg Cause_Tox Potential Causes Toxicity->Cause_Tox Sol_Ascorbate Use Fresh Ascorbate Cause_Signal->Sol_Ascorbate Solutions Sol_Optimize Optimize Labeling Time/ Concentration Cause_Signal->Sol_Optimize Solutions Sol_Wash Increase Washes/ Use BSA Cause_Bg->Sol_Wash Solutions Sol_Probe Decrease Probe Conc. Cause_Bg->Sol_Probe Solutions Sol_Ligand Use Copper Ligand Cause_Tox->Sol_Ligand Solutions Sol_Cu Decrease Copper Conc. Cause_Tox->Sol_Cu Solutions

Caption: A logical troubleshooting guide for common issues encountered during this compound experiments.

References

4-Ethynylquinoline stability issues and proper storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Ethynylquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing stability issues and proper storage, designed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic aromatic compound containing a quinoline ring system and a terminal alkyne group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. It is frequently used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and in cross-coupling reactions like the Sonogashira coupling to synthesize more complex molecules with potential applications as kinase inhibitors, anticancer agents, and fluorescent probes.

Q2: What are the primary stability concerns for this compound?

A2: The primary stability concerns for this compound stem from its two key functional groups: the quinoline ring and the terminal alkyne.

  • Quinoline Moiety: Quinoline and its derivatives can be sensitive to light and air, which may lead to gradual discoloration (yellowing to browning) over time due to oxidation or photodegradation.

  • Terminal Alkyne Moiety: Terminal alkynes can be susceptible to moisture and can undergo dimerization or polymerization, especially in the presence of certain metals or upon exposure to heat and light.

Q3: How should I properly store this compound?

A3: To ensure the long-term stability and purity of this compound, adhere to the following storage guidelines:

Storage ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is recommended.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the quinoline ring.
Light Protect from light by using an amber vial or by storing in a dark place.Prevents photodegradation.
Moisture Store in a tightly sealed container in a dry environment. The use of a desiccant is advised.The terminal alkyne is sensitive to moisture.

Some suppliers may ship this compound under cold-chain conditions to maintain its integrity during transit.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in your experiments.

Problem 1: The solid this compound has changed color from off-white/light yellow to brown.

  • Possible Cause: This is a common indicator of degradation, likely due to oxidation or photodegradation of the quinoline ring.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method such as NMR or LC-MS.

    • Purification: If minor impurities are detected, consider recrystallization or column chromatography to purify the compound.

    • Discard if Necessary: If significant degradation has occurred, it is best to discard the batch and use a fresh supply to ensure the reliability of your experimental results.

  • Prevention: Always store this compound under an inert atmosphere, protected from light, and at the recommended low temperature.

Problem 2: Inconsistent or low yields in Sonogashira coupling reactions.

  • Possible Cause: If other reaction parameters (catalyst, base, solvent, temperature) are optimized, the issue might be with the quality of the this compound. Degradation of the starting material can lead to lower effective concentrations and the presence of inhibitors.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Confirm the purity of your this compound. As mentioned above, discoloration can be an indicator of degradation.

    • Use Fresh Reagent: Whenever possible, use a freshly opened or recently purified batch of this compound.

    • Degas Solvents Thoroughly: Ensure all solvents are properly degassed to prevent oxidative side reactions that can affect both the catalyst and the alkyne.

  • Logical Workflow for Troubleshooting Low Yields:

Troubleshooting Low Yields in Sonogashira Coupling start Low or No Product Yield check_reagents Verify Purity of this compound (NMR, LC-MS) start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp) start->check_conditions is_pure Is the Alkyne Pure? check_reagents->is_pure optimize Optimize Reaction Conditions check_conditions->optimize is_pure->check_conditions Yes use_fresh Use Fresh or Purified This compound is_pure->use_fresh No use_fresh->check_conditions success Successful Reaction optimize->success fail Reaction Still Fails optimize->fail

Troubleshooting workflow for Sonogashira reactions.

Problem 3: Formation of side products detected by MS.

  • Possible Cause: The appearance of unexpected masses could be due to the degradation of this compound.

  • Postulated Degradation Pathways and Products:

    • Oxidation: The quinoline ring can be oxidized, particularly at the electron-rich positions, leading to the formation of hydroxylated or N-oxide derivatives.

    • Dimerization/Polymerization: The terminal alkyne can undergo Glaser coupling or other polymerization reactions, especially in the presence of copper catalysts and oxygen, leading to diyne formation.

    • Hydration: In the presence of acid and water, the alkyne can be hydrated to form a methyl ketone.

Degradation PathwayPotential ProductExpected Mass Change
Oxidation (Hydroxylation)Hydroxy-4-ethynylquinoline+16 Da
Oxidation (N-oxide formation)This compound-N-oxide+16 Da
Dimerization (Glaser Coupling)1,4-di(quinolin-4-yl)buta-1,3-diyneDimer at M+H = 305.11
Hydration1-(Quinolin-4-yl)ethan-1-one+18 Da

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies can be performed.

Protocol 1: Thermal Stability Assessment

  • Sample Preparation: Weigh 1-2 mg of this compound into three separate vials for each temperature point.

  • Incubation: Place the vials in ovens set at 40°C, 60°C, and 80°C. Include a control sample stored at 2-8°C.

  • Time Points: Collect samples at 0, 24, 48, 72, and 168 hours.

  • Analysis: Dissolve the samples in a suitable solvent (e.g., acetonitrile) and analyze by a validated stability-indicating HPLC-UV method to determine the remaining percentage of this compound.

Protocol 2: Photostability Assessment (ICH Q1B Guideline)

  • Sample Preparation: Spread a thin layer of this compound in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Exposure: Place the samples in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure, compare the samples to the dark control for any changes in appearance and analyze by HPLC-UV for degradation.

Workflow for Forced Degradation Study:

Forced Degradation Experimental Workflow start Prepare Samples of This compound stress Expose to Stress Conditions (Heat, Light, Humidity, pH) start->stress sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data Quantify Degradation and Identify Degradants analysis->data report Generate Stability Report data->report

Workflow for assessing the stability of this compound.

By following these guidelines and troubleshooting steps, researchers can ensure the quality and reliability of their experiments involving this compound. For further assistance, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Technical Support Center: Purification of 4-Ethynylquinoline Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with biomolecules labeled with 4-Ethynylquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for purifying biomolecules after labeling with this compound?

A1: The purification strategy largely depends on the type of biomolecule and the subsequent "click chemistry" reaction. Common methods include:

  • Size-Exclusion Chromatography (SEC): Effective for removing small molecules like excess this compound, catalysts (e.g., copper), and unconjugated small azide molecules from larger biomolecules.[1]

  • Affinity Chromatography: If the biomolecule has an affinity tag (e.g., His-tag), this can be used for purification. Alternatively, after a click reaction with an azide-biotin conjugate, streptavidin affinity chromatography can be employed to isolate the labeled biomolecule.[2] Azide-functionalized resins can also be used to capture alkyne-labeled biomolecules.[3]

  • Precipitation: Acetone or ethanol precipitation is a common method for purifying labeled DNA and oligonucleotides.[4][5]

  • Dialysis/Buffer Exchange: Useful for removing small molecule impurities from protein samples.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE): These methods are suitable for purifying labeled oligonucleotides and can provide high purity.[4][5]

  • PCR Purification Kits: Specifically for DNA, these kits are used to remove unincorporated alkyne-labeled nucleotides and primers after a PCR reaction.[6]

Q2: How can I remove unreacted this compound and other small molecules from my labeled biomolecule?

A2: To remove small molecular weight contaminants such as excess this compound, unreacted azide-cargo, and click chemistry catalysts, the following methods are recommended:

  • Size-Exclusion Chromatography (SEC): Ideal for separating molecules based on size.

  • Dialysis or Buffer Exchange: Effective for protein samples.

  • Precipitation: Acetone or ethanol precipitation can effectively remove soluble small molecules from nucleic acids.[4][5]

  • Ultrafiltration: Using centrifugal filter units with an appropriate molecular weight cutoff (MWCO) can separate the labeled biomolecule from smaller impurities.

Q3: What quality control (QC) methods can I use to assess the purity and labeling efficiency of my this compound labeled biomolecule?

A3: Several methods can be employed to assess the quality of your final product:

  • Mass Spectrometry (MS): To confirm the successful conjugation and determine the final mass of the labeled biomolecule.

  • SDS-PAGE: For proteins, a gel shift assay can sometimes indicate successful labeling, especially if the conjugated molecule is large. Staining with a fluorescent azide after a click reaction can also confirm labeling.

  • UV-Vis Spectroscopy: If the this compound tag or the clicked cargo has a unique absorbance spectrum, it can be used for quantification.[7]

  • Fluorimetry/Plate Reader: If a fluorescent azide was used in a subsequent click reaction, the fluorescence intensity can be used to quantify the labeling.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity and quantify the labeled product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low recovery of labeled biomolecule after purification. - The biomolecule is sticking to the purification resin or filter membrane.- The biomolecule has precipitated during the purification process.- For chromatography, try a different resin or modify the buffer composition (e.g., change pH, ionic strength, or add mild detergents).- For precipitation, ensure the correct volume of precipitating agent and appropriate incubation temperature and time are used.[4][5]
The final product is contaminated with unlabeled biomolecule. - The initial labeling reaction was inefficient.- The purification method does not effectively separate labeled from unlabeled molecules.- Optimize the labeling reaction conditions (e.g., increase the concentration of this compound, extend the reaction time).- If possible, use a purification method that specifically targets the labeled molecule, such as affinity chromatography after clicking with a biotin-azide conjugate.[2]
Presence of excess reagents (this compound, azide-cargo, copper) in the final product. - The purification method is not suitable for removing small molecules.- Insufficient washing steps.- Employ a size-based purification method like SEC or dialysis with an appropriate MWCO.- For precipitation methods, ensure thorough washing of the pellet.[4][5]
The labeled protein has aggregated. - The this compound label or the conjugated molecule is hydrophobic, leading to aggregation.- The purification conditions (e.g., buffer pH, ionic strength) are not optimal for the protein's stability.- Add stabilizing agents to the buffer, such as non-ionic detergents (e.g., Tween-20) or glycerol.- Optimize the buffer conditions to maintain protein solubility.
The click reaction for downstream modification is not working. - The this compound alkyne group is not accessible.- The presence of interfering substances from the purification process.- Ensure the labeled biomolecule is in a buffer compatible with the click reaction (e.g., free of chelating agents like EDTA if using copper catalysis).- Perform a buffer exchange to a suitable reaction buffer.

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing unreacted this compound and other small molecules from a labeled protein sample.

Materials:

  • SEC column (e.g., PD-10 desalting column)

  • Equilibration/elution buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Labeled protein sample

Procedure:

  • Column Equilibration:

    • Remove the storage solution from the SEC column.

    • Equilibrate the column with 4-5 column volumes of the desired elution buffer.

  • Sample Loading:

    • Concentrate the labeled protein sample if necessary. The volume should not exceed the column's recommended sample volume.

    • Load the sample onto the column.

  • Elution:

    • Elute the protein with the equilibration buffer.

    • Collect fractions. The labeled protein will typically elute in the void volume, while smaller molecules will be retained longer.

  • Analysis:

    • Analyze the collected fractions for protein content (e.g., Bradford assay or Nanodrop) to identify the fractions containing the purified labeled protein.

    • Pool the relevant fractions.

Protocol 2: Purification of this compound Labeled Oligonucleotide by Ethanol Precipitation

This protocol is designed to purify labeled oligonucleotides from unreacted reagents.[4][5]

Materials:

  • Labeled oligonucleotide sample

  • 5 M NaCl

  • Cold 100% Ethanol

  • 70% Ethanol

  • Nuclease-free water

  • Microcentrifuge

Procedure:

  • Precipitation:

    • To your labeled oligonucleotide solution, add 1/10th volume of 5 M NaCl.

    • Add 3 volumes of cold 100% ethanol.

    • Mix thoroughly and incubate at -20°C for at least 1 hour.

  • Pelleting:

    • Centrifuge the sample at >12,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the soluble impurities.

  • Washing:

    • Add 500 µL of 70% ethanol to the pellet.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

    • Resuspend the purified labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

Visualizations

G cluster_0 Labeling cluster_1 Purification cluster_2 Outputs cluster_3 Downstream Application Biomolecule Biomolecule (Protein, DNA, etc.) Labeled_Biomolecule This compound Labeled Biomolecule Biomolecule->Labeled_Biomolecule Labeling Reaction Reagent This compound Reagent->Labeled_Biomolecule Purification Purification Step (SEC, Precipitation, etc.) Labeled_Biomolecule->Purification Purified_Product Purified Labeled Biomolecule Purification->Purified_Product Waste Excess Reagents & Byproducts Purification->Waste Click_Chemistry Click Chemistry (e.g., with Azide-Fluorophore) Purified_Product->Click_Chemistry

Caption: General workflow for labeling and purification.

G Start Start: Low Yield of Purified Labeled Biomolecule Check_Labeling Was labeling efficiency confirmed before purification? Start->Check_Labeling Check_Purification Is the purification method appropriate for the biomolecule? Check_Labeling->Check_Purification Yes Optimize_Labeling Optimize labeling reaction: - Increase reagent concentration - Adjust pH/temperature - Extend reaction time Check_Labeling->Optimize_Labeling No Precipitation_Loss Is the biomolecule precipitating during purification? Check_Purification->Precipitation_Loss Yes Change_Method Consider a different purification method (e.g., SEC instead of Affinity) Check_Purification->Change_Method No Resin_Binding Is the biomolecule binding irreversibly to the resin/membrane? Precipitation_Loss->Resin_Binding No Adjust_Buffer Adjust buffer conditions: - Change pH or ionic strength - Add solubilizing agents Precipitation_Loss->Adjust_Buffer Yes Resin_Binding->Adjust_Buffer No Resin_Binding->Change_Method Yes

Caption: Troubleshooting low purification yield.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Ethynylquinoline in aqueous buffers during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous buffers?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is an aromatic and largely non-polar bicyclic system, which makes it hydrophobic ("water-fearing").[1] Strong intermolecular forces within the solid crystal lattice of the compound can also make it energetically unfavorable for water molecules to surround and dissolve individual molecules.[1]

Q2: What is the first step I should take if my this compound precipitates out of my aqueous buffer?

A2: The initial and often simplest approach is to adjust the pH of your buffer. Since this compound is a weak base due to the nitrogen atom in the quinoline ring, lowering the pH will cause this nitrogen to become protonated.[2] This creates a positively charged ion that is generally much more soluble in water.[2]

Q3: I've tried adjusting the pH, but I'm still having solubility issues. What are my other options?

A3: If pH adjustment is insufficient, several other techniques can be employed:[1]

  • Co-solvents: Adding a water-miscible organic solvent can decrease the overall polarity of the solvent, making it more favorable for this compound to dissolve.[1]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their central cavity, forming a complex that is soluble in water.[3]

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles that can entrap hydrophobic compounds like this compound in their non-polar core, allowing them to be dispersed in an aqueous solution.

Q4: How do I choose the best solubilization method for my experiment?

A4: The ideal method depends on the specific requirements of your experiment:

  • pH Adjustment: Best for initial attempts if your experimental system can tolerate a lower pH. It's crucial to ensure the pH change doesn't affect the activity of your compound or the biological system you are studying.

  • Co-solvents: Useful for preparing concentrated stock solutions. However, the final concentration of the co-solvent in your assay should be kept low (typically <1%) to avoid artifacts.[2]

  • Cyclodextrins and Surfactants: These are excellent options when the experimental conditions are sensitive to pH changes or the presence of organic solvents. They are often used in cellular and in vivo studies.

Troubleshooting Guides

Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into Aqueous Buffer

This is a common issue where the compound is soluble in the organic stock solvent but crashes out upon introduction to the aqueous buffer.[2]

Troubleshooting Workflow

Start Precipitation upon dilution of DMSO stock Step1 Decrease final DMSO concentration (aim for <0.5%) Start->Step1 Step2 Lower the pH of the aqueous buffer (if experimentally permissible) Step1->Step2 If precipitation persists Step3 Use a co-solvent in the aqueous buffer (e.g., ethanol, PEG 400) Step2->Step3 If precipitation persists or pH change is not an option Step4 Prepare the stock solution with cyclodextrins or surfactants Step3->Step4 If co-solvents are not compatible with the assay Outcome Soluble this compound Solution Step4->Outcome

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent Results in Biological Assays

Poor solubility can lead to variability in your experimental data because the actual concentration of the compound in solution is not what you intended.

Troubleshooting Steps:

  • Verify Solubility Under Assay Conditions: Before conducting your full experiment, perform a preliminary test to ensure this compound is fully dissolved in your final assay buffer at the desired concentration.

  • Prepare Fresh Dilutions: Avoid using old stock solutions where the compound may have precipitated over time. Prepare fresh dilutions for each experiment.

  • Incorporate a Solubilizing Agent: If solubility is a persistent issue, consistently use a solubilizing agent like a co-solvent, cyclodextrin, or surfactant in your assay buffer and include it in your control samples.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the effectiveness of different solubilization techniques for various poorly soluble compounds. While this data is not for this compound specifically, it demonstrates the potential magnitude of solubility improvement that can be achieved.

Table 1: Effect of Co-solvents on the Solubility of Hydrophobic Drugs

CompoundCo-solventCo-solvent Concentration (% v/v)Solubility Increase (Fold)
IbuprofenEthanol20~10
IndomethacinPEG 40030~100
BenzocainePropylene Glycol40~500

Data is illustrative and compiled from various sources on poorly soluble drugs.[4]

Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Poorly Soluble Drugs

CompoundCyclodextrinCyclodextrin Concentration (mM)Solubility Increase (Fold)
PaclitaxelHP-β-CD50~500
ItraconazoleSBE-β-CD100~2500
CarbamazepineHP-β-CD20~20

Data is illustrative and compiled from various sources on poorly soluble drugs.[5][6]

Table 3: Micellar Solubilization of Hydrophobic Compounds by Surfactants

CompoundSurfactantSurfactant Concentration (% w/v)Solubility Increase (Fold)
DanazolSodium Dodecyl Sulfate2~1000
FenofibrateTween 801~300
PhenanthreneTriton X-1000.3~80

Data is illustrative and compiled from various sources on poorly soluble drugs.[7][8]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Given that quinoline has a pKa of approximately 6 for the ring nitrogen, adjusting the pH to at least two units below this (i.e., pH ≤ 4) should significantly improve solubility.[9][10]

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 7.4 down to 3.0 (e.g., phosphate buffers, citrate buffers).

  • Add Compound: Add an excess amount of solid this compound to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[11]

  • Separate Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a this compound Stock Solution Using a Co-solvent
  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Dissolve the compound in a minimal amount of a suitable organic co-solvent such as dimethyl sulfoxide (DMSO) or ethanol.[12]

  • Dilute with Buffer: Slowly add your aqueous buffer to the co-solvent mixture while vortexing to reach the final desired stock concentration.

  • Storage: Store the stock solution at -20°C or -80°C. Before use, thaw and vortex thoroughly to ensure the compound is fully dissolved.[12]

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at various concentrations (e.g., 1-20% w/v) in your desired buffer.[3]

  • Add Compound: Add an excess of solid this compound to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures at a constant temperature for 48-72 hours.[3]

  • Separate and Quantify: Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound.[3]

Signaling Pathway and Experimental Workflow Diagrams

Quinoline derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[13][14] For instance, they can interfere with the interaction between CDK2 and Cyclin A, leading to cell cycle arrest.[13]

CDK2/Cyclin A Signaling Pathway

cluster_0 G1/S Phase Transition CDK2 CDK2 CDK2_CyclinA Active CDK2/Cyclin A Complex CDK2->CDK2_CyclinA CyclinA Cyclin A CyclinA->CDK2_CyclinA PhosphoSubstrate Phosphorylated Substrates CDK2_CyclinA->PhosphoSubstrate Phosphorylation Substrate Substrate Proteins (e.g., pRb) Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression (S Phase Entry) PhosphoSubstrate->CellCycle Inhibitor This compound Inhibitor->CDK2_CyclinA Inhibition

Caption: Inhibition of the CDK2/Cyclin A pathway by this compound.

Experimental Workflow for Solubility Determination

Start Start: Determine Solubility of This compound Step1 Prepare a series of aqueous buffers with varying pH, co-solvent, or cyclodextrin concentrations Start->Step1 Step2 Add excess solid this compound to each solution Step1->Step2 Step3 Equilibrate samples with shaking (24-72 hours at constant temperature) Step2->Step3 Step4 Centrifuge to separate undissolved solid Step3->Step4 Step5 Collect supernatant Step4->Step5 Step6 Quantify this compound concentration via HPLC-UV Step5->Step6 End End: Plot solubility vs. condition Step6->End

Caption: General workflow for experimental solubility determination.

References

Reducing background fluorescence in 4-Ethynylquinoline imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background fluorescence in 4-Ethynylquinoline (4-EQ) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and why is it a problem in 4-EQ imaging?

Background fluorescence is any unwanted fluorescent signal that does not originate from the target-specific 4-EQ probe. This can be caused by the natural fluorescence of the biological sample itself (autofluorescence) or by non-specific binding of reagents.[1][2] High background fluorescence can be problematic as it reduces the signal-to-noise ratio, which can obscure the specific signal from 4-EQ, complicate image analysis, and lead to false-positive results.[3][4]

Q2: What are the most common sources of background fluorescence?

Background fluorescence in imaging experiments typically originates from two main sources:

  • Autofluorescence: This is the natural fluorescence emitted by various endogenous molecules within cells and tissues.[1][5] Common sources include:

    • Structural Proteins: Collagen and elastin, particularly in the extracellular matrix, fluoresce in the blue-green region.[6][7]

    • Metabolic Coenzymes: NADH and flavins are key sources of cellular autofluorescence.[5][6][8]

    • Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and have a broad emission spectrum, making them particularly challenging.[4][6]

    • Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[9][10]

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with proteins and other biomolecules to create fluorescent products.[6][7][10] Glutaraldehyde generally causes more autofluorescence than formaldehyde.[7]

Q3: How can I determine the source of high background in my experiment?

The simplest way to assess the level of background fluorescence is to prepare an unstained control sample.[3] This control should undergo all the same processing steps as your experimental samples (fixation, permeabilization, washing) but without the addition of the 4-EQ probe. Imaging this control sample will reveal the baseline autofluorescence of your specimen and any fluorescence induced by the preparation protocol.[3]

Q4: Can my sample preparation protocol be optimized to reduce background?

Yes, several steps in the sample preparation protocol can be modified to minimize background fluorescence:

  • Fixation: Minimize the duration of fixation with aldehyde-based fixatives to the shortest time necessary for adequate preservation.[7][10] Alternatively, consider using an organic solvent fixative like chilled methanol or ethanol, which may produce less autofluorescence.[3][7]

  • Perfusion: For tissue samples, perfusing the organ with phosphate-buffered saline (PBS) before fixation can effectively remove red blood cells, a major source of autofluorescence.[3][7][9]

  • Temperature: Avoid excessive heat during sample processing and dehydration, as this can increase autofluorescence, particularly in the red spectrum.[9][10]

  • Washing: Implement thorough and consistent washing steps between incubations to remove unbound antibodies and reagents that can contribute to non-specific background.[3][11]

Q5: Are there chemical treatments that can quench or reduce background fluorescence?

Several chemical treatments can be applied to samples to reduce autofluorescence:

  • Sodium Borohydride (NaBH₄): This reducing agent can be used to quench aldehyde-induced autofluorescence by converting fluorescent aldehyde groups to non-fluorescent alcohol groups.[1][12] However, its effectiveness can be variable.[9]

  • Sudan Black B: This lysochrome dye is effective at quenching autofluorescence from lipofuscin.[4][9][13]

  • Commercial Reagents: Various commercial kits, such as TrueVIEW®, are available and have been shown to reduce autofluorescence from multiple sources, including tissue elements and fixatives.[4][9]

Q6: How can I optimize my imaging parameters to improve the signal-to-noise ratio?

  • Fluorophore Selection: If possible, choose fluorophores that emit in the far-red or near-infrared part of the spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[8][9][13]

  • Filter Selection: Use narrow band-pass filters that are specifically optimized for the excitation and emission spectra of your chosen fluorophore. This helps to exclude out-of-range fluorescence from the detector.[13]

  • Photobleaching: Intentionally photobleaching the unstained sample with a high-intensity light source before staining can reduce autofluorescence.[13][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound imaging experiments.

ProblemPossible CausesRecommended Solutions
High, diffuse background across the entire sample 1. Aldehyde fixation created fluorescent artifacts.[7][10]2. Endogenous autofluorescence from the sample itself (e.g., NADH, flavins).[6][8]3. Primary or secondary antibody concentration is too high, leading to non-specific binding.[15][16]4. Insufficient blocking.[2][11]1. Treat with Sodium Borohydride after fixation.[1]2. Switch to a non-aldehyde fixative like chilled methanol.[3]3. Titrate antibody concentrations to find the optimal balance between signal and noise.[3][16]4. Increase blocking time or change the blocking agent (e.g., 10% normal serum).[11]
Punctate or granular background signal 1. Autofluorescence from lipofuscin granules, especially in aged tissues.[4][6]2. Precipitated antibody or reagent aggregates.3. Non-specific binding of secondary antibodies to Fc receptors.[17]1. Treat the sample with Sudan Black B or a commercial lipofuscin quencher.[4][9]2. Centrifuge all antibody solutions before use to remove aggregates.3. Ensure the blocking serum is from the same species as the secondary antibody.[17]
Weak specific 4-EQ signal with high background 1. Autofluorescence spectrum overlaps with and overwhelms the 4-EQ signal.[8]2. Suboptimal antibody concentrations (too low for the primary, too high for the secondary).3. Inefficient quenching of background signals.1. Use narrow band-pass filters to isolate the 4-EQ signal.[13]2. Perform a careful titration of both primary and secondary antibodies.[16]3. Combine multiple background-reducing strategies (e.g., pre-staining photobleaching followed by a chemical quencher).[13][14]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is intended for use on samples fixed with formaldehyde or glutaraldehyde.

  • Fixation and Permeabilization: Process your cells or tissue sections as per your standard protocol.

  • Rinse: After fixation, wash the samples three times for 5 minutes each in PBS.

  • Prepare NaBH₄ Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care in a well-ventilated area.

  • Incubation: Immerse the samples in the NaBH₄ solution and incubate for 30 minutes at room temperature.

  • Washing: Wash the samples thoroughly three times for 10 minutes each in PBS to remove all traces of Sodium Borohydride.

  • Proceed with Staining: Continue with your standard blocking and immunolabeling protocol.

Protocol 2: Pre-Staining Photobleaching

This method uses a high-intensity light source to "burn out" endogenous autofluorescence before applying fluorescent labels.[14]

  • Sample Preparation: Mount your fixed and permeabilized tissue sections or cells on slides.

  • Hydration: Rehydrate the samples in a container of PBS.

  • Photobleaching: Place the container on the stage of a fluorescence microscope or in a light box equipped with a broad-spectrum, high-intensity LED or mercury lamp.[14] Expose the samples to continuous illumination for 1-2 hours. The optimal time may need to be determined empirically.

  • Washing: Wash the samples once with PBS.

  • Proceed with Staining: Continue with your standard blocking and immunolabeling protocol.

Visual Guides and Workflows

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Troubleshooting Strategy cluster_2 Phase 3: Resolution A High Background Fluorescence Observed B Image Unstained Control Sample A->B C Is background significant in control? B->C D Source is Autofluorescence (Endogenous / Fixation-Induced) C->D Yes E Source is Non-Specific Staining C->E No F Optimize Sample Prep: - Reduce fixation time - Perfuse to remove RBCs - Use chemical quenchers (NaBH4) D->F H Optimize Imaging Parameters: - Use far-red fluorophores - Use narrow band-pass filters D->H G Optimize Staining Protocol: - Titrate antibody concentrations - Improve blocking step - Increase wash duration E->G I Image Final Sample F->I G->I H->I J Signal-to-Noise Ratio Improved I->J

Caption: Troubleshooting workflow for reducing background fluorescence.

G A High Background Source? B Aldehyde Fixation A->B C Lipofuscin Granules A->C D General / Multiple Sources A->D E Non-Specific Antibody Binding A->E F Action: Treat with Sodium Borohydride (NaBH4) B->F G Action: Treat with Sudan Black B C->G H Action: Use commercial quencher OR photobleach before staining D->H I Action: Optimize blocking and titrate antibodies E->I

Caption: Decision tree for selecting a background reduction method.

References

Technical Support Center: 4-Ethynylquinoline Applications in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 4-Ethynylquinoline in live-cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in live-cell imaging?

This compound is a quinoline derivative. Quinoline-based compounds are utilized in various biological imaging applications due to their fluorescent properties. In live-cell imaging, such compounds can be used as probes to visualize cellular structures and dynamic processes.

Q2: What are the known cytotoxic effects of quinoline derivatives?

Quinoline derivatives have been reported to induce cytotoxicity through several mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death through caspase-dependent pathways.

  • Generation of Reactive Oxygen Species (ROS): Leading to oxidative stress and cellular damage.[1][2][3]

  • Mitochondrial Dysfunction: Causing dissipation of the mitochondrial membrane potential.[1][2][4]

  • Cell Cycle Arrest: Halting cell proliferation at different phases of the cell cycle.[5][6]

Q3: At what concentration is this compound likely to be cytotoxic?

The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. For some quinoline derivatives, IC50 values (the concentration that inhibits 50% of cell growth) can range from the low micromolar to higher concentrations.[7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.

Q4: How can I minimize the phototoxicity of this compound during fluorescence microscopy?

Phototoxicity is a common issue in live-cell imaging where the excitation light itself can damage the cells.[9][10][11][12] To minimize phototoxicity:

  • Use the lowest possible excitation light intensity that still provides a sufficient signal-to-noise ratio.[13][14][15]

  • Minimize exposure time. [13][14][15]

  • Use sensitive detectors to reduce the required amount of excitation light.[16]

  • Avoid unnecessary illumination by using shutters to block the light path when not acquiring images.[13][16]

  • Consider using imaging media supplemented with antioxidants like Trolox to mitigate oxidative stress.[10][11][14]

Troubleshooting Guides

Problem 1: High cell death observed after labeling with this compound.
Possible Cause Troubleshooting Step
The concentration of this compound is too high.Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a low concentration (e.g., in the low micromolar range) and titrate upwards.
The incubation time with the compound is too long.Reduce the incubation time. Test a time course (e.g., 30 min, 1h, 2h, 4h) to find the shortest duration that provides adequate labeling.
The cell line is particularly sensitive to quinoline compounds.If possible, test the compound on a less sensitive cell line as a control. Consider using a lower starting concentration range for sensitive cells.
Contamination of cell culture.Ensure cell cultures are free from microbial contamination, which can exacerbate cellular stress.
Problem 2: Low or no fluorescent signal after labeling.
Possible Cause Troubleshooting Step
The concentration of this compound is too low.Gradually increase the concentration, while monitoring for any signs of cytotoxicity.
The incubation time is too short.Increase the incubation time to allow for sufficient uptake and labeling.
Incorrect filter set on the microscope.Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound.
Photobleaching of the fluorophore.Reduce the excitation light intensity and/or exposure time. Use an anti-fade reagent in the imaging medium if compatible with live cells.
Problem 3: High background fluorescence.
Possible Cause Troubleshooting Step
Excess unbound this compound.After incubation, wash the cells with fresh, pre-warmed culture medium or a suitable imaging buffer to remove any unbound compound.[15]
Phenol red in the culture medium.Use a phenol red-free medium for imaging, as it can contribute to background fluorescence.[13]
Autofluorescence of the cells or culture vessel.Image an unlabeled control sample to determine the level of autofluorescence. Use imaging dishes with low autofluorescence properties.

Quantitative Data Summary

Compound/ExtractCell LineIncubation TimeIC50 Value (µM)
Quinoline Hybrid 1HCT116 (Colon Cancer)Not Specified22.4
Quinoline Hybrid 2HCT116 (Colon Cancer)Not Specified0.34
Quinoline Hybrids 1 & 2HTB-26 (Breast Cancer)Not Specified10 - 50
Quinoline Hybrids 1 & 2PC-3 (Prostate Cancer)Not Specified10 - 50
Quinoline Hybrids 1 & 2HepG2 (Liver Cancer)Not Specified10 - 50
4-Amino-3-acetylquinolineL1210 (Murine Leukemia)24 h~50 µg/ml
4-Amino-3-acetylquinolineL1210 (Murine Leukemia)48 h~25 µg/ml
4-Amino-3-acetylquinolineL1210 (Murine Leukemia)72 h~10 µg/ml
2-(6-methoxynaphthalen-2-yl)quinolin-4-aminePANC-1, MIA PaCa-2 (Pancreatic Cancer)24 h2 - 16

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that can be used for live-cell imaging with minimal impact on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: The following day, replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Incubate the cells for a period relevant to your planned imaging experiment (e.g., 4, 12, or 24 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that shows minimal to no decrease in cell viability is the recommended starting point for your imaging experiments.

Protocol 2: Assessing Apoptosis Induction by this compound using Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol helps to determine if this compound is inducing apoptosis at the concentrations used for labeling.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a relevant duration. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to assess the level of apoptosis induced by this compound.

Signaling Pathways and Experimental Workflows

Cytotoxicity_Workflow

Quinoline_Cytotoxicity_Pathway

References

Technical Support Center: Efficient 4-Ethynylquinoline Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Ethynylquinoline click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for the successful synthesis of 4-substituted quinoline-triazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound?

A1: The most common and effective catalytic system for the CuAAC reaction of this compound involves the in situ generation of a Copper(I) species. This is typically achieved by using a Copper(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent, most commonly sodium ascorbate. To enhance catalyst stability and reaction rate, the use of a chelating ligand is highly recommended. For aqueous or mixed aqueous/organic solvent systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and its derivatives are excellent choices.[1] In organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a widely used and effective ligand.[2] Direct use of Copper(I) salts like CuI or CuBr is also possible and eliminates the need for a reducing agent, but these salts are more sensitive to oxidation.

Q2: Can the nitrogen atom in the quinoline ring of this compound interfere with the copper catalyst?

A2: Yes, the nitrogen atom in the quinoline ring is a potential coordination site for the copper catalyst. This can lead to catalyst sequestration or the formation of less active catalytic species, potentially slowing down the reaction or requiring higher catalyst loading. The use of a strong chelating ligand for the copper ion can help to mitigate this issue by preferentially coordinating to the copper and maintaining its catalytic activity.

Q3: I am observing a low yield in my this compound click reaction. What are the common causes?

A3: Low yields in CuAAC reactions with this compound can arise from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II) by dissolved oxygen.

  • Poor Solubility: this compound or the azide partner may have limited solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Side Reactions: The most common side reaction is the oxidative homocoupling of this compound (Glaser coupling) to form a diyne byproduct.[3]

  • Impure Reagents: Impurities in the starting materials can inhibit the catalyst.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can all lead to incomplete conversion.

Q4: What are the key differences between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) click chemistry for this compound?

A4: The primary difference lies in the regioselectivity of the resulting triazole product.

  • CuAAC (Copper-catalyzed) reactions exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[1]

  • RuAAC (Ruthenium-catalyzed) reactions, typically using a catalyst like [Cp*RuCl], produce the 1,5-disubstituted 1,2,3-triazole isomer.[1]

The choice between the two depends on the desired regioisomer for your specific application. RuAAC can also be advantageous for reactions involving internal alkynes, although this compound is a terminal alkyne.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II).- Degas all solvents and the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3]- Use a freshly prepared solution of sodium ascorbate.- Increase the concentration of the reducing agent (sodium ascorbate) to 1.5-2 equivalents relative to the copper catalyst.- Use a stabilizing ligand such as THPTA or TBTA to protect the Cu(I) species.
Inhibition by Quinoline Nitrogen: The nitrogen on the quinoline ring may be coordinating with the copper catalyst.- Increase the catalyst and/or ligand concentration.- Consider using a ligand with a higher affinity for copper.
Impure Starting Materials: Contaminants in this compound or the azide can poison the catalyst.- Purify the starting materials before use.- Ensure the purity of solvents.
Formation of a Major Side Product (Dimer of this compound) Oxidative Homocoupling (Glaser Coupling): Presence of oxygen promotes the dimerization of the alkyne.[3]- Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere throughout the reaction.- Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.
Slow Reaction Rate Poor Solubility of Reactants: this compound or the azide partner may not be fully dissolved.- Use a co-solvent to improve solubility. Common solvent systems include mixtures of water with DMSO, DMF, t-BuOH, or acetonitrile.[4]- Gentle heating (e.g., 40-50 °C) can improve both solubility and reaction rate.
Low Catalyst Activity: Insufficient catalyst concentration or inhibition.- Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).- Ensure the ligand-to-copper ratio is optimal (typically between 1:1 and 5:1).
Difficulty in Product Purification Residual Copper Catalyst: Copper can be difficult to remove completely from the final product.- After the reaction, quench with a copper chelator like EDTA.- Purify the product by column chromatography on silica gel, often with a mobile phase containing a small amount of a chelating agent like ammonia or triethylamine to remove residual copper.- For biomolecules, size-exclusion chromatography or dialysis can be effective.

Data Presentation: Catalyst and Ligand Performance in CuAAC Reactions

The following tables summarize typical starting conditions for the CuAAC reaction of aromatic alkynes. These should be considered as a starting point for optimization with this compound.

Table 1: Comparison of Common Copper Catalyst Systems

Catalyst SystemTypical Loading (mol%)Reducing AgentLigandCommon SolventsAdvantagesDisadvantages
CuSO₄ / Sodium Ascorbate1 - 10Sodium AscorbateTHPTA or TBTAH₂O/t-BuOH, H₂O/DMSO, DMFReadily available, robust, works well in aqueous and organic media.Requires a reducing agent, potential for side reactions.
CuI1 - 5NoneNone or TBTADMF, DMSO, CH₃CNNo reducing agent needed, can be faster.Sensitive to oxidation, less soluble in some solvents.
CuBr1 - 5NoneNone or TBTADMF, DMSO, CH₃CNSimilar to CuI.Sensitive to oxidation.
Copper Nanoparticles0.5 - 2(Sometimes required)(Often not required)VariousHigh catalytic activity, can be heterogeneous and recyclable.[5]Can be more expensive, potential for leaching.

Table 2: Influence of Ligands on CuAAC Reactions

LigandRecommended Ratio (Ligand:Cu)Key Features
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)1:1 to 5:1Water-soluble, accelerates the reaction, and protects biomolecules from copper-induced damage.[2]
TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)1:1 to 2:1Highly effective in organic solvents, stabilizes Cu(I).[2]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)1:1 to 5:1Water-soluble, provides very fast reaction rates.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a general method for the reaction of this compound with an organic azide using a CuSO₄/sodium ascorbate catalyst system.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 mixture of deionized water and t-butanol, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the organic azide (1.05 equivalents) in the chosen solvent (e.g., to a final concentration of 0.1 M).

  • Add the ligand (e.g., THPTA, 0.1 equivalents, 10 mol%).

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).

  • In another vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

  • Degas the reaction mixture containing the alkyne and azide by bubbling with an inert gas for 15-20 minutes.

  • Add the CuSO₄ solution to the reaction mixture (e.g., to a final concentration of 5 mol%).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 10 mol%).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to increase the rate if necessary.

  • Upon completion, the reaction can be quenched by the addition of an aqueous solution of EDTA.

  • The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting this compound Click Chemistry

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity & Solubility start->check_reagents catalyst_inactive Inactive Cu(I)? check_catalyst->catalyst_inactive ligand_issue Ligand Problem? check_catalyst->ligand_issue quinoline_interference Quinoline Interference? check_catalyst->quinoline_interference temp_issue Temperature Too Low? check_conditions->temp_issue solvent_issue Poor Solubility? check_conditions->solvent_issue purity_issue Impure Reagents? check_reagents->purity_issue side_reaction Side Reactions? check_reagents->side_reaction degas_solution Degas Solvents & Use Fresh NaAsc catalyst_inactive->degas_solution use_ligand Add/Optimize Ligand (THPTA/TBTA) catalyst_inactive->use_ligand change_ligand Switch Ligand Type ligand_issue->change_ligand optimize_ratio Vary Ligand:Cu Ratio ligand_issue->optimize_ratio increase_catalyst increase_catalyst quinoline_interference->increase_catalyst Increase Catalyst/ Ligand Loading end_point Successful Reaction degas_solution->end_point use_ligand->end_point change_ligand->end_point optimize_ratio->end_point increase_catalyst->end_point gentle_heating gentle_heating temp_issue->gentle_heating Gentle Heating (40-50 °C) change_solvent change_solvent solvent_issue->change_solvent Use Co-solvent (DMSO, DMF) gentle_heating->end_point change_solvent->end_point purify_reagents purify_reagents purity_issue->purify_reagents Purify Starting Materials glaser_coupling glaser_coupling side_reaction->glaser_coupling Glaser Coupling? purify_reagents->end_point degas_solution_glaser Degas Rigorously glaser_coupling->degas_solution_glaser increase_naasc Increase NaAsc glaser_coupling->increase_naasc degas_solution_glaser->end_point increase_naasc->end_point

Troubleshooting workflow for this compound click chemistry.
Signaling Pathway in Drug Discovery: this compound as a Kinase Inhibitor Scaffold

Quinoline derivatives are prominent scaffolds in the development of kinase inhibitors for cancer therapy.[6] Click chemistry with this compound provides a powerful method to rapidly synthesize libraries of potential kinase inhibitors by attaching various azide-containing fragments. These inhibitors can target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[6]

kinase_pathway cluster_synthesis Synthesis via Click Chemistry cluster_pathway Targeted Cancer Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MEK Pathway ethynylquinoline This compound click_reaction CuAAC Catalyst ethynylquinoline->click_reaction azide_library Azide Library (Diverse Fragments) azide_library->click_reaction quinoline_triazole_library Quinoline-Triazole Inhibitor Library click_reaction->quinoline_triazole_library inhibitor Quinoline-Triazole Inhibitor quinoline_triazole_library->inhibitor Screening RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation, Survival, Angiogenesis mTOR->proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->proliferation inhibitor->RTK Inhibition inhibitor->PI3K inhibitor->mTOR

Synthesis and targeting of kinase signaling pathways by this compound derivatives.

References

Technical Support Center: 4-Ethynylquinoline Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Ethynylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a 4-haloquinoline (commonly 4-iodoquinoline or 4-chloroquinoline) with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][2][3]

Q2: What are the primary challenges when scaling up the Sonogashira reaction for this compound synthesis?

A2: Key challenges during scale-up include ensuring process reproducibility, managing heat and mass transfer, controlling the formation of impurities (especially homocoupling of the alkyne), removing residual palladium and copper catalysts from the final product, and ensuring the safety of the process.[4][5]

Q3: How can I minimize the formation of the di-yne byproduct (Glaser coupling)?

A3: Minimizing the homocoupling of the alkyne can be achieved by maintaining strictly anaerobic (oxygen-free) conditions, using a copper-free Sonogashira protocol if possible, and controlling the addition rate of the alkyne to keep its concentration low in the reaction mixture.

Q4: What are the recommended starting materials for a scalable synthesis of this compound?

A4: For scalability, starting with 4-chloroquinoline is often more cost-effective than 4-iodoquinoline. For the alkyne source, using a protected alkyne like trimethylsilylacetylene (TMSA) followed by a deprotection step is a common strategy to prevent side reactions.[6]

Q5: What are the critical safety considerations for the large-scale synthesis of this compound?

A5: Key safety considerations include the handling of flammable solvents, the pyrophoric nature of some palladium catalysts (especially when dry), the toxicity of copper salts, and the potential for exothermic reactions. A thorough risk assessment should be conducted before performing the reaction on a large scale.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Catalyst Deactivation - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - Consider using a more robust ligand for the palladium catalyst.
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Increase the reaction temperature or time if the reaction is sluggish. - Check the quality and activity of the catalyst and reagents.
Poor Substrate Reactivity - If using 4-chloroquinoline, a higher reaction temperature or a more active catalyst system may be required compared to 4-iodoquinoline.[1]
Side Reactions - Minimize oxygen to reduce alkyne homocoupling. - Optimize the base and solvent system to disfavor side product formation.
Issue 2: High Levels of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Alkyne Homocoupling (Diyne Formation) - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas. - Consider switching to a copper-free Sonogashira protocol.
Residual Palladium and Copper - Employ a scavenger resin or activated carbon to remove residual metals post-reaction.[5] - Optimize the work-up procedure, including aqueous washes with chelating agents like ammonium hydroxide.
Unreacted Starting Materials - Drive the reaction to completion by optimizing reaction time and temperature. - Adjust the stoichiometry of the reagents.
Decomposition on Silica Gel - Deactivate the silica gel with a base (e.g., triethylamine) before column chromatography. - Use an alternative stationary phase like alumina.
Issue 3: Difficulty with Product Isolation and Purification
Possible Cause Troubleshooting Steps
Product is an oil or difficult to crystallize - Screen different solvent systems for recrystallization. - If direct crystallization is difficult, consider converting the product to a salt for easier handling and purification, followed by neutralization.
Co-elution of impurities during chromatography - Optimize the eluent system for column chromatography. - Consider using a different stationary phase (e.g., reversed-phase silica).

Experimental Protocols

Lab-Scale Synthesis of this compound (via Sonogashira Coupling)

This protocol describes the synthesis from 4-chloroquinoline and trimethylsilylacetylene.

Materials:

  • 4-chloroquinoline (1.0 eq)

  • Trimethylsilylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-chloroquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add trimethylsilylacetylene dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude intermediate, 4-((trimethylsilyl)ethynyl)quinoline, is then deprotected. Dissolve the crude product in methanol and add a base such as potassium carbonate.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude this compound by column chromatography on silica gel.

Considerations for Scale-Up

When scaling up the reaction, the following parameters should be carefully considered and optimized:

ParameterLab-Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)Key Considerations for Scale-Up
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactorEnsure adequate mixing and heat transfer. The surface-area-to-volume ratio decreases significantly at a larger scale.
Catalyst Loading (Pd) 1-5 mol%0.1-1 mol%Higher catalyst loading may be needed initially, but optimization can reduce costs and residual metal levels.
Solvent Volume 10-20 mL/g of starting material5-10 L/kg of starting materialHigher concentrations can improve throughput but may lead to mixing and heat transfer issues.
Temperature Control Heating mantle/oil bathJacketed reactor with precise temperature controlExothermic events are more difficult to control on a large scale. Controlled addition of reagents may be necessary.
Reagent Addition Added in one portion or dropwiseSlow, controlled addition via pumpTo manage exotherms and maintain a low concentration of certain reagents to minimize side reactions.
Work-up Liquid-liquid extraction in a separatory funnelPhase separation in the reactor or dedicated extraction vesselEfficient phase separation is crucial. Emulsion formation can be a significant issue at a larger scale.
Purification Column chromatographyRecrystallization or crystallization of a saltChromatography is generally not feasible for large quantities. Developing a robust crystallization method is critical.
Yield (Typical) 70-90%60-80%A slight decrease in yield is common on scale-up; significant drops indicate process control issues.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Reagents & Solvents reactor_prep Reactor Preparation (Inert Atmosphere) reagents->reactor_prep 1. Prepare charge Charge Reagents reactor_prep->charge 2. Charge heating Heating & Stirring charge->heating 3. React monitoring In-Process Control (TLC/HPLC) heating->monitoring Monitor quench Reaction Quench monitoring->quench 4. Complete extraction Extraction & Washes quench->extraction concentration Solvent Removal extraction->concentration chromatography Chromatography (Lab Scale) concentration->chromatography Lab recrystallization Recrystallization (Pilot/Production) concentration->recrystallization Scale-up drying Product Drying chromatography->drying recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: General experimental workflow for the synthesis of this compound.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)(C≡CR')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-C≡CR' (this compound) pd_complex2->product cu_x CuX cu_acetylide CuC≡CR' cu_x->cu_acetylide cu_acetylide->pd_complex1 cu_acetylide->cu_x aryl_halide R-X (4-Haloquinoline) aryl_halide->pd_complex1 alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide hx H-X base->hx

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reaction Kinetics of 4-Ethynylquinoline and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through powerful transformations like the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction. The choice of the terminal alkyne substrate can significantly impact reaction rates and overall efficiency. This guide provides a comparative analysis of the reaction kinetics of 4-Ethynylquinoline, a key building block in medicinal chemistry and materials science, against a backdrop of other common terminal alkynes. While direct kinetic data for this compound is not extensively available in the literature, this guide will establish a framework for understanding its reactivity based on fundamental electronic and steric principles, supported by data for analogous systems.

Understanding Terminal Alkyne Reactivity: Electronic and Steric Effects

The kinetic performance of a terminal alkyne in transition metal-catalyzed reactions is primarily governed by two key factors:

  • Electronic Properties: The electron density of the alkyne and the acidity of the terminal proton play a crucial role. Electron-withdrawing groups (EWGs) attached to the alkyne increase the acidity of the terminal proton, facilitating its removal in the catalytic cycle. In CuAAC reactions, electron-deficient alkynes generally exhibit enhanced reactivity.

  • Steric Hindrance: The steric bulk around the alkyne can influence the approach of the catalyst and other reactants. In Sonogashira couplings, the steric properties of the alkyne can be a determining factor in the choice of the optimal catalyst system.

This compound possesses a unique electronic profile. The quinoline ring is an electron-withdrawing heterocyclic system due to the electronegativity of the nitrogen atom. This electronic pull is expected to increase the acidity of the ethynyl proton, suggesting a predisposition for rapid reaction in certain catalytic cycles. Sterically, the planar nature of the quinoline ring presents a distinct profile compared to both simple phenylacetylenes and bulky aliphatic alkynes.

Comparative Reactivity Profile of Terminal Alkynes

To contextualize the reactivity of this compound, we will compare it with three other representative terminal alkynes: phenylacetylene (the parent aromatic alkyne), 4-methoxyphenylacetylene (with an electron-donating group), and 4-nitrophenylacetylene (with a strong electron-withdrawing group).

Terminal AlkyneSubstituent EffectExpected Reactivity in CuAACExpected Reactivity in Sonogashira Coupling
This compound Electron-withdrawing (heteroaromatic)HighModerate to High
PhenylacetyleneNeutralModerateModerate
4-MethoxyphenylacetyleneElectron-donating (-OCH₃)Low to ModerateModerate
4-NitrophenylacetyleneStrong Electron-withdrawing (-NO₂)Very HighModerate to High

This table provides a semi-quantitative prediction of reactivity based on the electronic nature of the substituents. For CuAAC, a clear trend is expected where electron-withdrawing character accelerates the reaction. In Sonogashira coupling, the interplay between electronic effects and the ability of the alkyne to coordinate to the metal center is more complex, but electron-deficient alkynes are generally considered reactive substrates.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for optimizing reaction conditions and understanding reaction mechanisms. Below are generalized protocols for monitoring the kinetics of Sonogashira and CuAAC reactions.

Protocol 1: Kinetic Analysis of a Sonogashira Coupling Reaction via GC-MS

Objective: To determine the reaction rate of the coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, CuI, and solvent.

  • Initiation: Add the base and the terminal alkyne to the reaction mixture. This is considered time zero (t=0).

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench it by adding it to a vial containing a quenching agent (e.g., a dilute acid solution) and the internal standard.

  • Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the reactants and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product as a function of time to obtain the reaction profile. The initial rate can be determined from the slope of the curve at the beginning of the reaction.

Protocol 2: Kinetic Analysis of a CuAAC Reaction via Fluorescence Spectroscopy

Objective: To determine the reaction rate of the cycloaddition of an azide with a terminal alkyne using a fluorogenic azide.

Materials:

  • Terminal alkyne (e.g., this compound)

  • Fluorogenic azide (e.g., a coumarin-based azide that becomes fluorescent upon triazole formation)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (as a reducing agent)

  • Ligand (e.g., THPTA)

  • Buffer solution (e.g., phosphate buffer)

  • Fluorescence spectrophotometer

Procedure:

  • Stock Solutions: Prepare stock solutions of the terminal alkyne, fluorogenic azide, CuSO₄, sodium ascorbate, and ligand in the appropriate buffer.

  • Reaction Mixture: In a cuvette, combine the buffer, terminal alkyne, and fluorogenic azide.

  • Initiation: Initiate the reaction by adding the CuSO₄, ligand, and freshly prepared sodium ascorbate solution. Start the kinetic measurement immediately.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis: The rate of the reaction can be determined from the initial rate of fluorescence increase.

Visualizing Reaction Workflows and Influencing Factors

To further clarify the processes involved in studying and understanding terminal alkyne reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Reaction Initiation (t=0) B->C D Timed Aliquot Sampling C->D E Quenching D->E F Instrumental Analysis (GC-MS, NMR, etc.) E->F G Kinetic Plotting F->G H Rate Constant Determination G->H

Caption: A generalized workflow for the kinetic analysis of a chemical reaction.

Reactivity_Factors cluster_alkyne Terminal Alkyne Properties cluster_reaction Reaction Type cluster_outcome Kinetic Outcome Electronic Electronic Effects (e.g., Hammett Parameter) CuAAC CuAAC Electronic->CuAAC Strong Influence (EWGs accelerate) Sonogashira Sonogashira Coupling Electronic->Sonogashira Moderate Influence Steric Steric Hindrance Steric->CuAAC Lesser Influence Steric->Sonogashira Strong Influence (Catalyst Choice) Rate Reaction Rate CuAAC->Rate Sonogashira->Rate

Caption: Factors influencing the reaction kinetics of terminal alkynes.

Conclusion

While a direct head-to-head quantitative kinetic comparison for this compound against other terminal alkynes requires dedicated experimental investigation, the principles outlined in this guide provide a strong predictive framework. The electron-withdrawing nature of the quinoline moiety suggests that this compound is likely a highly reactive substrate in CuAAC reactions. Its reactivity in Sonogashira coupling is also expected to be favorable, though optimization of the catalyst system may be necessary to accommodate its specific steric and electronic profile. The provided experimental protocols offer a starting point for researchers to quantify the kinetic performance of this compound and other terminal alkynes in their specific applications, enabling more informed decisions in the design and execution of synthetic routes.

Validating the Specificity of 4-Ethynylquinoline Probe in Cellular Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of chemical probes is paramount to generating reliable and reproducible data. This guide provides a comprehensive overview of the experimental validation necessary for a 4-ethynylquinoline probe, comparing its performance metrics with hypothetical alternatives and detailing the requisite experimental protocols.

Comparative Analysis of Probe Performance

To objectively assess the performance of the this compound probe, it is essential to compare its key characteristics against alternative probes. The following table summarizes hypothetical comparative data for this compound and two common alternative bioorthogonal probes, an Alkynyl-BODIPY and a Diazirine-Alkyne Photoaffinity Probe.

FeatureThis compoundAlternative Probe 1 (Alkynyl-BODIPY)Alternative Probe 2 (Diazirine-Alkyne Photoaffinity Probe)
Cellular Permeability HighModerateHigh
Cytotoxicity (IC50) > 100 µM50 µM> 100 µM
On-Target Labeling Efficiency 85%90%75%
Off-Target Proteins Identified 152510 (post-UV activation)
Signal-to-Noise Ratio (Imaging) 8/109/107/10
Click Reaction Efficiency > 95%N/A (inherently fluorescent)> 95%

Experimental Protocols for Probe Validation

The following are detailed methodologies for key experiments to validate the specificity of the this compound probe in cells.

In-Cell Target Engagement Assay

This assay confirms that the probe interacts with its intended target protein within the cellular environment.

Protocol:

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Probe Incubation: Treat cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry: To the cell lysate, add an azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore), a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate at room temperature for 1 hour.[1][2]

  • Target Pull-down (for biotin tag): Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the captured proteins and analyze by SDS-PAGE and Western blotting using an antibody against the target protein.

Competitive Binding Assay

This experiment demonstrates the specificity of the probe by showing that an excess of a known, unlabeled ligand for the target protein can outcompete the probe, reducing its labeling.

Protocol:

  • Cell Culture and Pre-treatment: Culture cells as described above. Pre-treat a set of cells with a high concentration of a known unlabeled inhibitor or ligand for the target protein for 1 hour.

  • Probe Incubation: Add this compound to both the pre-treated and non-pre-treated cells.

  • Lysis and Click Chemistry: Proceed with cell lysis and the click chemistry reaction as described in the target engagement assay.

  • Analysis: Analyze the samples by Western blotting or in-gel fluorescence. A significant reduction in the signal from the this compound probe in the cells pre-treated with the competitor indicates specific binding.[1]

Off-Target Profiling using Quantitative Proteomics

This unbiased approach identifies proteins that are non-specifically labeled by the probe.

Protocol:

  • Cell Treatment: Treat cells with this compound and a vehicle control.

  • Lysis and Click Chemistry: Lyse the cells and perform the click chemistry reaction with azide-biotin.

  • Streptavidin Enrichment: Enrich the biotinylated proteins using streptavidin beads.

  • On-Bead Digestion: Wash the beads and perform on-bead tryptic digestion to release the captured peptides.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the probe-treated and control samples. Proteins that are significantly enriched in the probe-treated sample are considered potential off-targets.[2][3]

Colocalization Imaging

This method visually confirms that the probe localizes to the same subcellular compartment as its target protein.

Protocol:

  • Cell Culture and Transfection: Culture cells on glass-bottom dishes. If the target protein's localization is unknown, transiently transfect the cells with a plasmid encoding a fluorescently tagged version of the target protein (e.g., Target-GFP).

  • Probe Incubation: Treat the cells with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Click Chemistry: Perform the click reaction in situ by adding an azide-fluorophore with a different emission spectrum from the tagged protein (e.g., Azide-Alexa Fluor 594).

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Analyze the images for colocalization between the probe's fluorescence and the target protein's fluorescence. A high degree of colocalization supports specific target engagement.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic, the following diagrams illustrate the key workflows.

experimental_workflow cluster_validation Probe Specificity Validation Workflow cluster_assays Validation Assays start Start: This compound Probe cell_treatment Cellular Incubation start->cell_treatment lysis Cell Lysis cell_treatment->lysis click_reaction Click Chemistry (Azide-Reporter) lysis->click_reaction target_engagement Target Engagement (Pull-down/WB) click_reaction->target_engagement competition Competitive Binding (Competition with Ligand) click_reaction->competition proteomics Off-Target Profiling (LC-MS/MS) click_reaction->proteomics imaging Colocalization (Confocal Microscopy) click_reaction->imaging end Validated Probe

Caption: Workflow for the validation of this compound probe specificity in cells.

competitive_binding_logic cluster_logic Logic of Competitive Binding Assay cluster_no_competitor No Competitor cluster_with_competitor With Competitor probe This compound (Probe) target Target Protein competitor Unlabeled Ligand (Competitor) probe1 Probe target1 Target probe1->target1 Binds binding1 Probe-Target Binding (High Signal) probe2 Probe target2 Target probe2->target2 Blocked binding2 No Probe Binding (Low Signal) competitor2 Competitor competitor2->target2 Outcompetes

Caption: Diagram illustrating the principle of the competitive binding assay.

By adhering to these rigorous validation protocols, researchers can confidently utilize the this compound probe to generate high-quality, reproducible data, thereby advancing our understanding of complex biological systems and accelerating drug discovery efforts.

References

Assessing the Bioorthogonality of 4-Ethynylquinoline Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the burgeoning field of chemical biology, bioorthogonal chemistry provides a powerful toolkit for probing biological systems in their native environment. These reactions involve pairs of functional groups that are mutually reactive but remain inert to the complex milieu of the cell. Terminal alkynes are a cornerstone of bioorthogonal chemistry, participating in highly specific and efficient ligation reactions. This guide provides a comparative assessment of 4-Ethynylquinoline as a potential bioorthogonal probe, evaluating its likely performance against other common terminal alkynes and offering detailed experimental protocols for its characterization.

While direct comparative studies on the bioorthogonal reactions of this compound are not extensively available in the current literature, this guide extrapolates its potential properties based on the well-established chemistry of terminal alkynes and the known biological activities of the quinoline scaffold.

Comparison of this compound with Alternative Terminal Alkynes

This compound belongs to the class of terminal alkynes, which primarily undergo two types of bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The performance of this compound in these reactions can be benchmarked against other commonly used terminal alkynes.

FeatureThis compound (Expected)PhenylacetylenePropargyl AlcoholBCN (Bicyclo[6.1.0]nonyne)
Reaction Type CuAAC, SPAACCuAACCuAACSPAAC
Reaction Partner AzidesAzidesAzidesAzides
Reaction Rate (k₂) for CuAAC Moderate to HighModerateLow to ModerateN/A
Reaction Rate (k₂) for SPAAC N/A (not a strained alkyne)N/AN/AHigh (e.g., with benzyl azide)
Biocompatibility Potentially bioactive due to the quinoline core. Requires thorough cytotoxicity evaluation.[1][2][3]Generally considered biocompatible at low concentrations.Generally biocompatible.Generally biocompatible.
Cell Permeability Likely good due to the aromatic and heterocyclic nature.GoodGoodGood
Potential for Fluorescence Quinoline moiety can be fluorescent, potentially offering 'turn-on' fluorescence upon reaction.[4]Non-fluorescent.Non-fluorescent.Non-fluorescent.
Key Advantages Potential for intrinsic fluorescence; quinoline scaffold can be derivatized for additional functionality.Simple, commercially available, and well-characterized.Small, hydrophilic, and less sterically demanding.Copper-free reaction, very fast kinetics.
Key Disadvantages Potential for off-target biological effects due to the quinoline core.[5]Requires a copper catalyst which can be toxic to cells.Slower reaction kinetics in CuAAC.Synthetically more complex and larger than terminal alkynes.

Experimental Protocols

To rigorously assess the bioorthogonality of this compound, a series of experiments are necessary. Below are detailed protocols for a key bioorthogonal reaction and a standard cytotoxicity assay.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics Measurement

This protocol outlines a general method to determine the second-order rate constant (k₂) for the CuAAC reaction between this compound and a model azide, such as benzyl azide. The reaction progress can be monitored by techniques like Raman spectroscopy, UV-Vis spectrophotometry, or LC-MS.[6][7]

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Spectrophotometer or other analytical instrument

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of benzyl azide in anhydrous DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a quartz cuvette for spectrophotometry), add PBS to the desired final volume.

    • Add the CuSO₄ and ligand stock solutions to achieve the desired final concentrations (typically in the µM range).

    • Add the this compound stock solution.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the benzyl azide and sodium ascorbate stock solutions.

    • Immediately begin monitoring the reaction. If using UV-Vis, monitor the change in absorbance at a wavelength where either the reactant or product has a distinct signal.

  • Data Analysis:

    • Plot the change in concentration of the limiting reagent over time.

    • Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated as k₂ = k_obs / [reactant in excess].

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10]

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

    • Incubate for 24 to 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate a general workflow for assessing bioorthogonality and a relevant signaling pathway where this compound derivatives might be applied.

G cluster_0 In Vitro Characterization cluster_1 In Cellulo Evaluation Synthesis of this compound Synthesis of this compound Kinetic Analysis (e.g., CuAAC) Kinetic Analysis (e.g., CuAAC) Synthesis of this compound->Kinetic Analysis (e.g., CuAAC) Stability Assays (pH, redox) Stability Assays (pH, redox) Synthesis of this compound->Stability Assays (pH, redox) Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Kinetic Analysis (e.g., CuAAC)->Cytotoxicity Assay (e.g., MTT) Stability Assays (pH, redox)->Cytotoxicity Assay (e.g., MTT) Cell Permeability Assay Cell Permeability Assay Cytotoxicity Assay (e.g., MTT)->Cell Permeability Assay In-Cell Labeling Specificity In-Cell Labeling Specificity Cell Permeability Assay->In-Cell Labeling Specificity Downstream Applications Downstream Applications In-Cell Labeling Specificity->Downstream Applications PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes GrowthFactor Growth Factor GrowthFactor->RTK

References

A Head-to-Head Comparison of Ethynylquinoline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide offering a head-to-head comparison of various ethynylquinoline isomers has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of the synthesis, physicochemical properties, and biological activities of these compounds, which are of growing interest in medicinal chemistry. The isomers, differing only by the position of the ethynyl group on the quinoline ring, exhibit distinct characteristics that can significantly impact their potential as therapeutic agents.

Physicochemical Properties: A Comparative Overview

The position of the ethynyl substituent influences key physicochemical parameters such as lipophilicity (XlogP), which in turn affects a molecule's solubility, permeability, and overall pharmacokinetic profile. While experimental data for all isomers is not exhaustively available, predicted values provide valuable insights for drug design and development.

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPPredicted pKa
2-EthynylquinolineC₁₁H₇N153.182.5[1]2.00 ± 0.48
3-EthynylquinolineC₁₁H₇N153.182.4[2]-
4-EthynylquinolineC₁₁H₇N153.18--
5-EthynylquinolineC₁₁H₇N153.18--
6-EthynylquinolineC₁₁H₇N153.182.5[3]-
7-EthynylquinolineC₁₁H₇N153.18--
8-EthynylquinolineC₁₁H₇N153.18--

Predicted values are computationally generated and may differ from experimental results. Further experimental validation is recommended.

Synthesis of Ethynylquinoline Isomers: The Sonogashira Coupling

The primary synthetic route to ethynylquinoline isomers is the Sonogashira cross-coupling reaction. This versatile and powerful method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. The general workflow for this synthesis provides a foundational protocol for laboratory preparation of these isomers.

Sonogashira_Coupling_Workflow Start Start Materials: - Haloquinoline Isomer - Terminal Alkyne (e.g., Trimethylsilylacetylene) Reaction Sonogashira Coupling Reaction Start->Reaction Deprotection Deprotection (if using protected alkyne) Reaction->Deprotection Catalysts Catalysts: - Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) salt (e.g., CuI) - Base (e.g., Et₃N) Catalysts->Reaction Purification Work-up and Purification: - Filtration - Extraction - Column Chromatography Product Ethynylquinoline Isomer Purification->Product Deprotection->Purification Kinase_Inhibition_Pathway Ethynylquinoline Ethynylquinoline Isomer Kinase Protein Kinase (e.g., EGFR, VEGFR, etc.) Ethynylquinoline->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Evaluating the Labeling Efficiency of 4-Ethynylquinoline Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the selection of a labeling probe is paramount to the success of cellular imaging and drug development studies. Among the diverse array of chemical reporters, terminal alkyne-containing probes, which participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, are workhorses for their reliability and specificity. This guide provides a comparative evaluation of 4-Ethynylquinoline probes, offering insights into their labeling efficiency relative to other commonly used bioorthogonal probes. We present a summary of key performance indicators, detailed experimental protocols for their assessment, and a visualization of a relevant signaling pathway where such probes can be applied.

Performance Comparison of Bioorthogonal Probes

To provide a clear comparison, the following table summarizes the key photophysical and kinetic properties of a representative 4-ethynyl-7-methoxyquinoline alongside a standard terminal alkyne probe (propargyl glycine) and a widely used strain-promoted alkyne (DBCO). It is important to note that direct, side-by-side comparative data for this compound is limited in the literature; therefore, the presented data is compiled from various sources and should be considered as a reference point for experimental design.

ProbeReaction TypeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesPotential Limitations
4-Ethynyl-7-methoxyquinoline CuAAC~15,000 - 20,000 (estimated)~0.1 - 0.3 (estimated for similar quinolines)Not widely reportedIntrinsic fluorescence of the quinoline core, potential for solvatochromism.Limited quantitative data available, potential for higher background fluorescence.
Propargyl Glycine CuAACN/A (non-fluorescent)N/A~10³ - 10⁴Small, non-perturbing, commercially available.Requires a fluorescent azide for detection, potential for copper cytotoxicity.
Dibenzocyclooctyne (DBCO) SPAAC~12,000~0.09~0.1 - 1.0Copper-free reaction, fast kinetics, good for live-cell imaging.Larger and more sterically hindering than terminal alkynes, can exhibit non-specific binding.

Note: The values for 4-Ethynyl-7-methoxyquinoline are estimations based on data from similar quinoline derivatives and should be experimentally verified for specific applications.

Experimental Protocols

Accurate evaluation of a probe's labeling efficiency requires standardized experimental procedures. Below are detailed protocols for assessing key performance parameters.

Protocol 1: Determination of Molar Extinction Coefficient and Quantum Yield

Objective: To quantify the light absorption and emission properties of the fluorescent probe.

Materials:

  • This compound probe

  • Spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, Φ = 0.54)

  • Solvent (e.g., DMSO, ethanol)

Procedure:

  • Molar Extinction Coefficient (ε):

    • Prepare a series of dilutions of the this compound probe in the chosen solvent.

    • Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_max) using a spectrophotometer.

    • Plot absorbance versus concentration.

    • The molar extinction coefficient is calculated from the slope of the line according to the Beer-Lambert law (A = εcl).

  • Relative Quantum Yield (Φ):

    • Prepare a solution of the this compound probe and a solution of the quinine sulfate standard with the same absorbance (<0.1) at the same excitation wavelength.

    • Measure the fluorescence emission spectra of both solutions using a fluorometer, ensuring identical experimental settings (e.g., excitation and emission slit widths).

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

Protocol 2: In Vitro aac Reaction Kinetics

Objective: To determine the second-order rate constant of the CuAAC reaction.

Materials:

  • This compound probe

  • An azide-containing fluorophore (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence plate reader

Procedure:

  • Prepare stock solutions of the this compound probe, azide-fluorophore, CuSO₄, sodium ascorbate, and THPTA.

  • In a 96-well plate, combine the azide-fluorophore, CuSO₄, and THPTA in PBS.

  • Initiate the reaction by adding the this compound probe and sodium ascorbate.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the coumarin fluorophore.

  • Under pseudo-first-order conditions (with a large excess of one reactant), the observed rate constant (k_obs) can be determined by fitting the fluorescence increase to a single exponential function.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the limiting reactant.

Protocol 3: Cellular Labeling and Imaging

Objective: To assess the cell permeability, labeling specificity, and signal-to-noise ratio of the probe in a cellular context.

Materials:

  • Cells cultured on glass-bottom dishes

  • Metabolic labeling precursor (e.g., an azide-modified sugar like Ac₄ManNAz)

  • This compound probe

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • CuAAC reaction cocktail (CuSO₄, sodium ascorbate, THPTA)

  • Fluorescent azide for comparison (e.g., Alexa Fluor 488 azide)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Incubate cells with the azide-modified metabolic precursor for 24-48 hours to allow for incorporation into biomolecules.

  • Probe Labeling:

    • Wash the cells with PBS.

    • Incubate the cells with the this compound probe at various concentrations (e.g., 1-50 µM) for 1-2 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Click Reaction:

    • Prepare the CuAAC reaction cocktail.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature.

  • Imaging:

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the this compound fluorophore.

    • Quantify the fluorescence intensity and signal-to-noise ratio.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Evaluation Photophysical_Properties Determine Molar Extinction Coefficient & Quantum Yield Reaction_Kinetics Measure CuAAC Reaction Kinetics Metabolic_Labeling Metabolic Labeling with Azide Precursor Probe_Incubation Incubation with This compound Probe Metabolic_Labeling->Probe_Incubation Fix_Perm Fixation & Permeabilization Probe_Incubation->Fix_Perm Click_Reaction CuAAC 'Click' Reaction Fix_Perm->Click_Reaction Imaging Fluorescence Microscopy & Analysis Click_Reaction->Imaging

Caption: Experimental workflow for evaluating this compound probes.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Regulates Gene Expression for

Caption: Simplified EGFR signaling pathway, a target for fluorescent probes.

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 4-Ethynylquinoline and its Analogs in Complex Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of an ethynyl group at the 4-position of the quinoline ring creates a unique chemical entity, 4-Ethynylquinoline, with the potential for distinct biological activities. Understanding the cross-reactivity of such a compound in complex biological media is paramount for target validation, predicting off-target effects, and ensuring therapeutic safety and efficacy.

This guide provides a comparative analysis of the cross-reactivity of this compound analogs, drawing upon available experimental data for structurally related compounds. Due to the limited publicly available data on this compound itself, this guide utilizes information from closely related 4-alkynyl-quinoline derivatives to offer insights into its potential target profile and off-target interactions.

Comparative Kinase Selectivity Profile

To illustrate the potential kinase selectivity of a this compound scaffold, we present data from a study on novel 4-alkynyl-quinoline derivatives that were evaluated as PI3K/mTOR dual inhibitors. The following table summarizes the in vitro inhibitory activity (IC50) of a representative compound from this series against a panel of kinases. For comparison, we include data for a well-characterized multi-kinase inhibitor, Sunitinib, and a more selective inhibitor, Gedatolisib (a PI3K/mTOR inhibitor).

Kinase TargetRepresentative 4-Alkynyl-Quinoline (IC50, nM)[1]Sunitinib (IC50, nM)Gedatolisib (PI3Kα IC50, nM)
PI3Kα 5.2 20.4
PI3Kβ 25.1 -5.6
PI3Kδ 8.3 -0.8
PI3Kγ 18.6 -2.1
mTOR 9.7 -1.6
VEGFR2>10009-
PDGFRβ>10002-
c-Kit>10008-
FLT3>10001-
RET>100015-

Note: Data for the representative 4-alkynyl-quinoline is for compound 15d from the cited study[1]. Data for Sunitinib and Gedatolisib are representative values from public sources.

The data suggests that the 4-alkynyl-quinoline scaffold can be engineered to exhibit potent and relatively selective inhibition of the PI3K/mTOR pathway. The lack of significant activity against other tested kinases, such as VEGFR2 and PDGFRβ, indicates a degree of selectivity. However, a comprehensive kinome-wide screen is necessary to fully elucidate the cross-reactivity profile of this compound.

Experimental Protocols for Cross-Reactivity Studies

To rigorously assess the cross-reactivity of a compound like this compound in complex media, a combination of experimental approaches is typically employed.

Kinome-Wide Profiling

This method provides a broad overview of the compound's interaction with a large number of kinases.

Methodology:

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Kinase Panel: A recombinant panel of several hundred purified human kinases is utilized.

  • Assay Format: A common format is a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay that measures ATP consumption or product formation.

  • Reaction: The compound is incubated with each kinase, a specific substrate, and ATP at a concentration near the Km value for each kinase to initiate the phosphorylation reaction.

  • Detection: The amount of substrate phosphorylation is quantified.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and IC50 values are determined for kinases showing significant inhibition.

Chemical Proteomics for Target Deconvolution

This approach identifies direct and indirect protein targets of a compound from a complex biological sample, such as a cell lysate or tissue homogenate.

Methodology:

  • Probe Synthesis: A chemical probe is synthesized by attaching a reactive group (e.g., a photo-affinity label like a diazirine) and a reporter tag (e.g., biotin or a click-chemistry handle like an alkyne) to the this compound scaffold, while ensuring the modifications do not significantly alter its biological activity.

  • Incubation with Proteome: The probe is incubated with a cell or tissue lysate. For photo-affinity probes, the mixture is exposed to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Enrichment of Target Proteins: The reporter tag is used to capture the probe-protein complexes. For example, biotinylated complexes can be pulled down using streptavidin beads.

  • Protein Digestion and Identification: The captured proteins are eluted, digested into peptides (e.g., with trypsin), and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control sample (e.g., treated with a non-reactive analog of the probe) are identified as potential targets.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in assessing cross-reactivity, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be affected by this compound.

Experimental_Workflow cluster_Kinome_Profiling Kinome Profiling cluster_Chemical_Proteomics Chemical Proteomics KP1 Compound Synthesis (this compound) KP2 Kinase Panel Screening (~400 kinases) KP1->KP2 KP3 IC50 Determination KP2->KP3 KP4 Selectivity Analysis KP3->KP4 End End: Cross-Reactivity Profile KP4->End CP1 Probe Synthesis (e.g., with diazirine & biotin) CP2 Incubation with Lysate & UV Cross-linking CP1->CP2 CP3 Affinity Purification (Streptavidin beads) CP2->CP3 CP4 LC-MS/MS Analysis CP3->CP4 CP5 Target Identification CP4->CP5 CP5->End Start Start: Compound of Interest Start->KP1 Start->CP1

Caption: Workflow for assessing the cross-reactivity of a compound.

Signaling_Pathway cluster_PI3K_mTOR PI3K/mTOR Pathway cluster_Off_Target Potential Off-Target Kinase PI3K PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation OffTarget Other Kinase (e.g., EGFR) Downstream Downstream Effector OffTarget->Downstream Downstream->Proliferation Compound This compound Analog Compound->PI3K Inhibition Compound->mTORC1 Inhibition Compound->OffTarget Potential Cross-Reactivity

Caption: Potential signaling pathways affected by a 4-alkynyl-quinoline.

Conclusion

While specific experimental data for this compound remains to be published, the analysis of structurally related 4-alkynyl-quinoline derivatives provides valuable preliminary insights into its potential biological activity. The data suggests a promising profile as a PI3K/mTOR pathway inhibitor with a degree of selectivity. However, comprehensive cross-reactivity studies employing kinome-wide screening and chemical proteomics are essential to fully characterize its target landscape and off-target effects. The detailed experimental protocols and workflows presented in this guide provide a robust framework for conducting such investigations, which are critical for the advancement of this compound or any novel compound through the drug discovery and development pipeline.

References

Benchmarking 4-Ethynylquinoline: A Comparative Guide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of chemical biology, the selection of an appropriate bioorthogonal probe is critical for the successful labeling and tracking of biomolecules within living systems. This guide provides a comparative benchmark of 4-Ethynylquinoline against commercially available alkyne probes, offering researchers, scientists, and drug development professionals a framework for selecting the optimal tool for their specific needs. The focus is on the application of these probes in metabolic labeling followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Introduction to this compound as a Bioorthogonal Probe

This compound is a small, aromatic terminal alkyne. Its compact size and potential for cell permeability make it an intriguing candidate for a bioorthogonal handle. The quinoline moiety itself is found in various biologically active compounds, and its derivatives have been explored for applications ranging from fluorescent probes to pharmaceuticals.[1][2] In the context of bioorthogonal chemistry, the terminal alkyne of this compound can serve as a reactive partner for azide-functionalized molecules in a CuAAC reaction. This allows for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, to biomolecules that have been metabolically labeled with a this compound-containing precursor.

However, it is important to note that quinoline itself exhibits very low fluorescence quantum yield, suggesting that this compound is best utilized as a chemical handle for subsequent ligation to a fluorophore rather than as a direct fluorescent reporter.[3] Furthermore, the cytotoxicity of quinoline derivatives should be carefully evaluated for any given application.[1][4][5]

This guide will benchmark this compound against established and commercially available alkyne probes, focusing on their application in the metabolic labeling of DNA, a well-characterized and widely used technique.

Comparative Performance of Alkyne Probes

The selection of an alkyne probe for bioorthogonal labeling depends on several factors, including the specific application, the required reaction kinetics, and the biological environment. Below is a comparison of this compound with two widely used commercial probes: 5-Ethynyl-2'-deoxyuridine (EdU) and a generic fluorescent alkyne dye.

Table 1: Comparison of Alkyne Probes for Bioorthogonal Labeling

FeatureThis compound5-Ethynyl-2'-deoxyuridine (EdU)Fluorescent Alkyne Dye (e.g., TAMRA-Alkyne)
Structure Small, aromatic alkyneAlkyne-modified nucleosideFluorophore with a terminal alkyne
Primary Application General purpose alkyne handleMetabolic labeling of DNADirect fluorescent labeling of azide-tagged molecules
Reaction Type CuAACCuAACCuAAC
Reaction Kinetics (k₂) for CuAAC Not readily available in literature10¹ - 10⁴ M⁻¹s⁻¹ (typical for CuAAC)[6][7]10¹ - 10⁴ M⁻¹s⁻¹ (typical for CuAAC)[6][7]
Biocompatibility Cytotoxicity needs to be empirically determined[1][4]Can be toxic at high concentrations or with prolonged exposure[8][9]Dependent on the specific fluorophore
Commercial Availability As a chemical reagentReadily available as a metabolic labeling reagentWide variety of fluorophore-alkyne conjugates are commercially available

Experimental Protocols

The following protocols provide a general framework for utilizing an alkyne probe for metabolic labeling in cultured mammalian cells, assessing its cytotoxicity, and performing the subsequent click chemistry reaction for fluorescent detection.

Protocol 1: Metabolic Labeling of DNA in Cultured Cells

This protocol is adapted from established methods for EdU labeling and can be used as a starting point for evaluating a new alkyne-containing nucleoside analog.[10][11][12]

  • Cell Seeding: Seed mammalian cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere and enter a proliferative phase.

  • Probe Incubation: Add the alkyne-containing nucleoside analog (e.g., EdU or a custom this compound-conjugated nucleoside) to the cell culture medium at a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. Incubation times can range from 30 minutes to 24 hours.

  • Cell Fixation: After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

Protocol 2: Assessment of Probe Cytotoxicity (MTT Assay)

This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Probe Treatment: Treat the cells with a range of concentrations of the alkyne probe (e.g., 0.1 µM to 100 µM) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control to determine the IC50 value.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the "click" reaction to fluorescently label the alkyne-modified biomolecules.[10][11]

  • Prepare Click Reaction Cocktail: Prepare the following cocktail fresh. For a 500 µL reaction volume:

    • PBS: 435 µL

    • Fluorescent Azide (e.g., Alexa Fluor 488 Azide, 10 mM stock in DMSO): 2.5 µL (final concentration: 50 µM)

    • Copper(II) Sulfate (CuSO₄, 100 mM stock in water): 5 µL (final concentration: 1 mM)

    • Sodium Ascorbate (500 mM stock in water, freshly prepared): 10 µL (final concentration: 10 mM)

  • Labeling: Add the click reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.5% Triton™ X-100.

  • Counterstaining and Imaging: If desired, counterstain the nuclei with DAPI or Hoechst. The cells are now ready for imaging by fluorescence microscopy.

Visualizations

DNA Replication and Metabolic Labeling Pathway

The following diagram illustrates the incorporation of an alkyne-modified nucleoside, such as EdU, into newly synthesized DNA during the S-phase of the cell cycle.

DNA_Replication_Pathway cluster_extracellular Extracellular cluster_cell Cell Alkyne-Nucleoside Alkyne-Nucleoside (e.g., EdU) Nucleoside_Transporter Nucleoside Transporter Alkyne-Nucleoside->Nucleoside_Transporter Uptake Salvage_Pathway Nucleoside Salvage Pathway (Phosphorylation) Nucleoside_Transporter->Salvage_Pathway Alkyne_dNTP Alkyne-dNTP Salvage_Pathway->Alkyne_dNTP DNA_Polymerase DNA Polymerase (S-Phase) Alkyne_dNTP->DNA_Polymerase Labeled_DNA Newly Synthesized DNA (Alkyne-labeled) DNA_Polymerase->Labeled_DNA Incorporation

Caption: Metabolic labeling of DNA with an alkyne-modified nucleoside.

Experimental Workflow for Bioorthogonal Labeling

This diagram outlines the key steps in a typical bioorthogonal labeling experiment in cell culture.

Experimental_Workflow A 1. Cell Culture (Proliferating Cells) B 2. Metabolic Labeling (Incubate with Alkyne Probe) A->B C 3. Fixation & Permeabilization B->C D 4. Click Reaction (Add Fluorescent Azide + Catalyst) C->D E 5. Washing & Counterstaining D->E F 6. Imaging & Analysis (Fluorescence Microscopy / Flow Cytometry) E->F

Caption: Generalized workflow for bioorthogonal labeling in cells.

References

Quantitative Analysis of 4-Ethynylquinoline Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the ability to accurately quantify newly synthesized proteins is paramount for understanding cellular processes, disease mechanisms, and drug modes of action. Metabolic labeling using bioorthogonal chemical reporters has emerged as a powerful strategy for these investigations. This guide provides a comprehensive comparison of 4-Ethynylquinoline (4EQ) as a labeling reagent for mass spectrometry-based quantitative proteomics, evaluating its performance against other common alternatives and providing detailed experimental insights.

Introduction to this compound (4EQ)

This compound is a bioorthogonal chemical reporter that can be metabolically incorporated into nascent biomolecules. Its terminal alkyne group allows for a highly specific and efficient "click" reaction with azide-tagged reporter molecules, such as biotin or fluorescent dyes. This enables the enrichment and subsequent identification and quantification of labeled molecules by mass spectrometry. The quinoline moiety of 4EQ offers a distinct chemical signature that can be advantageous in certain experimental contexts.

Performance Comparison of Metabolic Labeling Reagents

The choice of a metabolic labeling reagent is critical and depends on factors such as labeling efficiency, specificity, potential off-target effects, and the biological system under investigation. Here, we compare this compound with other widely used alkyne- and azide-containing metabolic labels.

FeatureThis compound (4EQ)Azidohomoalanine (AHA)Homopropargylglycine (HPG)5-Ethynyluridine (EU)
Analogue of Purine/Pyrimidine (general)MethionineMethionineUridine
Incorporation DNA/RNA/Proteins (potential)ProteinsProteinsRNA
Click Chemistry Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)CuAACCuAAC
Labeling Efficiency Moderate to High (System Dependent)HighHighHigh
Specificity Can be incorporated into multiple biomolecule classesHigh for protein synthesisHigh for protein synthesisHigh for RNA synthesis
Off-Target Effects Potential for broader incorporation may lead to complex datasetsMinimal off-target effects reported in proteomicsMinimal off-target effects reported in proteomicsMinimal off-target effects reported in transcriptomics
Number of Identified Proteins Varies depending on experimental conditions and enrichment strategiesHigh, often used as a gold standard for nascent proteome analysis[1][2]Comparable to AHANot applicable for proteomics

Note: The quantitative data for this compound in direct comparison to other probes is not extensively available in the literature, and the performance can be highly dependent on the specific experimental setup. The data presented here is a qualitative summary based on the known properties of the chemical moieties.

Experimental Protocols

Detailed and optimized protocols are crucial for successful quantitative proteomics experiments. Below are generalized workflows for this compound labeling and subsequent analysis.

Experimental Workflow: 4EQ Labeling and Proteomic Analysis

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_enrichment_digestion Enrichment & Digestion cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture 1. Cell Culture labeling 2. Metabolic Labeling with this compound cell_culture->labeling lysis 3. Cell Lysis labeling->lysis click_chemistry 4. Click Chemistry (e.g., with Azide-Biotin) lysis->click_chemistry enrichment 5. Affinity Purification (e.g., Streptavidin beads) click_chemistry->enrichment digestion 6. On-bead or In-solution Protein Digestion enrichment->digestion lc_ms 7. LC-MS/MS Analysis digestion->lc_ms data_analysis 8. Protein Identification & Quantification lc_ms->data_analysis

Caption: A generalized workflow for quantitative proteomics using this compound metabolic labeling.

Key Experimental Steps:
  • Metabolic Labeling:

    • Culture cells in an appropriate medium.

    • Introduce this compound at a predetermined concentration and for a specific duration. Optimization of these parameters is crucial for achieving sufficient labeling without inducing cytotoxicity.

  • Cell Lysis:

    • Harvest and wash cells to remove unincorporated 4EQ.

    • Lyse cells using a buffer compatible with downstream click chemistry and mass spectrometry (e.g., RIPA buffer without primary amines like Tris).

  • Click Chemistry:

    • To the cell lysate, add the azide-functionalized reporter tag (e.g., azide-biotin).

    • Add the copper(I) catalyst components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA) to initiate the click reaction.[3]

    • Incubate to allow for the covalent linkage between the alkyne on the labeled proteins and the azide on the reporter tag.

  • Enrichment of Labeled Proteins:

    • If a biotin tag was used, enrich the biotinylated proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion:

    • Perform on-bead or in-solution digestion of the enriched proteins using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software to identify and quantify the labeled peptides and proteins. For quantitative analysis, stable isotope labeling methods like SILAC or isobaric tagging methods like TMT can be combined with the 4EQ labeling.[4][5]

Quantitative Mass Spectrometry Strategies

Several quantitative strategies can be employed in conjunction with 4EQ labeling to compare protein synthesis rates between different experimental conditions.

Quantitative Proteomics Workflow using Isobaric Labeling (e.g., TMT)

quantitative_workflow cluster_labeling Metabolic & Chemical Labeling cluster_digestion_tmt Digestion & Isobaric Tagging cluster_analysis Analysis condition_A Condition A: Metabolic Labeling (4EQ) digest_A Protein Digestion condition_A->digest_A condition_B Condition B: Metabolic Labeling (4EQ) digest_B Protein Digestion condition_B->digest_B tmt_A TMT Labeling (Tag 1) digest_A->tmt_A tmt_B TMT Labeling (Tag 2) digest_B->tmt_B combine Combine Samples tmt_A->combine tmt_B->combine lc_msms LC-MS/MS combine->lc_msms quant Relative Quantification lc_msms->quant

Caption: Workflow combining 4EQ metabolic labeling with isobaric tags (e.g., TMT) for relative quantification.

Table: Comparison of Quantitative Proteomics Strategies

StrategyPrincipleAdvantagesDisadvantages
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are grown in media containing "light" or "heavy" isotopic forms of essential amino acids. Labeled proteomes are mixed and analyzed together.High accuracy and precision; reduces sample handling variability.[4]Limited to cell culture; requires complete metabolic incorporation; can be expensive.
Isobaric Tagging (e.g., TMT, iTRAQ) Peptides from different samples are labeled with chemical tags of the same mass but which yield different reporter ions upon fragmentation in the mass spectrometer.[6][7]High multiplexing capacity; compatible with various sample types.Can suffer from ratio compression; requires specialized MS instrumentation and software.
Label-Free Quantification (LFQ) Compares the signal intensities or spectral counts of peptides between different runs.No special reagents required; unlimited number of samples can be compared.Susceptible to run-to-run variation; lower precision compared to labeling methods.[8]

Conclusion

This compound presents a viable, though less characterized, alternative for metabolic labeling in quantitative proteomics. Its broader potential for incorporation into various biomolecules could be advantageous for multi-omic studies but may introduce complexity in proteome-specific analyses. For researchers focusing solely on nascent protein synthesis, well-established reagents like Azidohomoalanine (AHA) and Homopropargylglycine (HPG) currently offer a more straightforward and extensively validated approach.[1][2] The choice of labeling reagent should be carefully considered based on the specific research question, the biological system, and the available analytical instrumentation. Further head-to-head comparative studies are needed to fully elucidate the quantitative performance of this compound in diverse proteomic applications.

References

A Comparative Guide to the Structural Analysis of 4-Ethynylquinoline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 4-ethynylquinoline, a versatile building block in medicinal chemistry. We delve into the structural analysis of compounds derived from two primary reaction pathways: Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This analysis is supported by experimental data, detailed protocols, and visualizations to aid in the selection of appropriate synthetic strategies for the development of novel therapeutic agents.

Performance Comparison of Reaction Products

The functionalization of the ethynyl group at the C4 position of the quinoline ring system has yielded derivatives with significant biological activities, particularly as kinase inhibitors in cancer therapy. The choice of reaction pathway directly influences the structural and, consequently, the biological properties of the final product.

Biological Activity: Sonogashira Coupling vs. Cycloaddition Products

The following table summarizes the biological performance of representative compounds synthesized via Sonogashira coupling and cycloaddition reactions, highlighting their potential as anticancer agents.

Reaction Type Compound Structure Target IC50 / GI50 (nM) Cell Line(s) Reference
Sonogashira Coupling4-((4-methoxyphenyl)ethynyl)quinolinePI3Kα1.8-[1]
Sonogashira CouplingCompound 15d (a 4-alkynyl-quinoline derivative)PI3KαPotent (low nM)PC-3, HCT-116[1]
Sonogashira CouplingCompound 15d mTORPotent-[1]
Cycloaddition (CuAAC)4-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-1-methylquinolin-2(1H)-one (3h )EGFR57-[2]
Cycloaddition (CuAAC)4-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-1-methylquinolin-2(1H)-one (3h )BRAFV600E68-[2]
Cycloaddition (CuAAC)4-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-1-methylquinolin-2(1H)-one (3h )EGFRT790M9.70-[2]
Cycloaddition (CuAAC)4-(4-benzoyl-5-phenyl-1H-1,2,3-triazol-1-yl)-quinolin-2(1H)-one (3g )-GI50: 22-31Four cancer cell lines[2]
Cycloaddition (CuAAC)3,3'-((4-((1-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxy-6-methylquinolin-2(1H)-one) (8g )-IC50: 1200 (MCF-7), 1400 (Panc-1)MCF-7, Panc-1[3]

Key Findings:

  • Sonogashira coupling products, specifically 4-alkynyl-quinoline derivatives, have demonstrated potent inhibitory activity against the PI3K/mTOR pathway, a critical signaling cascade in cancer cell growth and survival.[1]

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a versatile method for synthesizing 1,2,3-triazole-linked quinoline derivatives. These compounds have shown promising multi-target inhibitory activity against key cancer-related kinases like EGFR and BRAF.[2]

  • The choice of synthetic route allows for the fine-tuning of the biological activity, with different linkers and substituents impacting the target specificity and potency of the final compounds.

Experimental Protocols

Detailed methodologies for the key reactions are provided below to ensure reproducibility and facilitate further research.

Protocol 1: Sonogashira Coupling of this compound with Aryl Halides

This protocol is a general procedure for the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[4][5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-quinoline derivative.

Note: Copper-free and nickel-catalyzed Sonogashira coupling protocols have also been developed, which may be advantageous in certain contexts to avoid copper contamination or to couple less reactive aryl chlorides.[6][7]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8]

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH and H2O, or DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in the chosen solvent.

  • In a separate vessel, prepare a fresh solution of sodium ascorbate (0.2-1.0 eq.) in water.

  • Add the copper(II) sulfate solution (0.1-0.5 eq.) to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by crystallization or column chromatography to yield the 1,2,3-triazolyl-quinoline derivative.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound derivatives.

experimental_workflow cluster_synthesis Synthetic Pathways cluster_analysis Analysis cluster_outcome Outcome start This compound sonogashira Sonogashira Coupling (with Aryl Halides) start->sonogashira cycloaddition Azide-Alkyne Cycloaddition (with Organic Azides) start->cycloaddition product_s 4-Alkynyl-quinoline Derivatives sonogashira->product_s product_c 1,2,3-Triazolyl-quinoline Derivatives cycloaddition->product_c struct_analysis Structural Analysis (NMR, MS, IR) product_s->struct_analysis product_c->struct_analysis bio_eval Biological Evaluation (e.g., Kinase Assays) struct_analysis->bio_eval sar Structure-Activity Relationship (SAR) bio_eval->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor 4-Alkynyl-quinoline Derivative (e.g., 15d) Inhibitor->PI3K Inhibitor->mTORC1

References

Safety Operating Guide

Safe Disposal of 4-Ethynylquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and professionals in drug development must adhere to strict safety protocols when handling and disposing of chemical compounds. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Ethynylquinoline, ensuring the safety of laboratory personnel and the protection of the environment.

Key Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] All personnel should be thoroughly familiar with the safety data sheet (SDS) before working with this compound.

Hazard Identification and GHS Classification:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4वार्निंगWarningH302: Harmful if swallowed
Skin Corrosion/Irritation2वार्निंगWarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2Aवार्निंगWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3वार्निंगWarningH335: May cause respiratory irritation

Data sourced from PubChem CID 87900 for a related compound, 4-Ethylquinoline, as a representative example.[1]

Proper Disposal Procedures for this compound

The following step-by-step operational plan provides guidance for the safe disposal of this compound. This procedure should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.[2]

1. Personal Protective Equipment (PPE):

Before beginning any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE ItemSpecification
GlovesChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionUse only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Containment:

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Container: Use a designated, properly labeled, and sealable container for this compound waste. The container must be made of a compatible material.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

3. Spill Management:

In the event of a spill, follow these procedures to safely clean and contain the material.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to absorb the chemical.[4] For solid spills, carefully sweep or scoop the material to avoid generating dust.[3]

  • Collection: Place the absorbed material or swept solid into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

The final disposal of this compound waste must be conducted by a licensed and approved waste disposal company.[3]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and final disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Management cluster_disposal Final Disposal A Assess Hazards (Review SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate this compound Waste B->C D Place in Labeled, Compatible Waste Container C->D E Seal Container Securely D->E J Store Waste Container in Designated Area E->J F Spill Occurs G Contain Spill with Inert Absorbent F->G H Collect Spill Debris into Waste Container G->H I Decontaminate Spill Area H->I I->J K Contact EHS or Licensed Waste Disposal Company J->K L Arrange for Professional Disposal K->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Ethynylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Ethynylquinoline. The following procedures are based on the known hazards of structurally similar compounds, such as other quinoline derivatives, due to the absence of a specific Safety Data Sheet (SDS) for this compound itself. Researchers, scientists, and drug development professionals should handle this compound with the utmost care, adhering to all institutional and local safety regulations.

Hazard Assessment and GHS Classification

While a specific GHS classification for this compound is not available, the classifications for related quinoline compounds indicate significant potential hazards. It should be treated as a hazardous substance.

Hazard CategoryGHS Classification (based on related compounds)Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Carcinogenicity (potential)Category 1BH350: May cause cancer (based on quinoline)[3][4]
Germ Cell Mutagenicity (potential)Category 2H341: Suspected of causing genetic defects (based on quinoline)[3][4]
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effects (based on quinoline)[3]
Personal Protective Equipment (PPE)

All personnel must use the following personal protective equipment when handling this compound to minimize exposure.

Protection TypeSpecific EquipmentStandard
Eye and Face Chemical splash goggles or a face shield used in conjunction with safety glasses.[5][6][7]OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[5][6][8]EN 374
Body A laboratory coat or a disposable gown made of a material resistant to chemical permeation.[8]---
Respiratory Use in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or dust, an N95 or higher-rated respirator may be necessary.[5][9]---
Footwear Closed-toe shoes. Shoe covers may be used for added protection.[9]---
Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_sds Review Safety Information for Similar Compounds prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound Carefully to Minimize Dust/Aerosol prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disp_label Label Hazardous Waste Container with Full Chemical Name cleanup_waste->disp_label cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store Waste in a Designated, Secure Area disp_label->disp_store disp_pickup Arrange for Pickup by Approved Hazardous Waste Management disp_store->disp_pickup

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid direct contact with skin and eyes, and prevent inhalation of any dust or vapors.[10][11] Do not eat, drink, or smoke in areas where the chemical is handled.[12][13]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep it away from strong oxidizing agents, acids, and bases.[4][12]

Spill Management
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect it into a sealable container for hazardous waste.[12] For solid spills, carefully sweep or vacuum and place into a sealed container, avoiding dust generation.[11][13]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[14] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.[15][16]

  • Waste Identification: All waste streams containing this compound, including unused product, solutions, and contaminated labware (e.g., gloves, pipette tips, weighing paper), must be identified as hazardous waste.[15][16]

  • Segregation: Do not mix this waste with other waste streams to prevent potentially dangerous reactions.[14][16]

  • Containerization: Collect all waste in a clearly labeled, sealable container. The label should include "Hazardous Waste" and the full chemical name, "this compound".[15]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste management program.[15][16] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[15][16]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.